Ethyl 3-bromo-4-fluorobenzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-bromo-4-fluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFO2/c1-2-13-9(12)6-3-4-8(11)7(10)5-6/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDVAAQDTTZNHKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60647233 | |
| Record name | Ethyl 3-bromo-4-fluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60647233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23233-33-2 | |
| Record name | Benzoic acid, 3-bromo-4-fluoro-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23233-33-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 3-bromo-4-fluoro-, ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023233332 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 3-bromo-4-fluoro-, ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethyl 3-bromo-4-fluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60647233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 3-bromo-4-fluorobenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: A Versatile Building Block in Modern Medicinal Chemistry
An In-Depth Technical Guide to Ethyl 3-bromo-4-fluorobenzoate (CAS: 23233-33-2)
Ethyl 3-bromo-4-fluorobenzoate is a halogenated aromatic ester that has emerged as a crucial intermediate and building block in the synthesis of complex organic molecules. Its strategic substitution pattern—featuring a bromine atom, a fluorine atom, and an ethyl ester group on a benzene ring—offers multiple reactive sites for synthetic chemists to exploit. This guide, prepared for researchers and drug development professionals, provides a comprehensive overview of its properties, synthesis, applications, and handling, grounded in established scientific principles. The compound is identified by the CAS Number 23233-33-2 .[][2][3] Its utility is particularly notable in the development of targeted kinase inhibitors and novel therapeutic agents, where the precise arrangement of its functional groups allows for the construction of molecules with high specificity and efficacy.[]
Part 1: Core Physicochemical and Structural Properties
The physical and chemical characteristics of a compound dictate its behavior in reactions, its solubility, and its overall suitability for specific synthetic routes. The properties of Ethyl 3-bromo-4-fluorobenzoate are summarized below.
| Property | Value | Source(s) |
| CAS Number | 23233-33-2 | [][2][3] |
| Molecular Formula | C₉H₈BrFO₂ | [][3] |
| Molecular Weight | 247.06 g/mol | [][4] |
| Boiling Point | 262.6 °C at 760 mmHg | [] |
| Storage | Sealed in dry, room temperature conditions | [2][4] |
| Canonical SMILES | CCOC(=O)C1=CC(=C(C=C1)F)Br | [] |
| InChI Key | FDVAAQDTTZNHKG-UHFFFAOYSA-N | [] |
Part 2: Synthesis & Mechanistic Rationale
The most common and direct method for preparing Ethyl 3-bromo-4-fluorobenzoate is through the Fischer-Speier esterification of its corresponding carboxylic acid, 3-bromo-4-fluorobenzoic acid.
Principle and Causality
Fischer esterification is a cornerstone of organic synthesis, valued for its simplicity and use of readily available reagents. The reaction mechanism is catalyzed by a strong acid, typically sulfuric acid (H₂SO₄).
-
Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid. This step is critical as it significantly increases the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack: The alcohol (ethanol) acts as a nucleophile, attacking the now highly electrophilic carbonyl carbon. This forms a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the oxonium ion (the part of the intermediate derived from ethanol) to one of the hydroxyl groups. This converts a hydroxyl group into a good leaving group (water).
-
Elimination of Water: The lone pair of electrons on the remaining hydroxyl group reforms the carbonyl double bond, expelling a molecule of water.
-
Deprotonation: The final step involves the deprotonation of the carbonyl oxygen to regenerate the acid catalyst and yield the final ester product.
This acid-catalyzed pathway is favored because it transforms a poor leaving group (-OH) into an excellent one (H₂O), enabling the reaction to proceed efficiently.
Experimental Protocol: Fischer-Speier Esterification
This protocol is adapted from standard esterification procedures for analogous compounds.[5][6]
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-bromo-4-fluorobenzoic acid (1.0 eq).
-
Solvent and Reagent Addition: Add anhydrous ethanol (approx. 10-15 mL per gram of carboxylic acid). The ethanol serves as both the reactant and the solvent.
-
Catalyst Addition: While stirring, slowly and carefully add concentrated sulfuric acid (H₂SO₄) (approx. 0.1-0.2 eq) to the mixture. The addition is exothermic and should be done with caution.
-
Reflux: Heat the reaction mixture to reflux (approximately 78-80 °C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid spot.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel containing an equal volume of cold water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x volumes). Combine the organic layers.
-
Neutralization and Washing: Wash the combined organic layers sequentially with a saturated sodium bicarbonate (NaHCO₃) solution (to remove unreacted acid and the catalyst), water, and finally, a saturated sodium chloride (brine) solution.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude Ethyl 3-bromo-4-fluorobenzoate.
-
Purification: The crude product can be purified further by vacuum distillation or column chromatography if necessary.
Synthesis Workflow Diagram
Caption: Fischer esterification workflow for Ethyl 3-bromo-4-fluorobenzoate.
Part 3: Applications in Drug Discovery
The true value of Ethyl 3-bromo-4-fluorobenzoate lies in its role as a versatile intermediate. The bromine atom is ideal for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), while the ester can be hydrolyzed or converted to other functional groups.
Case Study: Synthesis of Kinase Inhibitors
Ethyl 3-bromo-4-fluorobenzoate is a documented precursor for the synthesis of Aminopyrazole Inhibitors targeting c-Jun N-terminal Kinase 3 (JNK3) .[]
-
Therapeutic Context: JNK3 is a member of the mitogen-activated protein kinase (MAPK) family and is predominantly expressed in the brain. Its over-activation is implicated in neuronal apoptosis and is a key therapeutic target for neurodegenerative disorders like Parkinson's and Alzheimer's disease.
-
Synthetic Role: In the synthesis of these inhibitors, the bromo-fluoro-benzoate moiety serves as the foundational scaffold. The bromine atom is typically replaced via a Suzuki or Stille coupling to introduce a different aromatic or heteroaromatic ring system. The ester group is often hydrolyzed to the carboxylic acid and then coupled with an amine-containing fragment via amide bond formation. This modular approach allows for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.
Case Study: Development of Anticoccidial Agents
The compound is also used to prepare 2,3-diarylpyrrole inhibitors of parasite cGMP-dependent protein kinase, which are being investigated as novel anticoccidial agents.[]
-
Therapeutic Context: Coccidiosis is a parasitic disease of the intestinal tract of animals, caused by coccidian protozoa. It is a major issue in the livestock industry. Targeting essential parasite-specific enzymes like cGMP-dependent protein kinase is a promising strategy for developing effective treatments.
-
Synthetic Role: Similar to the kinase inhibitors, the bromo-substituent on the ring allows for the introduction of complex aryl groups through palladium-catalyzed cross-coupling reactions, forming the core diarylpyrrole structure essential for biological activity.
Logical Pathway to Therapeutic Agent
Caption: Synthetic logic from building block to a potential therapeutic agent.
Part 4: Quality Control & Characterization
Confirming the identity and purity of Ethyl 3-bromo-4-fluorobenzoate is essential. Standard analytical techniques are employed for this purpose. While specific spectra are proprietary to the manufacturer, a researcher can anticipate the following characteristic signals.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show distinct signals corresponding to the ethyl group—a quartet around 4.4 ppm (for the -OCH₂-) and a triplet around 1.4 ppm (for the -CH₃). The aromatic region (7.0-8.5 ppm) will display a complex splitting pattern for the three protons on the benzene ring, consistent with the 1,2,4-substitution pattern. The ¹H-NMR data for the analogous methyl ester shows aromatic signals at δ 7.18, 7.99, and 8.27 ppm, and a similar pattern is expected for the ethyl ester.[6]
-
Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes).
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the compound. A high-purity sample will show a single major peak with a retention time specific to the compound under the given chromatographic conditions.
Part 5: Safety, Handling, and Storage
As a laboratory chemical, Ethyl 3-bromo-4-fluorobenzoate requires careful handling. Safety data from closely related compounds, such as the precursor acid and the corresponding methyl ester, indicate that it should be treated as a potential irritant.[7][8]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[7]
-
Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any vapors or dust.[7] Avoid contact with skin and eyes.[7][8] In case of contact, rinse immediately and thoroughly with water.[7]
-
Storage: Store the compound in a tightly sealed container in a dry, cool, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[2][4][7]
Conclusion
Ethyl 3-bromo-4-fluorobenzoate is more than a simple chemical reagent; it is an enabling tool for innovation in drug discovery and materials science. Its well-defined structure and predictable reactivity provide medicinal chemists with a reliable starting point for constructing sophisticated molecular architectures. A thorough understanding of its properties, synthesis, and handling is paramount for leveraging its full potential in the research and development of next-generation therapeutics.
References
- Google Patents. (n.d.). US4393232A - Preparation of 3-bromo-4-fluoro-benzoic acid.
Sources
- 2. 23233-33-2|Ethyl 3-bromo-4-fluorobenzoate|BLD Pharm [bldpharm.com]
- 3. scbt.com [scbt.com]
- 4. Ethyl 3-bromo-4-fluorobenzoate - CAS:23233-33-2 - Sunway Pharm Ltd [3wpharm.com]
- 5. 4-BROMO-3-FLUOROBENZOIC ACID ETHYL ESTER | 1130165-74-0 [amp.chemicalbook.com]
- 6. 3-BROMO-4-FLUORO-BENZOIC ACID METHYL ESTER | 82702-31-6 [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
An In-Depth Technical Guide to Ethyl 3-bromo-4-fluorobenzoate: Properties, Synthesis, and Applications
Introduction: The Strategic Value of a Halogenated Building Block
In the landscape of modern drug discovery and fine chemical synthesis, the strategic placement of halogen atoms on aromatic scaffolds is a cornerstone of molecular design. Ethyl 3-bromo-4-fluorobenzoate (CAS No. 23233-33-2) emerges as a particularly valuable building block, offering medicinal chemists a trifunctional platform for targeted molecular elaboration. The presence of fluorine, a bioisostere for hydrogen with profound effects on metabolic stability and binding affinity, combined with a bromine atom ripe for cross-coupling chemistry, and an ethyl ester for further modification, makes this compound a versatile intermediate. This guide provides an in-depth analysis of its core physical and chemical properties, field-proven synthetic protocols, and its application in the development of novel therapeutics, grounded in established scientific principles.
Physicochemical and Structural Properties
A comprehensive understanding of a compound's physical properties is fundamental to its application in a laboratory setting, dictating everything from reaction setup to purification strategy. Ethyl 3-bromo-4-fluorobenzoate is a compound whose identity and behavior are defined by the interplay of its constituent functional groups.
Table 1: Core Physicochemical Properties of Ethyl 3-bromo-4-fluorobenzoate
| Property | Value | Source(s) |
| CAS Number | 23233-33-2 | [1][] |
| Molecular Formula | C₉H₈BrFO₂ | [1][] |
| Molecular Weight | 247.06 g/mol | [3] |
| Boiling Point | 262.6 °C at 760 mmHg | [4] |
| Density | 1.504 g/cm³ | [4] |
| Flash Point | 112.6 °C | [4] |
| Canonical SMILES | CCOC(=O)C1=CC(=C(C=C1)F)Br | [] |
| InChI Key | FDVAAQDTTZNHKG-UHFFFAOYSA-N | [] |
Structural Elucidation through Spectroscopy:
While public databases do not always feature full spectra, commercial suppliers confirm the availability of spectroscopic data (NMR, HPLC, LC-MS) for this compound.[5] Structural confirmation relies on these key techniques:
-
¹H NMR: The proton NMR spectrum is expected to show a characteristic triplet and quartet for the ethyl group protons. The aromatic region would display complex splitting patterns for the three protons on the benzene ring, influenced by coupling to each other and to the ¹⁹F nucleus.
-
¹³C NMR: The carbon spectrum will confirm the presence of nine distinct carbon environments, including the carbonyl carbon of the ester and the aromatic carbons, with C-F coupling constants providing definitive evidence of the fluorine's position.
-
Mass Spectrometry: The mass spectrum will exhibit a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), with the molecular ion peaks confirming the compound's molecular weight.[6]
Synthesis and Chemical Reactivity: A Tale of Two Halogens and an Ester
The utility of Ethyl 3-bromo-4-fluorobenzoate stems from its predictable and versatile reactivity, which is dominated by the chemistry of its three functional moieties.
Synthesis Protocol: Fischer Esterification
The most direct and industrially scalable synthesis is the Fischer esterification of its parent carboxylic acid, 3-bromo-4-fluorobenzoic acid.[7] This acid-catalyzed reaction is a cornerstone of organic synthesis.
Experimental Protocol: Synthesis of Ethyl 3-bromo-4-fluorobenzoate
-
Reaction Setup: To a suspension of 3-bromo-4-fluorobenzoic acid (1.0 eq.) in anhydrous ethanol (5-10 volumes), slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq.) or a molar excess of a milder acid promoter like acetyl chloride (2-4 eq.) at 0-5 °C.[8]
-
Reaction Execution: Allow the mixture to warm to room temperature and then heat to reflux (approx. 60-80°C), monitoring the reaction progress by TLC or LC-MS until the starting acid is consumed.
-
Work-up: Cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.
-
Purification: Dissolve the residue in an organic solvent like ethyl acetate. Wash the organic phase sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst and remove unreacted starting material) and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Final Purification: If necessary, the product can be further purified by silica gel column chromatography to yield pure Ethyl 3-bromo-4-fluorobenzoate.
Caption: Synthetic logic for API development from the title compound.
Safety, Handling, and Storage
As a Senior Application Scientist, ensuring laboratory safety is paramount. While a specific Safety Data Sheet (SDS) for this exact ester is not universally available, data from closely related analogs like Methyl 3-bromo-4-fluorobenzoate and 3-bromo-4-fluorobenzoic acid provide a reliable guide to its hazard profile. [9][10]
-
Primary Hazards: The compound is expected to cause skin irritation and serious eye irritation. [10][11]Inhalation of dust or vapors may cause respiratory tract irritation.
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.
-
Handling: Avoid creating dust. Wash hands thoroughly after handling. Keep away from strong oxidizing agents and strong acids. [11]* Storage: Store in a tightly sealed container in a cool, dry place. [3]
Conclusion
Ethyl 3-bromo-4-fluorobenzoate is a high-value synthetic intermediate whose utility is firmly established in the field of medicinal chemistry. Its well-defined physicochemical properties, straightforward synthesis, and, most importantly, its predictable, multi-faceted reactivity make it an indispensable tool for researchers and drug development professionals. The ability to selectively perform cross-coupling at the C-Br bond while retaining the latent reactivity of the ester and the metabolic benefits of the fluorine atom provides a robust and efficient pathway to novel and complex molecular architectures.
References
- Benchchem. (n.d.). Kinetic Analysis of 2-Iodobenzoate in Cross-Coupling Reactions: A Comparative Guide.
- LookChem. (n.d.). ethyl 3-bromo-4-fluoro-benzoate.
- Santa Cruz Biotechnology, Inc. (n.d.). Ethyl 3-bromo-4-fluorobenzoate.
- ChemicalBook. (2023). 3-BROMO-4-FLUORO-BENZOIC ACID METHYL ESTER.
- BLD Pharm. (n.d.). Ethyl 3-bromo-4-fluorobenzoate.
- Fisher Scientific. (2021). SAFETY DATA SHEET: 3-Bromo-4-fluorobenzoic acid.
- Fisher Scientific. (2021). SAFETY DATA SHEET: Ethyl 4-bromobenzoate.
- BOC Sciences. (n.d.). CAS 23233-33-2 Ethyl 3-Bromo-4-fluorobenzoate.
- PubChem. (n.d.). Methyl 3-bromo-4-fluorobenzoate.
- BLD Pharm. (n.d.). 3-Bromo-4-fluorobenzoic acid.
- ChemicalBook. (n.d.). 4-BROMO-3-FLUOROBENZOIC ACID ETHYL ESTER.
- Apollo Scientific. (2022). SAFETY DATA SHEET: Methyl 3-bromo-4-fluorobenzoate.
- Sunway Pharm Ltd. (n.d.). Ethyl 3-bromo-4-fluorobenzoate.
- Google Patents. (n.d.). METHOD FOR PRODUCING 3-BROMO-4-FLUORO-BENZOESIC ACID.
- PrepChem.com. (n.d.). Synthesis of 3-fluoro-4-methyl-benzoic acid.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7018022, Methyl 3-bromo-4-fluorobenzoate. Retrieved from [Link].
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22043, Ethyl 4-bromobenzoate. Retrieved from [Link].
- Google Patents. (n.d.). US4393232A - Preparation of 3-bromo-4-fluoro-benzoic acid.
- Smith, R. C., et al. (2018). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups.
- Tokyo Chemical Industry Co., Ltd. (n.d.). Methyl 3-Bromo-4-fluorobenzoate.
- ChemSrc. (n.d.). 3-Bromo-4-fluorobenzoic acid.
- ChemHelpASAP. (2020). what is a cross-coupling reaction? [Video]. YouTube.
- Liu, C., & Szostak, M. (2019). Recent progress in transition metal catalyzed cross coupling of nitroarenes. Chemistry Central Journal.
- MDPI. (2020). Advances in Cross-Coupling Reactions.
Sources
- 1. scbt.com [scbt.com]
- 3. Ethyl 3-bromo-4-fluorobenzoate - CAS:23233-33-2 - Sunway Pharm Ltd [3wpharm.com]
- 4. Reliable Chemical Trading Partner, Professional ethyl 3-bromo-4-fluoro-benzoate Supply [methylbenzoate-benzoicacid.com]
- 5. 23233-33-2|Ethyl 3-bromo-4-fluorobenzoate|BLD Pharm [bldpharm.com]
- 6. 4-BROMO-3-FLUOROBENZOIC ACID ETHYL ESTER | 1130165-74-0 [amp.chemicalbook.com]
- 7. prepchem.com [prepchem.com]
- 8. 3-BROMO-4-FLUORO-BENZOIC ACID METHYL ESTER | 82702-31-6 [chemicalbook.com]
- 9. fishersci.com [fishersci.com]
- 10. Methyl 3-bromo-4-fluorobenzoate | C8H6BrFO2 | CID 7018022 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Synthesis of Ethyl 3-bromo-4-fluorobenzoate
This guide provides a comprehensive overview of the synthesis of Ethyl 3-bromo-4-fluorobenzoate, a key intermediate in the development of various pharmaceutical compounds. The focus is on the widely utilized Fischer esterification of 3-bromo-4-fluorobenzoic acid, offering insights into the reaction mechanism, a detailed experimental protocol, and methods for purification and characterization.
Introduction: The Significance of Ethyl 3-bromo-4-fluorobenzoate
Ethyl 3-bromo-4-fluorobenzoate serves as a crucial building block in medicinal chemistry and drug discovery. Its substituted benzene ring is a common scaffold found in a variety of biologically active molecules. The bromine and fluorine substituents offer unique electronic properties and potential sites for further chemical modification, making this compound a versatile starting material for the synthesis of complex molecular architectures. A reliable and efficient synthesis of this intermediate is therefore of paramount importance to researchers in the pharmaceutical sciences.
Core Synthesis Strategy: Fischer-Speier Esterification
The most common and economically viable method for preparing Ethyl 3-bromo-4-fluorobenzoate is the Fischer-Speier esterification. This acid-catalyzed reaction involves the condensation of a carboxylic acid (3-bromo-4-fluorobenzoic acid) with an alcohol (ethanol) to form an ester and water.[1][2] The reaction is reversible, and therefore, specific conditions are employed to drive the equilibrium towards the product side.[2][3]
The Chemical Transformation:
Understanding the Mechanism of Action
The Fischer esterification proceeds through a series of protonation and nucleophilic attack steps, catalyzed by a strong acid such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[2]
-
Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst. This increases the electrophilicity of the carbonyl carbon.[1][4]
-
Nucleophilic Attack by Ethanol: The alcohol (ethanol) then acts as a nucleophile, attacking the protonated carbonyl carbon.[2][4] This leads to the formation of a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).[1]
-
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.
-
Deprotonation: The final step involves the deprotonation of the ester to regenerate the acid catalyst and yield the final ester product.[1]
To ensure a high yield, the equilibrium of this reversible reaction is typically shifted to the right by using an excess of the alcohol (ethanol), which also serves as the solvent, or by removing the water as it is formed.[2]
Experimental Protocol: A Step-by-Step Guide
This protocol details a standard laboratory procedure for the synthesis of Ethyl 3-bromo-4-fluorobenzoate.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| 3-bromo-4-fluorobenzoic acid | 219.01 | 10.0 g | 0.0457 mol |
| Absolute Ethanol (EtOH) | 46.07 | 100 mL | - |
| Concentrated Sulfuric Acid (H₂SO₄) | 98.08 | 2.5 mL | - |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | As needed | - |
| Brine (saturated NaCl solution) | - | As needed | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | As needed | - |
| Diethyl Ether (Et₂O) or Ethyl Acetate (EtOAc) | - | As needed | - |
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.0 g of 3-bromo-4-fluorobenzoic acid in 100 mL of absolute ethanol.
-
Catalyst Addition: While stirring, slowly add 2.5 mL of concentrated sulfuric acid to the solution. The addition should be done carefully as the reaction is exothermic.
-
Reflux: Heat the reaction mixture to reflux (approximately 80-90°C) and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess ethanol using a rotary evaporator.
-
Dissolve the residue in 100 mL of diethyl ether or ethyl acetate.
-
Transfer the solution to a separatory funnel and wash sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (to neutralize the excess acid), and finally with 50 mL of brine.
-
-
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
Visualizing the Workflow
The following diagram illustrates the key stages of the synthesis and purification process.
Caption: Experimental workflow for the synthesis of Ethyl 3-bromo-4-fluorobenzoate.
Purification and Characterization
While the work-up procedure removes most impurities, for highly pure material required for pharmaceutical applications, purification by column chromatography on silica gel may be necessary. A mixture of hexane and ethyl acetate is a common eluent system.
The final product, Ethyl 3-bromo-4-fluorobenzoate, is typically a colorless oil. Its identity and purity should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.
-
Mass Spectrometry (MS): To determine the molecular weight (247.06 g/mol for C₉H₈BrFO₂).[5][]
-
Infrared (IR) Spectroscopy: To identify the characteristic ester carbonyl stretch.
Safety Considerations
-
3-bromo-4-fluorobenzoic acid: May cause skin and eye irritation.
-
Ethanol: Flammable liquid.
-
Concentrated Sulfuric Acid: Highly corrosive. Handle with extreme care, using appropriate personal protective equipment (PPE) such as gloves, goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
The Fischer esterification of 3-bromo-4-fluorobenzoic acid is a robust and well-established method for the synthesis of Ethyl 3-bromo-4-fluorobenzoate. By understanding the underlying reaction mechanism and adhering to a carefully designed experimental protocol, researchers can reliably produce this valuable intermediate for applications in drug discovery and development. The principles and techniques outlined in this guide provide a solid foundation for the successful execution of this important chemical transformation.
References
-
Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Esterification. Retrieved from [Link]
-
Clark, J. (n.d.). Mechanism for the esterification reaction. Chemguide. Retrieved from [Link]
-
Roberts, I., & Urey, H. C. (1938). The Mechanisms of Acid Catalyzed Ester Hydrolysis, Esterification and Oxygen Exchange of Carboxylic Acids. Journal of the American Chemical Society, 60(10), 2391–2393. [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]
Sources
Spectroscopic Characterization of Ethyl 3-bromo-4-fluorobenzoate: A Technical Guide
Introduction to Ethyl 3-bromo-4-fluorobenzoate and its Spectroscopic Analysis
Ethyl 3-bromo-4-fluorobenzoate is a disubstituted aromatic ester with the molecular formula C₉H₈BrFO₂ and a molecular weight of 247.06 g/mol . Its structure, featuring a bromine atom and a fluorine atom on the benzene ring, gives rise to a unique and predictable spectroscopic fingerprint. Understanding this fingerprint is crucial for confirming the identity, purity, and structure of the compound in any research or development setting. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed information about the carbon-hydrogen framework, while Mass Spectrometry (MS) reveals the molecular weight and fragmentation patterns, further confirming the structure.
This guide will delve into the predicted ¹H NMR, ¹³C NMR, and mass spectra of Ethyl 3-bromo-4-fluorobenzoate. The predictions are based on the analysis of spectroscopic data from analogous compounds, including ethyl 4-fluorobenzoate, ethyl 3-bromobenzoate, and ethyl 4-bromobenzoate. By understanding the electronic effects of the bromo and fluoro substituents on the benzene ring, we can confidently predict the chemical shifts, coupling constants, and fragmentation patterns of the target molecule.
Caption: Molecular Structure of Ethyl 3-bromo-4-fluorobenzoate.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the number, environment, and connectivity of hydrogen atoms.
Experimental Protocol for ¹H NMR Data Acquisition
A general protocol for acquiring a ¹H NMR spectrum is as follows:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrument Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
-
Acquisition: Acquire the spectrum using a standard pulse sequence. For a routine ¹H NMR spectrum, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.
-
Processing: Process the acquired data by applying a Fourier transform, phasing the spectrum, and setting the reference (typically to the residual solvent peak or an internal standard like TMS at 0 ppm).
Caption: General workflow for acquiring a ¹H NMR spectrum.
Predicted ¹H NMR Spectrum of Ethyl 3-bromo-4-fluorobenzoate
The predicted ¹H NMR spectrum of Ethyl 3-bromo-4-fluorobenzoate in CDCl₃ is expected to show signals for the aromatic protons and the ethyl group protons. The chemical shifts and coupling patterns are influenced by the electron-withdrawing effects of the bromine and fluorine atoms and the ester group.
Aromatic Region:
-
The aromatic region will display signals for three protons.
-
H-2: This proton is ortho to the ester group and will appear as a doublet of doublets due to coupling with H-6 and the meta-coupling with the fluorine atom. It is expected to be the most downfield of the aromatic protons due to the deshielding effect of the adjacent carbonyl group.
-
H-5: This proton is ortho to the fluorine atom and meta to the bromine atom. It will appear as a doublet of doublets due to coupling with H-6 and the ortho-coupling with the fluorine atom.
-
H-6: This proton is meta to both the ester group and the bromine atom and ortho to H-5. It will appear as a complex multiplet or a doublet of doublets of doublets due to coupling with H-2, H-5, and the fluorine atom.
Ethyl Group Region:
-
The ethyl group will show two signals: a quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons.
-
-OCH₂-: The methylene protons are adjacent to the ester oxygen, resulting in a downfield chemical shift. They will appear as a quartet due to coupling with the three methyl protons.
-
-CH₃: The methyl protons are further from the deshielding ester group and will appear more upfield as a triplet due to coupling with the two methylene protons.
Table 1: Predicted ¹H NMR Data for Ethyl 3-bromo-4-fluorobenzoate
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~8.1-8.2 | dd | ~2.0, ~8.5 | H-2 |
| ~7.8-7.9 | dd | ~8.5, ~4.5 | H-5 |
| ~7.2-7.3 | m | - | H-6 |
| ~4.4 | q | ~7.1 | -OCH₂CH₃ |
| ~1.4 | t | ~7.1 | -OCH₂CH₃ |
Note: These are predicted values and may vary slightly in an experimental spectrum.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives a distinct signal.
Experimental Protocol for ¹³C NMR Data Acquisition
The protocol for ¹³C NMR is similar to that for ¹H NMR, with a few key differences:
-
Sample Preparation: A more concentrated sample (20-50 mg) is often required due to the lower natural abundance of the ¹³C isotope.
-
Acquisition: A proton-decoupled pulse sequence is typically used to simplify the spectrum by removing C-H coupling, resulting in single peaks for each carbon. A larger number of scans is usually necessary to achieve an adequate signal-to-noise ratio.
-
Processing: Similar to ¹H NMR, the data is processed with Fourier transformation, phasing, and referencing.
Predicted ¹³C NMR Spectrum of Ethyl 3-bromo-4-fluorobenzoate
The predicted proton-decoupled ¹³C NMR spectrum of Ethyl 3-bromo-4-fluorobenzoate will show nine distinct signals corresponding to the nine carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of the attached atoms and the overall electronic environment.
-
Carbonyl Carbon (C=O): This carbon will appear significantly downfield, typically in the range of 160-170 ppm.
-
Aromatic Carbons: The six aromatic carbons will have distinct chemical shifts. The carbon attached to the fluorine (C-4) will show a large C-F coupling constant and will be shifted downfield due to the electronegativity of fluorine. The carbon attached to the bromine (C-3) will be shifted upfield relative to an unsubstituted carbon due to the "heavy atom effect". The carbon attached to the ester group (C-1) will also be downfield. The remaining aromatic carbons (C-2, C-5, C-6) will have chemical shifts determined by their positions relative to the substituents.
-
Ethyl Group Carbons: The methylene carbon (-OCH₂-) will be downfield compared to the methyl carbon (-CH₃) due to its proximity to the electronegative oxygen atom.
Table 2: Predicted ¹³C NMR Data for Ethyl 3-bromo-4-fluorobenzoate
| Chemical Shift (δ, ppm) | Assignment |
| ~164 | C=O |
| ~160 (d, ¹JCF ≈ 250 Hz) | C-4 |
| ~135 | C-2 |
| ~132 | C-1 |
| ~128 | C-6 |
| ~118 (d, ²JCF ≈ 20 Hz) | C-5 |
| ~115 (d, ²JCF ≈ 20 Hz) | C-3 |
| ~62 | -OCH₂CH₃ |
| ~14 | -OCH₂CH₃ |
Note: These are predicted values and may vary slightly in an experimental spectrum. The C-F coupling constants are approximate.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to elucidate its structure.
Experimental Protocol for Electron Ionization Mass Spectrometry (EI-MS)
A general protocol for acquiring an EI-MS spectrum is as follows:
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: In the ion source, the sample is bombarded with high-energy electrons (typically 70 eV), causing the molecule to lose an electron and form a molecular ion (M⁺•).
-
Fragmentation: The molecular ion is often unstable and fragments into smaller, charged ions and neutral radicals.
-
Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.
Caption: General workflow for acquiring an EI-MS spectrum.
Predicted Mass Spectrum of Ethyl 3-bromo-4-fluorobenzoate
The mass spectrum of Ethyl 3-bromo-4-fluorobenzoate will show a molecular ion peak and several characteristic fragment ions. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio, the molecular ion and any bromine-containing fragments will appear as a pair of peaks (M⁺• and M+2⁺•) of nearly equal intensity.
-
Molecular Ion (M⁺•): The molecular ion peak will be observed at m/z 246 and 248, corresponding to the molecules containing ⁷⁹Br and ⁸¹Br, respectively.
-
Loss of Ethoxy Radical (-•OCH₂CH₃): A common fragmentation pathway for ethyl esters is the loss of the ethoxy radical (mass 45), leading to the formation of a stable acylium ion. This would result in peaks at m/z 201 and 203.
-
Loss of Ethylene (-C₂H₄): Another possible fragmentation is the McLafferty rearrangement, involving the loss of ethylene (mass 28) to form a radical cation of 3-bromo-4-fluorobenzoic acid. This would give peaks at m/z 218 and 220.
-
Loss of Bromine (-•Br): Fragmentation involving the loss of a bromine radical would lead to a peak at m/z 167.
-
Benzoyl Cation Fragment: Further fragmentation of the acylium ion by loss of CO would lead to a bromofluorophenyl cation at m/z 173 and 175.
Table 3: Predicted Key Fragments in the Mass Spectrum of Ethyl 3-bromo-4-fluorobenzoate
| m/z | Assignment |
| 246, 248 | [M]⁺• (Molecular ion) |
| 218, 220 | [M - C₂H₄]⁺• |
| 201, 203 | [M - •OCH₂CH₃]⁺ |
| 173, 175 | [M - •OCH₂CH₃ - CO]⁺ |
| 167 | [M - •Br]⁺ |
Conclusion
The spectroscopic characterization of Ethyl 3-bromo-4-fluorobenzoate is essential for its use in scientific research and development. This guide provides a detailed predictive analysis of its ¹H NMR, ¹³C NMR, and mass spectra based on established spectroscopic principles and data from analogous compounds. The presented data and protocols serve as a valuable resource for scientists working with this compound, enabling them to confirm its identity and purity with a high degree of confidence.
References
-
NIST. Ethyl 4-bromobenzoate. [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
PubChem. Ethyl 3-bromobenzoate. [Link]
Ethyl 3-bromo-4-fluorobenzoate molecular structure and weight
An In-Depth Technical Guide to Ethyl 3-bromo-4-fluorobenzoate: A Key Building Block for Modern Drug Discovery
Introduction
In the landscape of modern medicinal chemistry and drug development, the strategic design of synthetic pathways relies on the availability of versatile and highly functionalized building blocks. Ethyl 3-bromo-4-fluorobenzoate (CAS No. 23233-33-2) has emerged as a crucial intermediate, valued for its specific arrangement of functional groups that allow for precise and sequential chemical modifications. The presence of an ester, a bromine atom, and a fluorine atom on a benzene ring provides a powerful toolkit for researchers. The bromine atom serves as a prime handle for transition metal-catalyzed cross-coupling reactions, the fluorine atom can enhance metabolic stability and binding affinity of a final drug candidate, and the ethyl ester provides a site for further derivatization or hydrolysis. This guide offers an in-depth analysis of its molecular structure, properties, synthesis, reactivity, and applications, providing researchers and drug development professionals with the technical insights required for its effective utilization.
Molecular Structure and Physicochemical Properties
The utility of Ethyl 3-bromo-4-fluorobenzoate stems directly from its molecular architecture. The benzene ring is substituted at positions 1, 3, and 4, creating a specific electronic and steric environment that dictates its reactivity.
Molecular Structure
The structure features an ethyl carboxylate group, with the ring position para to the fluorine atom and meta to the bromine atom. This substitution pattern is key to its synthetic applications.
Caption: 2D Molecular Structure of Ethyl 3-bromo-4-fluorobenzoate.
Physicochemical Data
Quantitative data for this compound are summarized in the table below, providing essential information for experimental design and safety considerations.
| Property | Value | Source(s) |
| CAS Number | 23233-33-2 | |
| Molecular Formula | C₉H₈BrFO₂ | [1] |
| Molecular Weight | 247.06 g/mol | [1] |
| Appearance | White to off-white solid or colorless oil | Commercial Supplier Data |
| Boiling Point | 262.6 °C at 760 mmHg | [1] |
| Density | 1.504 g/cm³ | [1] |
| Melting Point | Not available | - |
| Flash Point | 112.6 °C | [1] |
| Canonical SMILES | CCOC(=O)C1=CC(=C(C=C1)F)Br | [] |
| InChI Key | FDVAAQDTTZNHKG-UHFFFAOYSA-N | [] |
Spectroscopic Characterization
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show distinct regions.
-
Ethyl Group: A triplet integrating to 3H around δ 1.4 ppm (for the -CH₃ group) and a quartet integrating to 2H around δ 4.4 ppm (for the -OCH₂- group), showing characteristic J-coupling.
-
Aromatic Region: Three protons on the benzene ring will appear between δ 7.0-8.5 ppm. The proton at C2 (ortho to the ester) will likely be a doublet of doublets. The proton at C5 (ortho to the fluorine) will be coupled to both the adjacent proton and the fluorine atom, resulting in a complex multiplet, likely a triplet of doublets. The proton at C6 (ortho to the ester and meta to bromine) will also be a multiplet. For the parent 3-bromo-4-fluorobenzoic acid, the aromatic protons are observed at δ 8.34 (m), 8.07 (m), and 7.23 (m) in CDCl₃.[3]
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Ethyl Group: Two signals are expected in the aliphatic region: one around δ 14 ppm (-CH₃) and another around δ 61 ppm (-OCH₂-).
-
Carbonyl Carbon: A signal for the ester carbonyl (C=O) is expected around δ 164-166 ppm.
-
Aromatic Carbons: Six distinct signals are expected. The carbon attached to fluorine (C4) will show a large one-bond C-F coupling constant (¹JCF ≈ 250 Hz). The carbons ortho and meta to the fluorine will show smaller two- and three-bond couplings, respectively. The carbon attached to bromine (C3) will be shifted downfield.
-
-
IR (Infrared) Spectroscopy: The IR spectrum should display key functional group absorptions. A strong, sharp peak around 1720-1740 cm⁻¹ is characteristic of the C=O (ester carbonyl) stretch. C-O stretching vibrations will appear in the 1100-1300 cm⁻¹ region. C-F and C-Br stretches will be present in the fingerprint region, typically below 1200 cm⁻¹.
-
MS (Mass Spectrometry): The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ due to the presence of bromine (⁷⁹Br and ⁸¹Br in ~1:1 natural abundance). The nominal molecular weight is 247, so peaks would be expected at m/z 246 and 248. Common fragmentation patterns would include the loss of the ethoxy group (-OC₂H₅, 45 Da) or the entire ester functionality.
Synthesis and Mechanism
Ethyl 3-bromo-4-fluorobenzoate is most commonly and efficiently synthesized via the Fischer esterification of its parent carboxylic acid, 3-bromo-4-fluorobenzoic acid. This acid-catalyzed reaction is a cornerstone of organic synthesis.
Experimental Protocol: Fischer Esterification
This protocol is adapted from standard procedures for the esterification of aromatic carboxylic acids.
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 3-bromo-4-fluorobenzoic acid (1.0 eq).
-
Reagents: Add an excess of anhydrous ethanol (5-10 eq) to serve as both the reactant and the solvent.
-
Catalyst: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄, ~0.1 eq) or p-toluenesulfonic acid.
-
Reaction: Heat the mixture to reflux (approximately 80-90 °C) and maintain for 4-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the aqueous mixture with an organic solvent like ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography on silica gel if necessary.
Caption: Experimental workflow for the synthesis of Ethyl 3-bromo-4-fluorobenzoate.
Chemical Reactivity and Applications in Drug Development
The true value of Ethyl 3-bromo-4-fluorobenzoate lies in its capacity to serve as a versatile scaffold in multi-step syntheses. The C-Br bond is particularly amenable to forming new carbon-carbon and carbon-heteroatom bonds.
The Role of the Aryl Bromide in Cross-Coupling Reactions
Aryl bromides are highly effective electrophiles in palladium-catalyzed cross-coupling reactions. These reactions, which earned their developers the 2010 Nobel Prize in Chemistry, are fundamental to modern drug synthesis. Compared to aryl chlorides, aryl bromides are more reactive, undergoing oxidative addition to the palladium(0) catalyst under milder conditions. They are also more cost-effective and stable than the corresponding aryl iodides, representing an optimal balance of reactivity and stability.
This reactivity allows for the installation of a wide variety of substituents at the C3 position through reactions such as:
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds.
-
Heck Coupling: Reaction with alkenes to form substituted alkenes.
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.
-
Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds.
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Field-Proven Applications
The utility of Ethyl 3-bromo-4-fluorobenzoate is not merely theoretical. It has been documented as a key starting material in the development of potent and selective kinase inhibitors and other bioactive molecules.
-
JNK3 Inhibitors: It has been used to synthesize Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3).[4] JNK3 is a critical enzyme in neuronal apoptosis (programmed cell death), and its inhibition is a therapeutic strategy for neurodegenerative diseases like Alzheimer's and Parkinson's disease.
-
Anticoccidial Agents: The compound is a precursor for 2,3-diarylpyrrole inhibitors of parasite cGMP-dependent protein kinase.[4] These agents are developed to combat coccidiosis, a parasitic disease that affects livestock and poultry, causing significant economic losses in the agricultural sector.
Safety and Handling
As with any laboratory chemical, proper handling of Ethyl 3-bromo-4-fluorobenzoate is essential. It is intended for research use only.
-
Hazard Identification: The compound is associated with the following hazard statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Measures:
-
P261 & P271: Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.
-
P264: Wash skin thoroughly after handling.
-
P280: Wear protective gloves/eye protection/face protection.
-
-
First Aid:
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
-
P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.
Conclusion
Ethyl 3-bromo-4-fluorobenzoate is a high-value chemical intermediate whose molecular structure is expertly tailored for modern synthetic chemistry. Its strategic combination of a reactive bromine handle for cross-coupling, a metabolically stabilizing fluorine atom, and a versatile ester group makes it an indispensable tool for constructing complex molecular architectures. For researchers in pharmaceutical and materials science, a thorough understanding of this compound's properties and reactivity is key to unlocking its full potential in the development of next-generation therapeutics and functional materials.
References
-
LookChem. Reliable Chemical Trading Partner, Professional ethyl 3-bromo-4-fluoro-benzoate Supply. [Link]
- Mitchell, D., & Doecke, C. W. (1998). Palladium-Catalyzed Cross-Coupling Reactions in Organic Synthesis. In Organic Reactions (Vol. 52, pp. 1-527). John Wiley & Sons, Inc.
- Buchwald, S. L., & Mauger, C. (2009). Dialkylbiaryl phosphines in palladium-catalyzed amination: a user's guide. Dalton Transactions, (17), 3144-3153.
-
PubChem. Ethyl 3-bromo-4-fluorobenzoate. [Link]
Sources
Ethyl 3-bromo-4-fluorobenzoate: A Technical Guide for Researchers in Drug Discovery
This guide provides an in-depth technical overview of Ethyl 3-bromo-4-fluorobenzoate (CAS No. 23233-3-2), a key building block for medicinal chemists and pharmaceutical researchers. We will explore its chemical properties, reliable synthesis protocols, commercial availability, and critical applications in the development of novel therapeutics, grounded in authoritative references and practical insights.
Introduction: The Strategic Value of Halogenated Scaffolds
In modern drug design, the strategic incorporation of halogen atoms, particularly fluorine and bromine, is a well-established strategy for modulating the pharmacokinetic and pharmacodynamic properties of a molecule. Fluorine can enhance metabolic stability, binding affinity, and membrane permeability, while bromine often serves as a versatile synthetic handle for introducing further molecular complexity through cross-coupling reactions.
Ethyl 3-bromo-4-fluorobenzoate is a bifunctional reagent that perfectly embodies this principle. The fluorine atom at the 4-position and the bromine atom at the 3-position on the benzene ring offer distinct reactivity profiles, making it a valuable starting material for constructing complex molecular architectures. This guide serves as a comprehensive resource for scientists looking to procure and utilize this important intermediate.
Physicochemical and Safety Profile
A thorough understanding of a reagent's physical properties and safety hazards is a prerequisite for its effective and safe use in any laboratory setting.
Key Physicochemical Properties
The structural and physical characteristics of Ethyl 3-bromo-4-fluorobenzoate are summarized in the table below. These properties are essential for reaction planning, purification, and analytical characterization.
| Property | Value | Source(s) |
| CAS Number | 23233-3-2 | |
| Molecular Formula | C₉H₈BrFO₂ | |
| Molecular Weight | 247.06 g/mol | |
| IUPAC Name | ethyl 3-bromo-4-fluorobenzoate | |
| Canonical SMILES | CCOC(=O)C1=CC(=C(C=C1)F)Br | |
| InChI Key | FDVAAQDTTZNHKG-UHFFFAOYSA-N | |
| Appearance | Typically an oil or low-melting solid | General Supplier Information |
| Storage | Sealed in dry, room temperature |
Safety and Handling
As with any halogenated aromatic compound, appropriate safety precautions must be observed. The primary hazards are associated with irritation and potential toxicity.
-
Precautionary Measures:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Handling: Avoid breathing fumes, vapor, or dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.
-
Always consult the specific Safety Data Sheet (SDS) provided by the supplier before use for complete and detailed safety information.
Synthesis and Manufacturing
The commercial availability of Ethyl 3-bromo-4-fluorobenzoate stems from robust and scalable synthetic routes. For researchers, understanding these pathways is crucial for appreciating the material's purity and cost, and for potential in-house synthesis if required.
Overview of the Synthetic Pathway
The most common and industrially viable route involves a two-step process starting from fluorobenzene. This pathway is logical as it builds the required functionality on a readily available starting material.
Caption: Synthetic pathway from fluorobenzene to Ethyl 3-bromo-4-fluorobenzoate.
Experimental Protocol: Fischer Esterification
The final step, the esterification of the carboxylic acid precursor, is a classic and reliable transformation. The following protocol is based on the well-established Fischer-Speier esterification method, adapted from a procedure for the analogous methyl ester.[2]
Step 1: Reaction Setup
-
To a solution of 3-Bromo-4-fluorobenzoic acid (1.0 eq) in anhydrous ethanol (approx. 5-10 mL per gram of acid), add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) dropwise at room temperature.
-
Causality: Ethanol acts as both the solvent and the reactant. The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the ethanol.
Step 2: Reaction Execution
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Self-Validation: The disappearance of the more polar carboxylic acid spot and the appearance of a less polar ester spot on the TLC plate provides a clear indication of reaction completion.
Step 3: Work-up and Purification
-
Cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in an organic solvent such as ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst and remove any unreacted carboxylic acid), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude ester by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to afford the pure Ethyl 3-bromo-4-fluorobenzoate.
This protocol provides a reliable method for producing high-purity material in a laboratory setting. The synthesis of the precursor, 3-Bromo-4-fluorobenzoic acid, is detailed in patent literature, starting from fluorobenzene.[3]
Commercial Availability and Suppliers
Ethyl 3-bromo-4-fluorobenzoate is readily available from a variety of chemical suppliers catering to the research and development sector. Purity levels are typically offered at 97% or higher. When sourcing this material, researchers should consider factors such as purity, available quantities, lead times, and the availability of comprehensive analytical data (e.g., Certificate of Analysis, NMR spectra).
Table of Representative Suppliers:
| Supplier | Purity/Grades Offered | Notes |
| Sigma-Aldrich (Merck) | Research grades | Global distributor with extensive documentation. |
| Santa Cruz Biotechnology | ≥98% | Supplier of biochemicals for research.[4] |
| BOC Sciences | Custom purity available | Building block supplier for drug discovery.[5] |
| BLD Pharm | ≥97% | Offers a range of pack sizes and provides access to analytical data (NMR, LC-MS).[6] |
| Apollo Scientific | Standard grades | UK-based supplier of fluorine-containing intermediates.[7] |
This is not an exhaustive list. Researchers are encouraged to compare offerings from various suppliers to best suit their project needs.
Applications in Drug Discovery: A Case Study in Kinase Inhibition
The true value of a building block is demonstrated by its successful application in the synthesis of biologically active molecules. Ethyl 3-bromo-4-fluorobenzoate is a key intermediate in the synthesis of potent and selective inhibitors of c-Jun N-terminal Kinase 3 (JNK3), a promising target for the treatment of neurodegenerative diseases.[8]
Role in the Synthesis of Aminopyrazole JNK3 Inhibitors
A study published in the Journal of Medicinal Chemistry details the structure-activity relationship (SAR) of aminopyrazole-based JNK3 inhibitors.[8] In their synthetic scheme, Ethyl 3-bromo-4-fluorobenzoate is used as the starting material to introduce the core phenyl moiety of the final inhibitor.
Caption: Workflow for the synthesis of aminopyrazole JNK3 inhibitors.[8]
The synthesis begins with a standard Ullman coupling reaction between Ethyl 3-bromo-4-fluorobenzoate and 4-nitro-1H-pyrazole.[8] The bromine atom on the benzoate serves as the reactive site for this crucial C-N bond formation. The ethyl ester is then hydrolyzed to the corresponding carboxylic acid, which is subsequently coupled with an amine. A final reduction of the nitro group followed by urea formation yields the target JNK3 inhibitor. This published work underscores the practical utility of Ethyl 3-bromo-4-fluorobenzoate in constructing complex, high-value pharmaceutical compounds.
Other Potential Applications
Supplier databases also indicate its use in the preparation of 2,3-diarylpyrrole inhibitors, which have been investigated as novel anticoccidial agents for veterinary medicine.[9] This suggests a broader utility for this building block in creating diverse heterocyclic scaffolds relevant to both human and animal health.
Conclusion
Ethyl 3-bromo-4-fluorobenzoate is more than a simple chemical reagent; it is a strategically designed building block that provides researchers with a reliable and versatile entry point into complex molecular scaffolds. Its commercial availability, well-understood reactivity, and proven application in the synthesis of high-profile therapeutic targets like JNK3 inhibitors make it an indispensable tool in the drug discovery arsenal. By leveraging the distinct properties of its fluorine and bromine substituents, medicinal chemists can continue to innovate and develop the next generation of therapeutics.
References
- U.S. Patent No. 4,393,232. (1983). Preparation of 3-bromo-4-fluoro-benzoic acid. Google Patents.
-
Kamenecka, T. M., et al. (2009). Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives. Journal of Medicinal Chemistry, 52(15), 4565–4576. Retrieved from [Link]
-
PubChem. (n.d.). 3-Bromo-4-fluorobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
RSC Publishing. (2012). Electronic Supplementary Information for RSC Advances. Retrieved from [Link]
-
ResearchGate. (2018). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Retrieved from [Link]
- Google Patents. (1983). METHOD FOR PRODUCING 3-BROMO-4-FLUORO-BENZOESIC ACID.
-
PubMed. (2006). Synthesis and SAR studies of diarylpyrrole anticoccidial agents. Retrieved from [Link]
Sources
- 1. DE3035355A1 - METHOD FOR PRODUCING 3-BROMO-4-FLUORO-BENZOESIC ACID - Google Patents [patents.google.com]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. US4393232A - Preparation of 3-bromo-4-fluoro-benzoic acid - Google Patents [patents.google.com]
- 4. 4-BROMO-3-FLUOROBENZOIC ACID ETHYL ESTER(1130165-74-0) 1H NMR spectrum [chemicalbook.com]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and SAR studies of diarylpyrrole anticoccidial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Guide to the Safe Synthesis and Handling of Ethyl 3-bromo-4-fluorobenzoate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Ethyl 3-bromo-4-fluorobenzoate (CAS No. 23233-33-2) is a halogenated aromatic ester commonly utilized as a key building block in medicinal chemistry and drug development.[1][2] Its structural motifs are integral to the synthesis of more complex molecules with potential therapeutic applications. As with many halogenated organic compounds, a thorough understanding of its potential hazards and the implementation of rigorous safety protocols are not merely procedural formalities but are fundamental to ensuring the well-being of laboratory personnel and the integrity of research outcomes.[3][4]
This guide provides a comprehensive framework for the safe handling, use, and disposal of Ethyl 3-bromo-4-fluorobenzoate. It is designed for the professional researcher and scientist, moving beyond a simple recitation of rules to explain the causality behind safety protocols. By fostering a deep understanding of the risks, we empower scientists to cultivate a self-validating system of safety that is both robust and adaptable.
Section 1: Hazard Identification and Proactive Risk Assessment
The foundation of laboratory safety is a proactive approach to risk management. This begins with a comprehensive understanding of the substance's chemical properties and associated hazards. While a specific Safety Data Sheet (SDS) for Ethyl 3-bromo-4-fluorobenzoate may not always be readily available, a reliable hazard profile can be constructed by examining structurally analogous compounds.
Physicochemical Properties
A substance's physical and chemical characteristics are critical determinants of its behavior and potential for exposure.
| Property | Value | Source |
| CAS Number | 23233-33-2 | [1] |
| Molecular Formula | C₉H₈BrFO₂ | [1][] |
| Molecular Weight | 247.06 g/mol | [][6] |
| Predicted Boiling Point | ~285.4 °C | [7] |
| Predicted Density | ~1.504 g/cm³ | [7] |
| Appearance | White to orange/green powder or lump | [8] |
Anticipated Toxicological Profile & GHS Classification
Based on safety data for closely related compounds such as 3-bromo-4-fluorobenzoic acid, methyl 3-bromo-4-fluorobenzoate, and other brominated/fluorinated benzoates, the following GHS classifications are anticipated.[9][10][11] This proactive classification allows for the implementation of appropriate controls even before a substance-specific SDS is procured.
| Hazard Class | Hazard Statement | GHS Category | Basis for Anticipation |
| Skin Corrosion/Irritation | H315: Causes skin irritation | Category 2 | Consistent classification across numerous fluorinated and brominated benzoic acids and their esters.[9][10][11] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | Category 2 / 2A | Consistent classification across numerous fluorinated and brominated benzoic acids and their esters.[9][10][11] |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation | Category 3 | Frequently cited for halogenated benzoic acid derivatives, indicating a risk of irritation upon inhalation of dust or aerosols.[9][12] |
The primary toxicological concerns are acute irritation upon direct contact. Halogenated aromatic compounds as a class can also present risks of persistence in the environment and may have more subtle, delayed toxic effects.[3][13] Thermal decomposition is a significant concern, as it can lead to the release of highly toxic and corrosive gases such as hydrogen fluoride and hydrogen bromide.[14][15]
The Risk Assessment Workflow
A systematic approach to risk assessment is crucial. The process is cyclical, ensuring that safety measures are continuously evaluated and improved. This workflow should be documented before any new procedure involving this compound is initiated.
Caption: Correct sequence for donning and doffing essential PPE.
Section 4: Standard Operating Protocol for Handling and Storage
This section provides a generalized protocol. Researchers must adapt this into a detailed, experiment-specific SOP.
Experimental Protocol: Weighing and Solution Preparation
-
Preparation: Before retrieving the compound, verify that the chemical fume hood is operational. Don the complete mandatory PPE ensemble. Prepare all necessary glassware, spatulas, and solvents.
-
Retrieval: Transport the sealed container of Ethyl 3-bromo-4-fluorobenzoate in a secondary container to the designated fume hood.
-
Weighing: Perform all weighing operations within the fume hood. Use a tared weigh boat or directly weigh into the reaction vessel. Avoid creating and dispersing dust. * Causality: Handling the fine powder outside of a fume hood presents a significant inhalation risk, which could lead to respiratory irritation. [12]4. Transfer: Carefully add the weighed solid to the solvent in the reaction vessel. Use a powder funnel if necessary to prevent material from adhering to the sides of the flask.
-
Dissolution: Cap the vessel and mix gently until the solid is fully dissolved.
-
Cleanup: Immediately decontaminate the spatula and any surfaces within the fume hood where the powder may have settled using a solvent-moistened wipe (e.g., ethanol or isopropanol). Dispose of all contaminated disposables (gloves, wipes, weigh boats) into a designated solid hazardous waste container.
-
Post-Handling: After completing the procedure, remove PPE according to the doffing sequence and wash hands thoroughly with soap and water. [12]
Storage & Stability
-
Conditions: Store Ethyl 3-bromo-4-fluorobenzoate in a tightly sealed container in a cool, dry, and well-ventilated area. [9][12]Storage should be in a designated cabinet for organic reagents.
-
Incompatibilities: The compound must be stored away from strong oxidizing agents and strong acids. [10][14]Contact with these substances could lead to vigorous, exothermic reactions.
Section 5: Emergency Response Procedures
Preparedness is paramount. All personnel must be familiar with these procedures and the location of emergency equipment (safety showers, eyewash stations, fire extinguishers, and spill kits).
First-Aid Measures for Exposure
The following table summarizes the immediate actions to be taken in the event of an exposure, based on consistent recommendations from multiple safety data sheets. [9][14]
| Exposure Route | First-Aid Protocol |
|---|---|
| Inhalation | Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention. [9] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists. [14] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. [12][14] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. [16]|
Spill & Release Protocol
-
Minor Spill (contained within a fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., sand, vermiculite). [15] 3. Gently sweep or scoop the material into a designated hazardous waste container.
-
Wipe the area with a suitable solvent, followed by soap and water.
-
-
Major Spill (outside a fume hood):
-
Evacuate the immediate area and alert all personnel to leave the laboratory.
-
If safe to do so, close the laboratory doors to contain vapors.
-
Contact the institution's Environmental Health & Safety (EHS) department or emergency response team immediately.
-
Do not attempt to clean up a large spill without specialized training and equipment.
-
Emergency Decision Flowchart
Caption: Decision-making flowchart for laboratory emergencies.
Section 6: Waste Management and Disposal
As the generator of the waste, the researcher is responsible for its proper disposal.
-
Waste Segregation: All waste containing Ethyl 3-bromo-4-fluorobenzoate, including contaminated consumables (gloves, wipes, silica gel) and residual solutions, must be collected in a designated, properly labeled hazardous waste container for halogenated organic compounds.
-
Regulatory Compliance: Do not dispose of this chemical down the drain. [10][17]All chemical waste disposal must adhere strictly to local, state, and federal regulations. Consult your institution's EHS department for specific guidance on waste stream management and container pickup schedules. [10]
Conclusion
Ethyl 3-bromo-4-fluorobenzoate is a valuable reagent in modern chemical synthesis. Its effective use is predicated on a culture of safety that prioritizes risk assessment, hazard control, and emergency preparedness. By understanding the reasons behind each safety protocol, researchers can work with this and other similar compounds with confidence and control. Always consult the most current Safety Data Sheet provided by the supplier before use.
References
-
Green Science Policy Institute. Halogenated Flame Retardants: Do the Fire Safety Benefits Justify the Risks?. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]
-
CP Lab Safety. Ethyl 4-bromo-3-fluorobenzoate, min 96%, 100 grams. Retrieved from [Link]
-
Special Pet Topics. Halogenated Aromatic Poisoning (PCB and Others). Retrieved from [Link]
-
Dartmouth College Environmental Health and Safety. Personal Protective Equipment in Chemistry. Retrieved from [Link]
-
PubMed. Mechanism of Action of Toxic Halogenated Aromatics. Retrieved from [Link]
-
PubChem. 3-Bromo-4-fluorobenzoic acid. Retrieved from [Link]
-
University of Hawaii. UNIT 7: Personal Protective Equipment. Retrieved from [Link]
-
University of California, Santa Cruz - Environment, Health and Safety. Appendix I - Hazards Of Functional Groups. Retrieved from [Link]
-
American Chemistry Council. Guidance for Selection of Personal Protective Equipment for MDI Users. Retrieved from [Link]
-
Acmec Biochemical. 1130165-74-0[Ethyl 4-bromo-3-fluorobenzoate 96%]. Retrieved from [Link]
-
Sunway Pharm Ltd. Ethyl 3-bromo-4-fluorobenzoate - CAS:23233-33-2. Retrieved from [Link]
-
CP Lab Safety. Ethyl 3-bromo-4-fluorobenzoate, 97%+ Purity, C9H8BrFO2, 100 grams. Retrieved from [Link]
-
PubChem. Methyl 3-bromo-4-fluorobenzoate. Retrieved from [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. Ethyl 3-bromo-4-fluorobenzoate - CAS:23233-33-2 - Sunway Pharm Ltd [3wpharm.com]
- 3. Halogenated Aromatic Poisoning (PCB and Others) - Special Pet Topics - MSD Veterinary Manual [msdvetmanual.com]
- 4. Halogenated Organic Compounds | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. calpaclab.com [calpaclab.com]
- 7. 1130165-74-0[Ethyl 4-bromo-3-fluorobenzoate 96%]- Jizhi Biochemical [acmec.com.cn]
- 8. 3-BROMO-4-FLUORO-BENZOIC ACID METHYL ESTER | 82702-31-6 [chemicalbook.com]
- 9. echemi.com [echemi.com]
- 10. fishersci.com [fishersci.com]
- 11. Methyl 3-bromo-4-fluorobenzoate | C8H6BrFO2 | CID 7018022 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. greensciencepolicy.org [greensciencepolicy.org]
- 14. fishersci.com [fishersci.com]
- 15. fishersci.com [fishersci.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. cdhfinechemical.com [cdhfinechemical.com]
An In-depth Technical Guide to the Solubility Profile of Ethyl 3-bromo-4-fluorobenzoate
This guide provides a comprehensive technical overview of the solubility profile of Ethyl 3-bromo-4-fluorobenzoate, a key intermediate in pharmaceutical and agrochemical synthesis. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical and practical aspects of its solubility in common organic solvents. We will explore the physicochemical properties of the compound, outline a robust experimental protocol for solubility determination, and present a predicted solubility profile based on solvent polarity.
Introduction: The Significance of Solubility in Process Chemistry
The solubility of a compound is a critical physicochemical property that governs its behavior in various chemical processes. For Ethyl 3-bromo-4-fluorobenzoate, understanding its solubility is paramount for optimizing reaction conditions, designing efficient purification strategies (such as crystallization and chromatography), and ensuring consistent product quality. An inadequate understanding of a compound's solubility can lead to issues such as poor reaction kinetics, low yields, and difficulties in isolation and purification. This guide aims to provide the necessary framework for researchers to confidently work with this important chemical entity.
Physicochemical Properties of Ethyl 3-bromo-4-fluorobenzoate
A thorough understanding of the molecular structure and inherent properties of Ethyl 3-bromo-4-fluorobenzoate is the foundation for predicting its solubility.
Molecular Structure:
Caption: Molecular structure of Ethyl 3-bromo-4-fluorobenzoate.
Key Physicochemical Data:
| Property | Value | Source |
| Molecular Formula | C₉H₈BrFO₂ | [1][] |
| Molecular Weight | 247.06 g/mol | [1][] |
| Appearance | Expected to be a solid or liquid at room temperature | Inferred from related compounds |
| Polarity | Moderately polar | Inferred from structure |
The presence of the ester functional group (-COOEt), the bromine atom, and the fluorine atom attached to the benzene ring contributes to the molecule's polarity. The ester group can act as a hydrogen bond acceptor, while the electronegative halogen atoms create dipole moments. However, the aromatic ring and the ethyl group introduce nonpolar character. This duality in its structure suggests that Ethyl 3-bromo-4-fluorobenzoate will exhibit varied solubility across a range of organic solvents.
Theoretical Solubility Profile
Based on the principle of "like dissolves like," we can predict the solubility of Ethyl 3-bromo-4-fluorobenzoate in various common organic solvents.[3] Solvents with similar polarity to the solute are generally effective at dissolving it.[4]
Predicted Solubility in Common Organic Solvents:
| Solvent | Polarity | Predicted Solubility | Rationale |
| Hexane | Nonpolar | Low | The significant difference in polarity between the nonpolar solvent and the moderately polar solute will limit solubility. |
| Toluene | Nonpolar | Moderate | The aromatic nature of toluene can interact with the benzene ring of the solute, potentially leading to better solubility than in aliphatic hydrocarbons. |
| Diethyl Ether | Slightly Polar | Moderate to High | The ether's slight polarity and ability to act as a hydrogen bond acceptor should facilitate the dissolution of the ester. |
| Dichloromethane | Polar Aprotic | High | Its polarity is well-suited to dissolve moderately polar compounds. |
| Ethyl Acetate | Polar Aprotic | High | As an ester itself, ethyl acetate shares structural similarities and polarity with the solute, likely leading to high solubility. |
| Acetone | Polar Aprotic | High | A strong polar aprotic solvent that should effectively solvate the polar functional groups of the molecule. |
| Isopropanol | Polar Protic | Moderate to High | The alcohol's polarity and hydrogen bonding capability should allow for good solubility. |
| Ethanol | Polar Protic | Moderate to High | Similar to isopropanol, ethanol's polar protic nature should make it a good solvent. |
| Methanol | Polar Protic | Moderate | While polar, the smaller size and stronger hydrogen bonding network of methanol might be slightly less effective at solvating the larger solute molecule compared to ethanol or isopropanol. |
| Water | Very Polar | Low | The predominantly organic and nonpolar character of the molecule will likely result in poor solubility in the highly polar, hydrogen-bonded network of water. |
Experimental Determination of Solubility
While theoretical predictions are valuable, experimental determination provides definitive solubility data. The following is a robust, step-by-step protocol for determining the solubility of Ethyl 3-bromo-4-fluorobenzoate in a given solvent. This method is based on the gravimetric analysis of a saturated solution.
Experimental Workflow
Caption: Experimental workflow for gravimetric solubility determination.
Detailed Protocol
Materials:
-
Ethyl 3-bromo-4-fluorobenzoate
-
Selected organic solvents (analytical grade)
-
Analytical balance (readable to 0.1 mg)
-
Vials with screw caps
-
Magnetic stirrer and stir bars or a shaker bath
-
Temperature-controlled environment (e.g., water bath, incubator)
-
Syringe filters (0.22 µm, compatible with the solvent)
-
Glass syringes
-
Pre-weighed evaporation dishes or vials
-
Vacuum oven or desiccator
Procedure:
-
Preparation of Saturated Solution:
-
To a series of vials, add a known amount of the selected organic solvent (e.g., 5 mL).
-
Add an excess of Ethyl 3-bromo-4-fluorobenzoate to each vial to ensure that a saturated solution is formed. The presence of undissolved solid is crucial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a temperature-controlled environment (e.g., 25 °C) and agitate them for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
-
Sample Collection and Filtration:
-
Allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully draw the supernatant (the clear saturated solution) into a glass syringe, avoiding any solid particles.
-
Attach a syringe filter to the syringe and dispense a known volume or weight of the clear filtrate into a pre-weighed evaporation dish. Record the exact weight of the filtrate.
-
-
Solvent Evaporation and Mass Determination:
-
Place the evaporation dish in a vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute. Alternatively, a desiccator under vacuum can be used.
-
Once the solvent has completely evaporated, reweigh the evaporation dish containing the dried solute residue.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved solute by subtracting the initial weight of the empty evaporation dish from the final weight.
-
The solubility can be expressed in various units, such as g/100 mL or mg/mL, using the following formula:
Solubility ( g/100 mL) = (Mass of residue (g) / Volume of filtrate (mL)) x 100
Note: If the filtrate was weighed, its volume can be calculated using the density of the solvent at the experimental temperature.
-
Factors Influencing Solubility
The solubility of Ethyl 3-bromo-4-fluorobenzoate is a result of the interplay between solute-solute, solvent-solvent, and solute-solvent interactions.
Caption: Key factors influencing the solubility of organic compounds.
-
Polarity: As discussed, the closer the polarity of the solvent to that of Ethyl 3-bromo-4-fluorobenzoate, the higher the solubility.
-
Temperature: For most solids dissolving in liquid solvents, solubility increases with temperature.[5] This is because the dissolution process is often endothermic, and applying heat provides the energy needed to overcome the lattice energy of the solid and the intermolecular forces of the solvent.
-
Hydrogen Bonding: While Ethyl 3-bromo-4-fluorobenzoate does not have hydrogen bond donors, the oxygen atoms of the ester group can act as hydrogen bond acceptors. Protic solvents that can donate hydrogen bonds (e.g., alcohols) can interact favorably with the solute, enhancing solubility.
Conclusion
This technical guide has provided a comprehensive overview of the solubility profile of Ethyl 3-bromo-4-fluorobenzoate. By understanding its physicochemical properties and the principles of solubility, researchers can make informed decisions regarding solvent selection for synthesis, purification, and formulation. The provided experimental protocol offers a reliable method for obtaining precise solubility data, which is invaluable for process development and optimization. The predictive solubility table serves as a useful starting point for laboratory work, saving time and resources.
References
An In-depth Technical Guide to Ethyl 3-bromo-4-fluorobenzoate: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-bromo-4-fluorobenzoate is a halogenated aromatic ester that has emerged as a valuable and versatile building block in modern synthetic organic chemistry. Its unique substitution pattern, featuring a bromine atom and a fluorine atom on the benzene ring, provides orthogonal handles for a variety of chemical transformations. This guide, intended for researchers and professionals in the fields of chemistry and drug development, offers a comprehensive overview of the nomenclature, synthesis, physicochemical properties, reactivity, and applications of this important chemical intermediate. The strategic placement of the reactive bromine and the modulating fluorine atom makes this compound particularly useful in the construction of complex molecular architectures, most notably in the synthesis of kinase inhibitors and other biologically active molecules.
Nomenclature and Identification
A clear and unambiguous identification of a chemical compound is fundamental for scientific communication and reproducibility. This section provides the standard nomenclature and identifiers for Ethyl 3-bromo-4-fluorobenzoate.
| Identifier | Value |
| IUPAC Name | ethyl 3-bromo-4-fluorobenzoate |
| CAS Number | 23233-33-2 |
| Molecular Formula | C₉H₈BrFO₂ |
| Molecular Weight | 247.06 g/mol |
| Synonyms | 3-Bromo-4-fluorobenzoic acid ethyl ester, Benzoic acid, 3-bromo-4-fluoro-, ethyl ester |
Physicochemical and Spectroscopic Properties
Understanding the physical and spectral properties of Ethyl 3-bromo-4-fluorobenzoate is crucial for its handling, purification, and characterization.
Table of Physicochemical Properties
| Property | Value | Source |
| Appearance | Off-white to pale yellow solid or oil | Generic |
| Boiling Point | 262.6 °C at 760 mmHg | [1] |
| Solubility | Soluble in common organic solvents such as ethanol, ethyl acetate, and dichloromethane. | Inferred |
| Storage | Store in a cool, dry place, sealed in a tightly closed container. | Generic |
Spectroscopic Data
¹H NMR (Proton Nuclear Magnetic Resonance)
The proton NMR spectrum is expected to show characteristic signals for the ethyl group and the three aromatic protons. The aromatic region will display a complex splitting pattern due to the presence of both bromine and fluorine substituents.
-
Ethyl group: A triplet corresponding to the methyl protons (CH₃) is expected around δ 1.4 ppm, and a quartet for the methylene protons (CH₂) is anticipated around δ 4.4 ppm.
-
Aromatic protons: Three signals are expected in the aromatic region (typically δ 7.0-8.5 ppm). The proton ortho to the fluorine atom will likely appear as a triplet due to coupling with the fluorine and the adjacent proton. The other two protons will exhibit doublet of doublets or more complex patterns due to proton-proton and proton-fluorine couplings.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.
-
Ethyl group: Two signals are expected for the methyl and methylene carbons.
-
Aromatic carbons: Six distinct signals are anticipated for the aromatic carbons. The carbon attached to the fluorine atom will show a large one-bond carbon-fluorine coupling constant (¹JCF). The carbons ortho and meta to the fluorine will exhibit smaller two- and three-bond couplings, respectively. The carbon attached to the bromine atom will also have a characteristic chemical shift.
-
Carbonyl carbon: The ester carbonyl carbon will appear as a singlet in the downfield region of the spectrum (typically δ 160-170 ppm).
IR (Infrared) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
-
C=O stretch: A strong absorption band is expected in the region of 1720-1740 cm⁻¹ corresponding to the ester carbonyl group.
-
C-O stretch: A strong band for the ester C-O stretch will be present around 1250-1300 cm⁻¹.
-
C-F stretch: A strong absorption band for the C-F bond is expected in the range of 1000-1100 cm⁻¹.
-
Aromatic C-H and C=C stretches: These will be observed in their characteristic regions of the spectrum.
MS (Mass Spectrometry)
The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns. A key feature will be the presence of isotopic peaks for bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), leading to M and M+2 peaks for bromine-containing fragments.
Synthesis of Ethyl 3-bromo-4-fluorobenzoate
The most common and straightforward method for the synthesis of Ethyl 3-bromo-4-fluorobenzoate is the Fischer esterification of its corresponding carboxylic acid, 3-bromo-4-fluorobenzoic acid.[2] This acid-catalyzed reaction is typically carried out in an excess of ethanol, which serves as both a reactant and the solvent, to drive the equilibrium towards the product.[3][4]
Experimental Protocol: Fischer Esterification
Materials:
-
3-Bromo-4-fluorobenzoic acid
-
Anhydrous Ethanol
-
Concentrated Sulfuric Acid (catalyst)
-
Saturated Sodium Bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Ethyl Acetate
-
Deionized Water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-bromo-4-fluorobenzoic acid (1.0 eq) in an excess of anhydrous ethanol (10-20 eq).
-
Catalyst Addition: With gentle stirring, slowly add concentrated sulfuric acid (0.1-0.2 eq) to the reaction mixture. The addition is exothermic and should be done carefully.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours (typically 4-16 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
Solvent Removal: Remove the excess ethanol under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude Ethyl 3-bromo-4-fluorobenzoate.
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to yield the pure ester.
Caption: Fischer esterification of 3-bromo-4-fluorobenzoic acid.
Chemical Reactivity and Applications in Synthesis
The synthetic utility of Ethyl 3-bromo-4-fluorobenzoate stems from the presence of multiple reactive sites that can be selectively functionalized. The aryl bromide is particularly amenable to a wide range of palladium-catalyzed cross-coupling reactions, making it a valuable precursor for the synthesis of more complex molecules.[1]
Palladium-Catalyzed Cross-Coupling Reactions
The C-Br bond in Ethyl 3-bromo-4-fluorobenzoate is a key site for the formation of new carbon-carbon and carbon-heteroatom bonds.
-
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. It is a powerful method for the formation of biaryl structures.[5]
-
Buchwald-Hartwig Amination: This reaction allows for the formation of a C-N bond by coupling the aryl bromide with a primary or secondary amine, catalyzed by a palladium complex with specialized phosphine ligands.[6][7]
-
Sonogashira Coupling: This reaction enables the formation of a C-C bond between the aryl bromide and a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst.[8]
-
Heck Reaction: The Heck reaction facilitates the coupling of the aryl bromide with an alkene to form a substituted alkene product.[9]
Sources
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Ethyl 4-fluorobenzoate(451-46-7) 13C NMR [m.chemicalbook.com]
- 4. Benzoic acid, 4-bromo-, ethyl ester [webbook.nist.gov]
- 5. par.nsf.gov [par.nsf.gov]
- 6. 3-Bromo-4-fluorobenzoic acid(1007-16-5) 1H NMR [m.chemicalbook.com]
- 7. Frontiers | Targeting the Malaria Parasite cGMP-Dependent Protein Kinase to Develop New Drugs [frontiersin.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Heck Reaction [organic-chemistry.org]
A Technical Guide to the Discovery and History of Fluorinated Benzoic Acid Derivatives
Abstract
Fluorinated benzoic acid derivatives represent a cornerstone in modern medicinal chemistry and materials science. The strategic incorporation of fluorine into the benzoic acid scaffold profoundly alters its physicochemical properties, including acidity, lipophilicity, metabolic stability, and molecular conformation. These modifications have been pivotal in the development of numerous pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] This guide provides an in-depth exploration of the historical milestones, key synthetic evolutions, and foundational concepts related to these vital chemical entities. It is intended for researchers, scientists, and professionals in drug development who seek to understand the causality behind the rise of these molecules from laboratory curiosities to industrial staples.
Section 1: The Unique Role of Fluorine in Molecular Design
The journey of fluorinated benzoic acids begins with an appreciation for the element at their core: fluorine. Fluorine is the most electronegative element, yet it is only slightly larger than a hydrogen atom. This combination of properties is unique and imparts transformative effects when a C-H bond in a benzoic acid molecule is replaced with a C-F bond.
Key physicochemical effects of fluorine substitution include:
-
Modulation of Acidity (pKa): The strong electron-withdrawing nature of fluorine increases the acidity of the carboxylic acid group. This effect is position-dependent (ortho > meta > para) and allows for the fine-tuning of a molecule's ionization state at physiological pH, which is critical for drug-receptor interactions and solubility.
-
Enhanced Lipophilicity: A single fluorine substitution can increase a molecule's lipophilicity, which can improve its ability to cross biological membranes.[1] This is a crucial factor for enhancing the bioavailability of drug candidates.[2]
-
Metabolic Stability: The carbon-fluorine bond is the strongest single bond in organic chemistry.[4][5] Replacing a metabolically vulnerable C-H bond with a C-F bond can block oxidation by cytochrome P450 enzymes, thereby increasing the metabolic stability and half-life of a drug.[1][2]
-
Conformational Control: Fluorine can engage in unique non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, which can lock the molecule into a specific, biologically active conformation.[6][7]
These properties collectively explain why approximately 25% of all pharmaceuticals on the market contain fluorine.[8] The fluorinated benzoic acid motif, in particular, serves as a versatile building block for leveraging these advantages.[1][3]
| Property | Effect of Fluorine Substitution on Benzoic Acid | Rationale |
| Acidity (pKa) | Increases (pKa decreases) | Strong inductive electron-withdrawal by fluorine stabilizes the carboxylate anion. |
| Lipophilicity | Generally increases | Fluorine masks the polarity of the underlying C-H bond, increasing partitioning into lipids. |
| Metabolic Stability | Increases | The high strength of the C-F bond resists enzymatic cleavage (e.g., hydroxylation). |
| Binding Affinity | Can increase significantly | Fluorine can form favorable orthogonal multipolar interactions with protein backbones. |
Section 2: Pioneering Discoveries and the Dawn of Aromatic Fluorination
The history of organofluorine chemistry is marked by significant technical challenges. Early attempts to react elemental fluorine, first isolated by Henri Moissan in 1886, with organic compounds were often uncontrollable and explosive.[9] The synthesis of the first organofluorine compounds, such as fluoromethane and benzoyl fluoride in the 19th century, relied on halogen exchange reactions.[8][9]
A pivotal breakthrough for aromatic fluorination arrived in 1927 with the work of German chemists Günther Balz and Günther Schiemann.[9][10] They discovered that aromatic primary amines could be converted into stable, isolable diazonium tetrafluoroborate salts.[11] Gentle heating of these salts resulted in the smooth decomposition to the corresponding aryl fluoride, releasing nitrogen gas and boron trifluoride.[9][12] This process, now known as the Balz-Schiemann reaction , was the first reliable and general method for introducing a fluorine atom onto an aromatic ring and remains a foundational technique.[10][11][13] It provided the first practical route to compounds like 4-fluorobenzoic acid from 4-aminobenzoic acid.[11][14]
This discovery opened the door for the systematic study of fluoroaromatic compounds, including the fluorinated benzoic acid derivatives that would become indispensable in research and industry.
Section 3: Evolution of Synthetic Methodologies
The Balz-Schiemann reaction, while revolutionary, has limitations, including the often modest yields and the requirement for isolating potentially hazardous diazonium intermediates.[12] These challenges spurred the development of more advanced and versatile fluorination methods over the subsequent decades.
The Diazotization-Fluorination Sequence: The Balz-Schiemann Reaction
The Balz-Schiemann reaction is a cornerstone transformation that converts an aromatic amine into an aryl fluoride. The process involves two key stages: diazotization followed by thermal decomposition.
Mechanism:
-
Diazotization: The primary aromatic amine (e.g., an aminobenzoic acid ester) is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) in the presence of fluoroboric acid (HBF₄). This forms an aryl diazonium cation with a tetrafluoroborate counteranion.[10][15]
-
Thermal Decomposition: The isolated diazonium tetrafluoroborate salt is heated, often as a solid melt or in an inert solvent.[12] The diazonium group departs as stable nitrogen gas (N₂), generating a transient, highly reactive aryl cation.[10][12]
-
Fluoride Capture: The aryl cation is immediately trapped by a fluoride ion from the tetrafluoroborate (BF₄⁻) anion to form the final aryl fluoride product.[12][13]
Modern Fluorination Techniques
While classic, the Balz-Schiemann reaction has been complemented by newer methods that offer improved safety, scope, and efficiency.
-
Nucleophilic Aromatic Substitution (SNA_r): In this method, a good leaving group (like -NO₂ or -Cl) on an electron-deficient benzoic acid ring is displaced by a fluoride source, such as potassium fluoride (KF) or cesium fluoride (CsF). The reaction often requires high temperatures and polar aprotic solvents. The strategic placement of electron-withdrawing groups is crucial for activating the ring towards nucleophilic attack.[2]
-
Electrophilic Fluorination: The development of electrophilic fluorinating reagents (e.g., Selectfluor®) allows for the direct fluorination of electron-rich aromatic rings. This approach is mechanistically distinct from the Balz-Schiemann reaction and has expanded the toolkit for creating complex fluorinated molecules.
-
Transition-Metal Catalysis: Modern organometallic chemistry has introduced palladium- and copper-catalyzed methods for C-F bond formation. These reactions can operate under milder conditions and exhibit broad substrate scope, representing the cutting edge of fluorination technology.
-
Radiolabeling with Fluorine-18: For applications in Positron Emission Tomography (PET), the short-lived isotope ¹⁸F (half-life ≈ 110 minutes) is incorporated into molecules.[16][17] Derivatives of fluorobenzoic acid are common building blocks for creating PET radiotracers, which are used for in-vivo imaging in drug discovery and clinical diagnostics.[7][10][16] Nucleophilic substitution methods are typically employed for these rapid, late-stage radiolabeling reactions.[16]
Section 4: Experimental Protocol: Synthesis of 4-Fluorobenzoic Acid via the Balz-Schiemann Reaction
This protocol is adapted from the classic and reliable method for synthesizing 4-fluorobenzoic acid, demonstrating the practical application of the Balz-Schiemann reaction.[14][18]
Objective: To synthesize 4-fluorobenzoic acid from ethyl 4-aminobenzoate.
Materials:
-
Ethyl 4-aminobenzoate
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Boric Acid (H₃BO₃)
-
60% Hydrofluoric Acid (HF) - EXTREME CAUTION REQUIRED
-
Potassium Hydroxide (KOH)
-
Methyl Alcohol, Ether, Water
-
Ice
Procedure:
-
Diazotization: a. Prepare a paste of ethyl 4-aminobenzoate hydrochloride by warming the ester with concentrated HCl and water, then cooling to 0°C in an ice-salt bath.[18] b. Slowly add a solution of sodium nitrite in water, keeping the temperature below 7°C. The reaction is complete when a positive test for nitrous acid is observed with starch-iodide paper.[18]
-
Formation of the Diazonium Fluoborate Salt: a. In a separate paraffin-wax coated beaker, prepare a cold solution of fluoboric acid by dissolving boric acid in 60% hydrofluoric acid, keeping the temperature below 25°C.[18] (Safety Note: HF is extremely corrosive and toxic. Appropriate personal protective equipment is mandatory). b. Add the cold fluoboric acid solution to the diazonium solution. A thick precipitate of p-carbethoxybenzenediazonium fluoborate will form.[18] c. Filter the solid, wash with cold water, methyl alcohol, and ether, then dry thoroughly in a vacuum desiccator.[18]
-
Thermal Decomposition: a. Place the dried fluoborate salt in a large distilling flask connected to a receiver. b. Heat the flask gently with a flame. The decomposition will begin and may proceed spontaneously. Control the heating to maintain a steady evolution of boron trifluoride (BF₃) gas.[18] c. The product, ethyl 4-fluorobenzoate, will collect in the decomposition flask and the receiver.[18]
-
Hydrolysis (Saponification): a. Collect the crude ethyl 4-fluorobenzoate ester. b. Reflux the ester with a solution of potassium hydroxide in aqueous ethanol for one hour to hydrolyze the ester to the carboxylate salt.[18] c. Filter the hot solution and acidify the filtrate with concentrated HCl to precipitate the 4-fluorobenzoic acid.[18]
-
Purification: a. Filter the crude product and recrystallize from hot water to obtain pure 4-fluorobenzoic acid as a white solid.
Characterization: The final product should be characterized by determining its melting point (approx. 184°C) and using spectroscopic methods such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and IR spectroscopy to confirm its structure and purity.
Section 5: Conclusion and Future Outlook
From the groundbreaking discovery of the Balz-Schiemann reaction to the development of sophisticated transition-metal catalyzed processes, the history of fluorinated benzoic acid synthesis is a testament to the relentless drive of chemical innovation. These molecules have secured a permanent and expanding role in drug discovery and materials science.[1][2] Future research will likely focus on developing even more efficient, selective, and sustainable late-stage fluorination methods. The ability to install fluorine atoms into complex molecules at a late step in a synthetic sequence is a major goal, as it would accelerate the drug discovery process by allowing for the rapid generation of analogues for structure-activity relationship (SAR) studies.[1][6] As our understanding of fluorine's subtle influence on molecular properties deepens, the strategic application of fluorinated benzoic acids will undoubtedly continue to fuel scientific and technological breakthroughs.
References
- The Role of Fluorinated Benzoic Acids in Drug Discovery. Google Cloud.
- Balz–Schiemann reaction - Grokipedia. Grokipedia.
- Organofluorine chemistry - Wikipedia. Wikipedia.
- The Role of Fluorinated Benzoic Acids in Modern Fine Chemical Synthesis. Google Cloud.
- Leading Global Research on Organofluorine Chemistry----75 Years: A Pioneering Journey in Science and Technology. Google Cloud.
- The Balz-Schiemann Reaction - Scientific Update - UK. Scientific Update.
- Balz–Schiemann reaction - Wikipedia. Wikipedia.
- Overview on the history of organofluorine chemistry from the viewpoint of material industry. J-Stage.
- p-FLUOROBENZOIC ACID - Organic Syntheses Procedure. Organic Syntheses.
- Balz-Schiemann Reaction ALL ABOUT CHEMISTRY. ALL ABOUT CHEMISTRY.
- Overview on the history of organofluorine chemistry from the viewpoint of material industry. ResearchGate.
- synthesis of 2-Fluorobenzoic acid for beginners. - Benchchem. BenchChem.
- Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1- arylbenziodoxolones - arkat usa. Arkat USA.
- Balz-Schiemann Reaction: Mechanism, Formula & Uses - Allen. Allen Overseas.
- 2-Fluorobenzoic acid synthesis - ChemicalBook. ChemicalBook.
- Exploring the Utility of Fluorinated Benzoic Acid Derivatives in Drug Discovery. Google Cloud.
- Overview on the history of organofluorine chemistry from the viewpoint of material industry. J-Stage.
- What are the industrial preparation method of fluoro benzoic acid? - Quora. Quora.
- Examples for reactions leading to 18‐fluorine‐labeled compounds using benzoic acid as a building block. - ResearchGate. ResearchGate.
- 4-Fluorobenzoic acid - Wikipedia. Wikipedia.
- Fluorine in drug discovery: Role, design and case studies. Google Cloud.
- Applications of Fluorine in Medicinal Chemistry - PubMed. PubMed.
- Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound - Global Scientific Journal. Global Scientific Journal.
- Fluorobenzoic Acid Series - Sparrow Chemical. Sparrow Chemical.
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. sparrow-chemical.com [sparrow-chemical.com]
- 4. researchgate.net [researchgate.net]
- 5. Overview on the history of organofluorine chemistry from the viewpoint of material industry [jstage.jst.go.jp]
- 6. pharmacyjournal.org [pharmacyjournal.org]
- 7. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Organofluorine chemistry - Wikipedia [en.wikipedia.org]
- 9. Overview on the history of organofluorine chemistry from the viewpoint of material industry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. grokipedia.com [grokipedia.com]
- 11. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 12. scientificupdate.com [scientificupdate.com]
- 13. Balz-Schiemann Reaction: Mechanism, Formula & Uses [allen.in]
- 14. 4-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]
- 15. allaboutchemistry.net [allaboutchemistry.net]
- 16. arkat-usa.org [arkat-usa.org]
- 17. researchgate.net [researchgate.net]
- 18. Organic Syntheses Procedure [orgsyn.org]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions Using Ethyl 3-bromo-4-fluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of Fluorinated Biaryls and the Suzuki-Miyaura Coupling
The synthesis of biaryl and heteroaryl structures is a cornerstone of modern medicinal chemistry and materials science. Among these, fluorinated biaryl carboxylic acid derivatives are of paramount importance, serving as key intermediates in the development of pharmaceuticals and advanced materials. The introduction of fluorine can significantly enhance a molecule's pharmacological properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Ethyl 3-bromo-4-fluorobenzoate is a versatile and valuable building block for accessing these complex molecular architectures.
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely utilized methods for the formation of carbon-carbon bonds, a discovery for which Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi were awarded the 2010 Nobel Prize in Chemistry. This palladium-catalyzed reaction is celebrated for its mild conditions, exceptional functional group tolerance, and the commercial availability of a vast array of organoboron reagents.[2] These attributes make it an indispensable tool for the efficient construction of the biaryl scaffolds central to many drug candidates and functional materials.
This comprehensive guide provides detailed application notes, field-proven insights, and step-by-step protocols for the successful execution of Suzuki coupling reactions utilizing Ethyl 3-bromo-4-fluorobenzoate.
The Reaction Mechanism: A Symphony of Catalysis
The efficacy of the Suzuki-Miyaura coupling lies in a well-defined catalytic cycle orchestrated by a palladium catalyst. The generally accepted mechanism involves three primary stages:
-
Oxidative Addition: The cycle commences with the active Pd(0) catalyst inserting itself into the carbon-bromine bond of Ethyl 3-bromo-4-fluorobenzoate. This step forms a Pd(II) intermediate. The reactivity of aryl halides in this step generally follows the trend I > Br > OTf >> Cl. Aryl bromides, such as the topic compound, represent a good balance of reactivity and stability.
-
Transmetalation: This is the crucial step where the organic moiety from the boronic acid (or its ester) is transferred to the palladium center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species. This "ate" complex then efficiently transfers its aryl group to the Pd(II) center, displacing the halide.
-
Reductive Elimination: In the final step, the two organic groups on the palladium complex—the original aryl group from Ethyl 3-bromo-4-fluorobenzoate and the newly transferred group from the boronic acid—couple and are eliminated from the metal center. This forms the desired C-C bond of the biaryl product and regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.
Sources
Application Notes & Protocols: The Strategic Utility of Ethyl 3-bromo-4-fluorobenzoate in Pharmaceutical Synthesis
Abstract
Ethyl 3-bromo-4-fluorobenzoate (CAS No. 23233-33-2) is a versatile, halogenated aromatic building block pivotal to modern medicinal chemistry. Its unique substitution pattern—featuring an activating fluorine atom, a synthetically tractable bromine atom, and an ethyl ester—renders it an ideal starting material for the synthesis of complex pharmaceutical intermediates. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the application of this intermediate, focusing on its use in palladium-catalyzed cross-coupling reactions, which are fundamental to the construction of numerous drug candidates. A detailed protocol for a Buchwald-Hartwig amination reaction is presented, illustrating the synthesis of a key pyrazole-substituted intermediate relevant to the development of epigenetic modulators, such as Lysine-Specific Demethylase 1 (LSD1) inhibitors.
Introduction: A Multifunctional Building Block
The design of novel therapeutic agents frequently relies on the use of highly functionalized aromatic scaffolds. Ethyl 3-bromo-4-fluorobenzoate serves as an exemplary scaffold due to its distinct electronic and reactive properties. The fluorine atom at the 4-position can enhance metabolic stability and modulate the pKa of adjacent functional groups, which can be crucial for optimizing a drug candidate's pharmacokinetic profile.[1] The bromine atom at the 3-position provides a versatile handle for a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.[2][3] These reactions are cornerstones of modern pharmaceutical synthesis, enabling the modular assembly of complex molecular architectures.[4][5]
This guide will focus on a key transformation: the palladium-catalyzed Buchwald-Hartwig amination. This reaction is instrumental in forging carbon-nitrogen (C-N) bonds, a linkage ubiquitous in pharmaceuticals.[4] We will detail a protocol for the coupling of Ethyl 3-bromo-4-fluorobenzoate with pyrazole, a common heterocyclic motif in bioactive molecules, including inhibitors of enzymes like LSD1, which are implicated in various cancers.[6]
Physicochemical & Spectroscopic Data
A thorough understanding of the starting material's properties is essential for successful and safe experimentation.
| Property | Value |
| CAS Number | 23233-33-2 |
| Molecular Formula | C₉H₈BrFO₂ |
| Molecular Weight | 247.06 g/mol |
| Appearance | Off-white to light yellow solid or liquid |
| Boiling Point | ~285 °C (predicted) |
| Melting Point | 32-36 °C |
| Solubility | Soluble in common organic solvents (e.g., Toluene, Dioxane, THF, Ethyl Acetate, Dichloromethane). Insoluble in water. |
Core Application: Synthesis of Ethyl 4-fluoro-3-(1H-pyrazol-1-yl)benzoate
The introduction of a pyrazole moiety onto the fluorobenzoate core is a strategic step in the synthesis of various targeted therapies. The resulting compound, Ethyl 4-fluoro-3-(1H-pyrazol-1-yl)benzoate, is a key precursor for more complex molecules, such as certain classes of kinase and LSD1 inhibitors.[2][6] The Buchwald-Hartwig amination is the method of choice for this transformation due to its high efficiency, functional group tolerance, and broad substrate scope.[7][8]
Reaction Principle and Causality
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide (or triflate) and an amine in the presence of a base.[4] The catalytic cycle, illustrated below, involves three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of Ethyl 3-bromo-4-fluorobenzoate to form a Pd(II) complex. The choice of a sterically hindered, electron-rich phosphine ligand (e.g., XPhos) is critical here, as it promotes this rate-limiting step and stabilizes the catalytically active species.
-
Amine Coordination & Deprotonation: The pyrazole nitrogen coordinates to the Pd(II) center. A strong, non-nucleophilic base (e.g., sodium tert-butoxide) then deprotonates the coordinated pyrazole, forming a palladium-amido complex.
-
Reductive Elimination: The final step involves the formation of the new C-N bond as the product is eliminated from the palladium center, regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[8]
This process allows for the construction of the desired C-N bond under relatively mild conditions, preserving the ester functionality which is often labile under harsher, classical amination conditions.
Visualization of the Synthetic Transformation
Figure 1: Buchwald-Hartwig amination of Ethyl 3-bromo-4-fluorobenzoate.
Detailed Experimental Protocol
This protocol is a representative procedure and may require optimization based on laboratory conditions and reagent purity. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
Materials & Reagents
| Reagent | CAS No. | M.W. ( g/mol ) | Quantity | Mmol | Equiv. |
| Ethyl 3-bromo-4-fluorobenzoate | 23233-33-2 | 247.06 | 1.00 g | 4.05 | 1.0 |
| Pyrazole | 288-13-1 | 68.08 | 0.33 g | 4.86 | 1.2 |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 51364-51-3 | 915.72 | 37 mg | 0.04 | 0.01 |
| XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) | 564483-18-7 | 476.66 | 58 mg | 0.12 | 0.03 |
| Sodium tert-butoxide (NaOtBu) | 865-48-5 | 96.10 | 0.54 g | 5.67 | 1.4 |
| Anhydrous Toluene | 6382-79-2 | 92.14 | 20 mL | - | - |
| Ethyl Acetate (for workup) | 141-78-6 | - | ~100 mL | - | - |
| Saturated aq. NH₄Cl (for workup) | 12125-02-9 | - | ~30 mL | - | - |
| Brine (for workup) | N/A | - | ~30 mL | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | - | As needed | - | - |
Step-by-Step Procedure
-
Reaction Setup: To a dry, 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Ethyl 3-bromo-4-fluorobenzoate (1.00 g, 4.05 mmol), pyrazole (0.33 g, 4.86 mmol), Pd₂(dba)₃ (37 mg, 0.04 mmol), XPhos (58 mg, 0.12 mmol), and sodium tert-butoxide (0.54 g, 5.67 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. This is crucial as the Pd(0) catalyst is oxygen-sensitive.
-
Solvent Addition: Add anhydrous toluene (20 mL) via syringe. The use of an anhydrous solvent is important to prevent quenching of the strong base.
-
Reaction Execution: Heat the reaction mixture to 100 °C with vigorous stirring. The mixture will typically turn dark brown or black.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical mobile phase for TLC is 20% ethyl acetate in hexanes. The reaction is generally complete within 4-12 hours.
-
Workup - Quenching: Once the starting material is consumed, cool the reaction mixture to room temperature. Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution (30 mL).
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate (50 mL) and separate the layers. Extract the aqueous layer with another portion of ethyl acetate (2 x 25 mL).
-
Workup - Washing: Combine the organic layers and wash with brine (30 mL). The brine wash helps to remove residual water and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 5% to 30%) to afford Ethyl 4-fluoro-3-(1H-pyrazol-1-yl)benzoate as a solid. A typical yield for this type of reaction is in the range of 80-95%.
Experimental Workflow Visualization
Figure 2: General workflow for the Buchwald-Hartwig amination protocol.
Conclusion
Ethyl 3-bromo-4-fluorobenzoate is a high-value intermediate for the pharmaceutical industry. Its utility is powerfully demonstrated through its application in robust and scalable C-N bond-forming reactions like the Buchwald-Hartwig amination. The protocol detailed herein provides a reliable method for synthesizing a key pyrazole-containing building block, opening avenues for the discovery and development of novel therapeutics, particularly in the field of oncology. The principles and techniques described are broadly applicable and serve as a foundational guide for researchers leveraging palladium-catalyzed cross-coupling in their synthetic campaigns.
References
-
Buchwald, S. L., & Hartwig, J. F. (2000). Palladium-Catalyzed Cross-Coupling Reactions. Accounts of Chemical Research, 33(4), 223–231. (General principles of Buchwald-Hartwig amination) [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Utility of Fluorinated Benzoic Acid Derivatives in Drug Discovery. PharmaCompass. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Ali, M. A., et al. (2019). Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid... ACS Omega, 4(10), 14284–14293. (Example of pyrazole synthesis on a substituted phenyl ring) [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]
-
Woster, P. M., et al. (2022). Synthesis and evaluation of small molecule inhibitors of LSD1 for use against MYCN-expressing neuroblastoma. European Journal of Medicinal Chemistry, 244, 114818. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Ethyl 4-(4-fluorophenyl)benzoate via Suzuki Coupling Reaction. Retrieved from a relevant application note provider. (Illustrates general protocols for similar structures)
- Organic Reactions. (2018). The Buchwald-Hartwig Amination. Organic Reactions, 95, 1-1302. (Comprehensive review of the reaction)
Sources
- 1. globalscientificjournal.com [globalscientificjournal.com]
- 2. Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facile synthesis of substituted trans-2-arylcyclopropylamine inhibitors of the human histone demethylase LSD1 and monoamine oxidases A and B - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and evaluation of small molecule inhibitors of LSD1 for use against MYCN-expressing neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 8. chem.libretexts.org [chem.libretexts.org]
Application Notes & Protocols: The Strategic Use of Ethyl 3-bromo-4-fluorobenzoate in the Synthesis of Protein Degrader Building Blocks
Introduction: The Architectural Importance of Building Blocks in Targeted Protein Degradation
Targeted Protein Degradation (TPD) has emerged as a transformative therapeutic modality, moving beyond simple protein inhibition to achieve complete protein elimination. At the vanguard of this field are Proteolysis-Targeting Chimeras (PROTACs), heterobifunctional molecules engineered to hijack the cell's native ubiquitin-proteasome system.[1] A PROTAC orchestrates the formation of a ternary complex between a target Protein of Interest (POI) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI.[2][3]
The modular design of PROTACs—comprising a POI ligand, an E3 ligase ligand, and a connecting linker—necessitates a robust library of chemical building blocks for their synthesis.[4] The ligands that recruit E3 ligases, such as Von Hippel-Lindau (VHL) and Cereblon (CRBN), are critical components.[5][6] Their synthesis requires starting materials that offer chemical versatility, enabling the systematic exploration of structure-activity relationships (SAR).
Ethyl 3-bromo-4-fluorobenzoate has proven to be a cornerstone building block in this context. Its unique trifunctional substitution pattern—an ethyl ester, a bromine atom, and a fluorine atom on a benzene ring—provides orthogonal chemical handles for sequential, controlled synthetic transformations. This guide provides an in-depth exploration of its properties, the rationale for its use, and detailed protocols for its application in constructing key precursors for E3 ligase ligands.
Physicochemical Profile: Ethyl 3-bromo-4-fluorobenzoate
A thorough understanding of a building block's properties is fundamental to its successful application in multi-step synthesis.
| Property | Value | Source |
| CAS Number | 23233-33-2 | [] |
| Molecular Formula | C₉H₈BrFO₂ | [8] |
| Molecular Weight | 247.06 g/mol | [] |
| Appearance | Off-white to light yellow solid or liquid | Vendor Data |
| Purity | Typically ≥96% | [9] |
| Storage | Sealed in dry, room temperature conditions | [10] |
| SMILES | CCOC(=O)C1=CC(Br)=C(F)C=C1 | [10] |
| InChI Key | FDVAAQDTTZNHKG-UHFFFAOYSA-N | [] |
Synthetic Rationale: The Strategic Value of Orthogonal Functionality
The utility of Ethyl 3-bromo-4-fluorobenzoate lies in the distinct reactivity of its three functional groups, which can be addressed selectively to build molecular complexity.
-
The Bromine Atom (Position 3): This serves as a classical and highly reliable handle for palladium-catalyzed cross-coupling reactions. Its position meta to the ester allows for the introduction of diverse aryl or heteroaryl moieties, which are often core components of VHL or CRBN ligands, through reactions like the Suzuki-Miyaura coupling.[11][12]
-
The Fluorine Atom (Position 4): The fluorine atom is a versatile functional group. It can be retained in the final molecule to enhance metabolic stability or modulate ligand-protein interactions. Alternatively, being activated by the electron-withdrawing ester and bromine, it can serve as a leaving group in Nucleophilic Aromatic Substitution (SNAr) reactions, allowing for the introduction of amine or ether linkages.[13][14]
-
The Ethyl Ester (Position 1): This group serves as a masked carboxylic acid. It is stable under many cross-coupling conditions and can be readily hydrolyzed in a later synthetic step to reveal a carboxylic acid. This acid then becomes the primary attachment point for the PROTAC linker, typically via amide bond formation.[15]
Application Protocol 1: Synthesis of a Biaryl Core via Suzuki-Miyaura Coupling
This protocol details the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a foundational step for constructing the core scaffold of many E3 ligase ligands, particularly for VHL.[11][16]
Principle
The reaction couples the aryl bromide (Ethyl 3-bromo-4-fluorobenzoate) with an organoboron species (boronic acid or ester) in the presence of a palladium catalyst and a base. This method is highly valued for its functional group tolerance and reliability.[17][18]
Materials & Equipment
-
Reactants: Ethyl 3-bromo-4-fluorobenzoate (1.0 eq), Arylboronic acid (e.g., 4-methyl-5-thiazoleboronic acid, 1.2 eq).
-
Catalyst/Ligand: Pd(dppf)Cl₂ (Dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II)), (2-5 mol%).
-
Base: Potassium Carbonate (K₂CO₃), powder, dried (2.0-3.0 eq).
-
Solvents: 1,4-Dioxane and Water (e.g., 4:1 ratio), degassed.
-
Equipment: Schlenk flask or microwave vial, magnetic stirrer/hotplate, condenser, inert gas line (Argon or Nitrogen), rotary evaporator, silica gel for column chromatography.
Experimental Workflow Diagram
Step-by-Step Protocol
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add Ethyl 3-bromo-4-fluorobenzoate (1.0 eq), the desired arylboronic acid (1.2 eq), potassium carbonate (2.5 eq), and Pd(dppf)Cl₂ (0.03 eq).
-
Expert Insight: Using a pre-catalyst like Pd(dppf)Cl₂ simplifies setup and often provides more consistent results than generating the active Pd(0) species in situ from separate palladium and ligand sources. The dppf ligand is robust and effective for a wide range of substrates.
-
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure the removal of all oxygen.
-
Causality: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II), quenching the catalytic cycle. A rigorously inert atmosphere is crucial for reaction efficiency and reproducibility.
-
-
Solvent Addition: Add degassed 1,4-dioxane and water (4:1 v/v) via syringe. The final concentration should be approximately 0.1-0.2 M with respect to the limiting reagent.
-
Expert Insight: Degassing the solvent (e.g., by sparging with argon for 20-30 minutes) is a critical step. The presence of water is often necessary to facilitate the transmetalation step by activating the boronic acid.
-
-
Reaction: Place the flask in a preheated oil bath at 95 °C and stir vigorously for 4-16 hours.
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots for analysis by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst. Transfer the filtrate to a separatory funnel, wash with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure coupled product.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Application Protocol 2: Ester Hydrolysis for Linker Attachment
Following the successful synthesis of the E3 ligase core, the ethyl ester must be converted to a carboxylic acid to enable linker conjugation.
Principle
Saponification is the base-mediated hydrolysis of an ester to a carboxylate salt, which is subsequently protonated with acid to yield the carboxylic acid. Lithium hydroxide (LiOH) is commonly used due to its high reactivity and the good solubility of its salts.
Materials & Equipment
-
Reactants: Suzuki product from Protocol 1 (1.0 eq), Lithium hydroxide monohydrate (LiOH·H₂O, 2.0-5.0 eq).
-
Solvents: Tetrahydrofuran (THF), Methanol (MeOH), Water.
-
Acid: 1 M Hydrochloric acid (HCl).
-
Equipment: Round-bottom flask, magnetic stirrer, standard glassware for extraction.
Step-by-Step Protocol
-
Dissolution: Dissolve the ester starting material in a mixture of THF, MeOH, and water (e.g., 3:1:1 ratio).
-
Base Addition: Add LiOH·H₂O (3.0 eq) and stir the mixture at room temperature.
-
Expert Insight: The reaction can often be accelerated by gentle heating (e.g., to 40-50 °C).
-
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is fully consumed (typically 1-4 hours).
-
Acidification: Cool the mixture in an ice bath and slowly add 1 M HCl until the pH is ~2-3. A precipitate of the carboxylic acid product may form.
-
Extraction: Extract the aqueous mixture with ethyl acetate or dichloromethane (3x).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo. The resulting carboxylic acid is often pure enough for the next step, but can be further purified by recrystallization or chromatography if needed.
Downstream Synthesis: Amide Coupling to a Linker
The final step in creating the E3-ligand-linker fragment is the formation of an amide bond.
Principle
The carboxylic acid is activated in situ using a peptide coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). The activated species then reacts with an amine-terminated linker in the presence of a non-nucleophilic base to form the stable amide bond.
This E3-ligand-linker construct is then ready for conjugation with a POI-binding warhead to complete the synthesis of the final PROTAC molecule.
Validation and Quality Control
The success of a PROTAC is highly dependent on the purity and structural integrity of its components.
-
Structural Confirmation: Rigorous characterization of all intermediates, including those derived from Ethyl 3-bromo-4-fluorobenzoate, by NMR and HRMS is mandatory.
-
Purity Assessment: Final PROTACs should be analyzed by HPLC to ensure purity is >95% before biological evaluation.
-
Biological Assays: Once synthesized, the PROTAC's efficacy is confirmed through a series of biochemical and cellular assays, including:
Conclusion
Ethyl 3-bromo-4-fluorobenzoate is a powerful and strategically designed building block for the synthesis of protein degraders. Its orthogonal reactive sites—the bromine for cross-coupling, the fluorine for potential SNAr or property modulation, and the ester as a masked linker attachment point—provide medicinal chemists with a reliable and flexible platform. The protocols outlined herein demonstrate its utility in constructing complex E3 ligase ligand precursors, underscoring its importance in accelerating the discovery and development of novel TPD therapeutics.
References
-
Xuan, Y., et al. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. Future Medicinal Chemistry. Available at: [Link]
-
Zoppi, V., et al. (2019). VHL-based PROTACs targeting BRD7/9. Journal of Medicinal Chemistry. (Referenced in[19])
-
Ciulli, A., et al. (2022). Targeted Protein Degradation: Advances, Challenges, and Prospects for Computational Methods. Journal of Chemical Information and Modeling. Available at: [Link]
-
Gadd, M.S., et al. (2021). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. Journal of Medicinal Chemistry. Available at: [Link]
-
Reaction Biology. (n.d.). Protein Degradation Assays - PROTAC Screening. Reaction Biology. Available at: [Link]
-
Charles River Laboratories. (n.d.). Targeted Protein Degradation Assays and Services. Charles River Laboratories. Available at: [Link]
-
Van der Tempel, T., et al. (2023). One-pot synthesis of CRBN PROTACs via photoinduced C(sp2)–C(sp3) cross coupling and amide. ChemRxiv. Available at: [Link]
-
LookChem. (n.d.). 4-BROMO-3-FLUOROBENZOIC ACID ETHYL ESTER. LookChem. Available at: [Link]
-
Steinebach, C., et al. (2021). A Facile Synthesis of Ligands for the von Hippel–Lindau E3 Ligase. Molecules. Available at: [Link]
-
Prasanna, C. M. (2024). Development of Novel Cereblon-Based E3 Ligase Ligand-Linker Libraries for Targeted Protein Degradation. University of Wisconsin-Madison. Available at: [Link]
-
Foley, D. J., et al. (2024). Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine protection. RSC Medicinal Chemistry. Available at: [Link]
-
PubChem. (n.d.). Ethyl 3-bromo-2-fluorobenzoate. National Center for Biotechnology Information. Available at: [Link]
-
Krasavin, M., et al. (2022). Synthesis of novel glutarimide ligands for the E3 ligase substrate receptor Cereblon (CRBN). European Journal of Medicinal Chemistry. Available at: [Link]
-
CP Lab Safety. (n.d.). Ethyl 4-bromo-3-fluorobenzoate, min 96%. CP Lab Safety. Available at: [Link]
-
Kim, J., et al. (2023). Mechanistic insights into amination via nucleophilic aromatic substitution. Reaction Chemistry & Engineering. Available at: [Link]
-
Kim, J., et al. (2023). Mechanistic insights into amination via nucleophilic aromatic substitution. RSC Publishing. Available at: [Link]
-
PubChem. (n.d.). Methyl 3-bromo-4-fluorobenzoate. National Center for Biotechnology Information. Available at: [Link]
-
Vantourout, J. C., et al. (2017). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society. Available at: [Link]
-
Organic Chemistry Tutor. (2024). Nucleophilic Aromatic Substitution EXPLAINED!. YouTube. Available at: [Link]
-
Cernijenko, A., et al. (2021). Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation. Nature Communications. Available at: [Link]
-
Wodin, K. A., et al. (2023). A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. Chemical Science. Available at: [Link]
-
Foley, D. J., et al. (2024). Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine protection. ResearchGate. Available at: [Link]
-
Zhang, Y., et al. (2022). E3 ligase ligand optimization of Clinical PROTACs. Frontiers in Chemistry. Available at: [Link]
-
Steinebach, C., et al. (2021). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Molecules. Available at: [Link]
-
Chemcasts. (n.d.). 3-Bromo-4-fluorobenzoic acid (CAS 1007-16-5) Properties. Chemcasts. Available at: [Link]
-
Mares, A., et al. (2021). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. SLAS DISCOVERY: Advancing the Science of Drug Discovery. Available at: [Link]
-
Wang, H., et al. (2023). Halogen-bond-promoted direct cross-coupling of ethyl 3-bromo-3-alkyl-2,2-difluoropropanoates with coumarins/quinolinones. Organic Chemistry Frontiers. Available at: [Link]
-
Zhang, X., et al. (2024). The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology. Molecules. Available at: [Link]
-
Steinebach, C., et al. (2022). Workflow for E3 Ligase Ligand Validation for PROTAC Development. Journal of Medicinal Chemistry. Available at: [Link]
Sources
- 1. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | E3 ligase ligand optimization of Clinical PROTACs [frontiersin.org]
- 3. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones | CoLab [colab.ws]
- 6. The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology | MDPI [mdpi.com]
- 8. scbt.com [scbt.com]
- 9. calpaclab.com [calpaclab.com]
- 10. 23233-33-2|Ethyl 3-bromo-4-fluorobenzoate|BLD Pharm [bldpharm.com]
- 11. Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine protection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. reactionbiology.com [reactionbiology.com]
- 22. criver.com [criver.com]
Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions on Ethyl 3-bromo-4-fluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This technical guide provides an in-depth exploration of nucleophilic aromatic substitution (SNAr) reactions specifically tailored to Ethyl 3-bromo-4-fluorobenzoate. This versatile building block is of significant interest in medicinal chemistry and materials science. This document moves beyond theoretical principles to offer field-proven insights and detailed, actionable protocols for the selective functionalization of this substrate.
Strategic Considerations for SNAr Reactions on Ethyl 3-bromo-4-fluorobenzoate
Ethyl 3-bromo-4-fluorobenzoate presents two potential leaving groups for nucleophilic aromatic substitution: a bromine atom at the C-3 position and a fluorine atom at the C-4 position. The regioselectivity of this reaction is dictated by the electronic properties of the aromatic ring, which is activated by the electron-withdrawing ethyl ester group.
The Decisive Role of the Leaving Group and Activating Group
In the context of SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring to form a resonance-stabilized carbanionic intermediate, known as a Meisenheimer complex.[1][2] The stability of this intermediate is paramount. The high electronegativity of the fluorine atom makes it a superior leaving group compared to bromine in SNAr reactions. This is contrary to SN1 and SN2 reactions where iodide is the best leaving group. The strong inductive effect of fluorine helps to stabilize the negative charge of the Meisenheimer complex, thereby lowering the activation energy for its formation.
The ethyl ester group at C-1, being an electron-withdrawing group, activates the ring towards nucleophilic attack. Its activating effect is most pronounced at the ortho and para positions. In Ethyl 3-bromo-4-fluorobenzoate, the fluorine atom is in the para position relative to the ester, while the bromine atom is in the meta position. This geometric arrangement strongly favors nucleophilic attack at the C-4 position, leading to the selective displacement of the fluoride ion.
Reaction Mechanism and Experimental Workflow Visualization
The SNAr reaction of Ethyl 3-bromo-4-fluorobenzoate proceeds via a well-established addition-elimination mechanism.
Caption: General Mechanism of the SNAr Reaction.
A generalized experimental workflow for conducting SNAr reactions on Ethyl 3-bromo-4-fluorobenzoate is depicted below. This workflow highlights the key stages from reaction setup to product isolation.
Caption: Generalized Experimental Workflow for SNAr Reactions.
Protocols for Nucleophilic Aromatic Substitution Reactions
The following protocols provide detailed procedures for the reaction of Ethyl 3-bromo-4-fluorobenzoate with various classes of nucleophiles.
Reaction with Amine Nucleophiles: Synthesis of Ethyl 3-bromo-4-(amino)benzoates
The reaction with amines is a common application of SNAr, leading to the formation of substituted anilines which are important precursors in drug discovery.
Protocol 1: Synthesis of Ethyl 4-amino-3-bromobenzoate
-
Materials:
-
Ethyl 3-bromo-4-fluorobenzoate
-
Ammonia (aqueous solution, e.g., 28-30%)
-
Dimethyl sulfoxide (DMSO)
-
Water
-
Ethyl acetate
-
Brine
-
-
Procedure:
-
In a sealed pressure vessel, dissolve Ethyl 3-bromo-4-fluorobenzoate (1.0 eq) in DMSO.
-
Add an excess of aqueous ammonia (e.g., 10-20 eq).
-
Seal the vessel and heat the reaction mixture to 100-120 °C for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.
-
Separate the layers and extract the aqueous phase with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield Ethyl 4-amino-3-bromobenzoate.
-
Reaction with Alkoxide Nucleophiles: Synthesis of Ethyl 3-bromo-4-(alkoxy)benzoates
The substitution with alkoxides provides a direct route to substituted aryl ethers. The use of a strong base is typically required to generate the alkoxide in situ or it can be used as a pre-formed salt.
Protocol 2: Synthesis of Ethyl 3-bromo-4-ethoxybenzoate
-
Materials:
-
Ethyl 3-bromo-4-fluorobenzoate
-
Sodium ethoxide (can be prepared from sodium metal and ethanol or used as a commercial solution)
-
Anhydrous Ethanol
-
N,N-Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Brine
-
-
Procedure:
-
To a solution of Ethyl 3-bromo-4-fluorobenzoate (1.0 eq) in a mixture of anhydrous ethanol and DMF, add sodium ethoxide (1.5 eq) at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 16-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction with water.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography (eluting with a hexane/ethyl acetate gradient) to afford Ethyl 3-bromo-4-ethoxybenzoate.
-
Reaction with Thiolate Nucleophiles: Synthesis of Ethyl 3-bromo-4-(thio)benzoates
Thiolates are excellent nucleophiles for SNAr reactions, leading to the formation of thioethers. A base is used to deprotonate the corresponding thiol.
Protocol 3: Synthesis of Ethyl 3-bromo-4-(phenylthio)benzoate
-
Materials:
-
Ethyl 3-bromo-4-fluorobenzoate
-
Thiophenol
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Brine
-
-
Procedure:
-
To a solution of Ethyl 3-bromo-4-fluorobenzoate (1.0 eq) in DMF, add thiophenol (1.2 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 4-8 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to yield Ethyl 3-bromo-4-(phenylthio)benzoate.
-
Summary of Reaction Conditions and Expected Yields
The following table summarizes typical reaction conditions for the SNAr of Ethyl 3-bromo-4-fluorobenzoate with various nucleophiles. Yields are indicative and may vary based on the specific nucleophile and reaction scale.
| Nucleophile Class | Example Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Amines | Ammonia | - | DMSO | 100-120 | 12-24 | 60-80 |
| Piperidine | K₂CO₃ | DMF/DMSO | 80-100 | 4-12 | 75-95 | |
| Alkoxides | Sodium Ethoxide | - | Ethanol/DMF | 25-50 | 16-24 | 70-90 |
| Potassium Phenolate | - | Phenol | 150-200 | 6-12 | 65-85[3] | |
| Thiols | Thiophenol | K₂CO₃ | DMF | 80-100 | 4-8 | 80-95 |
Troubleshooting and Optimization
-
Low Conversion: If the reaction stalls, consider increasing the temperature, reaction time, or the amount of base. Ensure all reagents and solvents are anhydrous, especially for reactions involving strong bases like sodium hydride.
-
Side Reactions: The presence of the ester functionality may lead to hydrolysis or transesterification under strongly basic or acidic conditions, or with nucleophilic alcohols at high temperatures. Careful control of reaction conditions is crucial.
-
Purification Challenges: The polarity of the product will vary significantly depending on the incorporated nucleophile. A systematic approach to developing a suitable solvent system for column chromatography is recommended.
Conclusion
Ethyl 3-bromo-4-fluorobenzoate is a valuable and versatile substrate for nucleophilic aromatic substitution reactions. The pronounced reactivity of the C-4 fluorine atom, activated by the para-ester group, allows for the selective and efficient introduction of a wide range of nitrogen, oxygen, and sulfur nucleophiles. The protocols and data presented in this guide provide a solid foundation for researchers to successfully employ this building block in the synthesis of complex molecules for pharmaceutical and materials science applications.
References
- Smolecule. (2024, October 8). Ethyl 3-bromo-4-((4-fluorobenzyl)oxy)benzoate.
- Google Patents. (1983).
- ResearchGate. (2019, February 16).
- RSC Publishing. (2024, June 13). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile.
- Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound.
- Google Patents. (2004).
- RSC Publishing. (2024, June 13). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile.
- PMC - NIH. (2022, June 8). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study.
- RSC Publishing. (n.d.). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile.
- Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- Google Patents. (n.d.). A kind of method of synthesizing 3-amino-4-fluorobenzoic boric acid.
- ChemicalBook. (n.d.).
- Googleapis.com. (n.d.).
- ChemicalBook. (n.d.). 3-Amino-4-bromobenzoic acid synthesis.
- BOC Sciences. (n.d.).
- ResearchGate. (2025, August 6). Synthesis of 3-bromo-4-fluoronitrobenzene.
- Google Patents. (n.d.). METHOD FOR PRODUCING 3-BROMO-4-FLUORO-BENZOESIC ACID.
- New Journal of Chemistry (RSC Publishing). (n.d.). Mechanism for the SNAr reaction of atrazine with endogenous thiols: experimental and theoretical study.
- Organic Syntheses. (2019, April 18).
- ChemicalBook. (n.d.). 4-bromo-3-ethoxymethyl-benzoic acid ethyl ester synthesis.
- AN EFFICIENT FeSO4 MEDIATED SYNTHESIS OF METHYL-4-(ETHOXYMETHYL)-BENZOATE AND BASIC CONFORMATIONAL ANALYSIS OF THE SAME USING. (n.d.).
- Benchchem. (n.d.).
- Bromo- and thiomaleimides as a new class of thiol-mediated fluorescence 'turn-on' reagents. (n.d.).
Sources
- 1. Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US4393232A - Preparation of 3-bromo-4-fluoro-benzoic acid - Google Patents [patents.google.com]
Application Notes and Protocols for the Esterification of 3-Bromo-4-fluorobenzoic Acid
Introduction: Strategic Importance of 3-Bromo-4-fluorobenzoate Esters
In the landscape of modern drug discovery and materials science, halogenated aromatic compounds serve as indispensable building blocks. 3-Bromo-4-fluorobenzoic acid and its ester derivatives are particularly valuable intermediates. The strategic placement of the bromine and fluorine atoms on the benzene ring offers a unique combination of synthetic handles and property-modulating effects. The bromine atom is an excellent substrate for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the construction of complex carbon-carbon bonds.[1] Concurrently, the fluorine atom can enhance metabolic stability, improve lipophilicity, and alter the electronic properties of the final molecule, which are critical considerations in pharmaceutical design.[1]
This guide provides detailed experimental procedures for the esterification of 3-bromo-4-fluorobenzoic acid, targeting researchers, medicinal chemists, and process development professionals. We will explore two robust and widely adopted methods: the classic Fischer-Speier esterification and the milder Steglich esterification, providing not just the protocols but also the underlying mechanistic rationale and expert insights into their application.
Method Selection: Fischer vs. Steglich Esterification
Choosing the appropriate esterification method depends on the substrate's stability, the desired scale, and the available resources.
-
Fischer-Speier Esterification : This is a direct, acid-catalyzed reaction between a carboxylic acid and an excess of alcohol.[2] It is often the method of choice for large-scale synthesis due to its cost-effectiveness and simple reagent profile.[3] Its primary drawbacks are the requirement for strong acidic conditions and high temperatures, and the reversible nature of the reaction, which necessitates driving the equilibrium towards the product.[4]
-
Steglich Esterification : This method employs a coupling agent, typically a carbodiimide like N,N'-dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP).[5] Its key advantage is the remarkably mild reaction conditions (often room temperature), making it ideal for substrates with acid-sensitive functional groups or those prone to degradation at high temperatures.[6][7] While highly effective, it is more expensive and the removal of the dicyclohexylurea (DCU) byproduct requires specific workup procedures.[8]
Protocol 1: Fischer-Speier Esterification using Methanol and an In-Situ Acid Catalyst
This protocol adapts a well-documented procedure for the synthesis of methyl 3-bromo-4-fluorobenzoate, where acetyl chloride is added to methanol to generate HCl in situ, which serves as the acid catalyst.
Reaction Mechanism
The Fischer esterification proceeds via a series of reversible protonation and nucleophilic attack steps.[3] The entire process can be summarized by the mnemonic PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation).[3]
-
Protonation : The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.[9][10]
-
Nucleophilic Attack : A molecule of the alcohol acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.[4]
-
Proton Transfer : A proton is transferred from the oxonium ion to one of the hydroxyl groups, creating a good leaving group (water).[11]
-
Elimination : The intermediate eliminates a molecule of water, forming a protonated ester.[3]
-
Deprotonation : The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.[9]
The use of a large excess of the alcohol (in this case, methanol serves as both reactant and solvent) helps to shift the reaction equilibrium toward the products, in accordance with Le Châtelier's principle.[12]
Experimental Workflow: Fischer-Speier Esterification
Caption: Workflow for Fischer-Speier esterification.
Detailed Protocol
| Reagent/Parameter | Quantity | Moles (mmol) | Molar Eq. | Notes |
| 3-Bromo-4-fluorobenzoic acid | 3.33 g | 15.2 | 1.0 | Starting material. |
| Methanol (MeOH) | 30 mL | - | Solvent/Reagent | Use anhydrous grade. |
| Acetyl Chloride | 4.3 mL | 60.8 | ~4.0 | Add dropwise under cooling. Generates HCl catalyst. |
| Reaction Time | 20 hours | - | - | Monitor by TLC or LC-MS if desired. |
| Reaction Temperature | Room Temperature | - | - | After initial addition in ice bath. |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-bromo-4-fluorobenzoic acid (3.33 g, 15.2 mmol).[13]
-
Add methanol (30 mL) and stir until the acid is fully dissolved.[13]
-
Cool the flask in an ice-water bath to 0 °C.
-
Slowly add acetyl chloride (4.3 mL, 60.8 mmol) dropwise to the stirred solution over 10-15 minutes. Caution: The reaction is exothermic and generates HCl gas. Perform in a well-ventilated fume hood.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the mixture at room temperature for 20 hours.[13]
-
Upon completion, transfer the reaction solution to a larger flask and concentrate it under reduced pressure using a rotary evaporator to remove the excess methanol and HCl.
-
Dissolve the resulting crude oil in ethyl acetate (50 mL).
-
Transfer the solution to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 30 mL) to neutralize any remaining acid, followed by brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography, eluting with a hexane/ethyl acetate gradient, to afford pure methyl 3-bromo-4-fluorobenzoate.[13] A typical yield for this procedure is around 90%.[13]
Protocol 2: Steglich Esterification using DCC and DMAP
This protocol provides a general and reliable method for the synthesis of esters under mild conditions, making it suitable for more sensitive or sterically hindered substrates.
Reaction Mechanism
The Steglich esterification avoids the use of strong acid, instead relying on the activation of the carboxylic acid by DCC.[6]
-
Activation of Carboxylic Acid : DCC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[6]
-
Catalysis by DMAP : DMAP, being a superior nucleophile compared to the alcohol, attacks the O-acylisourea intermediate. This forms a new, even more reactive N-acylpyridinium intermediate.[6][7] This step is crucial for accelerating the reaction and preventing the formation of a stable N-acylurea byproduct.[6]
-
Nucleophilic Attack by Alcohol : The alcohol attacks the highly electrophilic N-acylpyridinium intermediate, forming the desired ester.
-
Byproduct Formation : In this process, DCC is consumed and converted into dicyclohexylurea (DCU), a poorly soluble solid that precipitates from most organic solvents, facilitating its removal by filtration.[8]
Experimental Workflow: Steglich Esterification
Caption: Workflow for Steglich esterification.
Detailed Protocol
| Reagent/Parameter | Quantity (for 10 mmol scale) | Moles (mmol) | Molar Eq. | Notes |
| 3-Bromo-4-fluorobenzoic acid | 2.19 g | 10.0 | 1.0 | Dry thoroughly before use. |
| Methanol (MeOH) | 0.48 mL | 12.0 | 1.2 | Use anhydrous grade. |
| DCC | 2.27 g | 11.0 | 1.1 | Handle with care; potent sensitizer. |
| DMAP | 122 mg | 1.0 | 0.1 | Catalyst. |
| Dichloromethane (DCM) | 50 mL | - | Solvent | Use anhydrous grade. |
| Reaction Time | 4-12 hours | - | - | Monitor by TLC or LC-MS. |
| Reaction Temperature | 0 °C to Room Temp. | - | - |
Procedure:
-
In a dry 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-bromo-4-fluorobenzoic acid (2.19 g, 10.0 mmol), methanol (0.48 mL, 12.0 mmol), and DMAP (122 mg, 1.0 mmol) in anhydrous dichloromethane (DCM, 40 mL).
-
Cool the stirred solution to 0 °C using an ice-water bath.
-
In a separate beaker, dissolve DCC (2.27 g, 11.0 mmol) in anhydrous DCM (10 mL).
-
Add the DCC solution dropwise to the reaction mixture at 0 °C over 10 minutes. A white precipitate (DCU) will begin to form.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction's progress by TLC.
-
Once the reaction is complete (typically 4-12 hours), filter the mixture through a pad of Celite or a sintered glass funnel to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.
-
Transfer the combined filtrate to a separatory funnel and wash sequentially with 0.5 M HCl (2 x 20 mL) to remove residual DMAP, saturated aqueous NaHCO₃ (20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
If necessary, purify the residue by silica gel column chromatography to yield the pure ester.
Product Characterization
The final product, methyl 3-bromo-4-fluorobenzoate (CAS: 82702-31-6), is typically an off-white powder or a colorless oil that may solidify upon cooling.[13][14]
-
¹H-NMR (CDCl₃) : δ 3.92 (s, 3H), 7.18 (dd, 1H), 7.99 (ddd, 1H), 8.27 (dd, 1H).[13]
-
Molecular Formula : C₈H₆BrFO₂.[15]
-
Molecular Weight : 233.04 g/mol .
Safety and Handling
-
3-Bromo-4-fluorobenzoic Acid : May cause skin and eye irritation. Handle with standard personal protective equipment (PPE).
-
Acetyl Chloride : Highly corrosive and reacts violently with water. Use in a fume hood and wear appropriate gloves and eye protection.
-
Sulfuric Acid (if used as an alternative catalyst) : Extremely corrosive. Handle with extreme care.
-
DCC (N,N'-dicyclohexylcarbodiimide) : A potent skin sensitizer that can cause severe allergic reactions upon contact. Always handle with gloves in a well-ventilated area.
-
DMAP (4-dimethylaminopyridine) : Toxic. Avoid skin contact and inhalation.
-
Solvents (Methanol, DCM) : Flammable and/or toxic. Handle in a fume hood.
Always consult the Safety Data Sheet (SDS) for each reagent before beginning any experimental work.
References
-
Fischer, E., Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252–3258. [Link]
-
BYJU'S. (n.d.). Fischer esterification reaction. Retrieved from [Link]
-
Grokipedia. (n.d.). Steglich esterification. Retrieved from [Link]
-
Quora. (2020). Why is sulfuric acid used in esterification?. Retrieved from [Link]
-
Homework.Study.com. (n.d.). How concentrated sulfuric acid catalyzes Fischer esterification?. Retrieved from [Link]
-
ScienceMotive. (2021). Fischer esterification Mechanism - Advantages and Applications. Retrieved from [Link]
-
Science Info. (2023). Fischer Esterification Reaction: Mechanism, Limitations. Retrieved from [Link]
-
Pearson. (n.d.). Fischer Esterification Explained. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017). Use of concentrated sulfuric acid in Fischer esterification. Retrieved from [Link]
-
American Academic Publisher. (2023). OPTIMIZING FISCHER ESTERIFICATION OF SUBSTITUTED BENZOIC ACID WITH SEALED-VESSEL MICROWAVE CONDITIONS. International journal of physical sciences. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]
-
Reddit. (2023). Sulphuric acid in esterification. Retrieved from [Link]
-
Fiveable. (n.d.). Steglich Esterification Definition. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-fluoro-3-bromobenzoic acid methyl ester. Retrieved from [Link]
-
Hamzah, N., Hamid, S. A., & Rahim, A. S. A. (n.d.). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Journal of Physical Science. Retrieved from [Link]
-
ResearchGate. (n.d.). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Retrieved from [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
-
Sherwood, J. R., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. RSC Advances, 11, 24205-24214. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism. Retrieved from [Link]
-
Preprints.org. (n.d.). A Challenging Classic Coupling: Esterification of Camphoric Acid - a Steric-Hindered Polar Carboxylic Acid and Solanesol. Retrieved from [Link]
-
Journal of Physical Science. (n.d.). Improved Fischer Esterification of Substituted Benzoic Acid. Retrieved from [Link]
-
Chemguide. (n.d.). esterification - alcohols and carboxylic acids. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Making Esters From Carboxylic Acids. Retrieved from [Link]
-
University of Toronto. (n.d.). esterification of benzoic acid to methyl benzoate. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Harnessing Fluorine and Bromine: The Role of Methyl 3-Bromo-4-fluorobenzoate in Advanced Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 3-bromo-4-fluoronitrobenzene. Retrieved from [Link]
-
Oakwood Chemical. (n.d.). 3-Bromo-4-fluoro-benzoic acid methyl ester. Retrieved from [Link]
-
MDPI. (2018). Esterification of Aryl/Alkyl Acids Catalysed by N-bromosuccinimide under Mild Reaction Conditions. Molecules, 23(9), 2219. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Simple Method for the Esterification of Carboxylic Acids. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst. Retrieved from [Link]
- Google Patents. (n.d.). US4393232A - Preparation of 3-bromo-4-fluoro-benzoic acid.
-
National Institutes of Health. (2023). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. RSC Advances, 13(52), 36563-36585. Retrieved from [Link]
-
ResearchGate. (2013). What's the best way for removing extra DCC and DMAP in an esterification reaction?. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 3-bromo-4-fluorobenzoate. Retrieved from [Link]
-
Wikipedia. (n.d.). Steglich esterification. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Fischer esterification Mechanism - Advantages and Applications - ScienceMotive [sciencemotive.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. scienceinfo.com [scienceinfo.com]
- 5. grokipedia.com [grokipedia.com]
- 6. Steglich Esterification [organic-chemistry.org]
- 7. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 8. Steglich esterification - Wikipedia [en.wikipedia.org]
- 9. byjus.com [byjus.com]
- 10. Fischer Esterification Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 11. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 12. personal.tcu.edu [personal.tcu.edu]
- 13. 3-BROMO-4-FLUORO-BENZOIC ACID METHYL ESTER | 82702-31-6 [chemicalbook.com]
- 14. prepchem.com [prepchem.com]
- 15. Methyl 3-bromo-4-fluorobenzoate | C8H6BrFO2 | CID 7018022 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Strategic Utility of Ethyl 3-bromo-4-fluorobenzoate in the Synthesis of Complex Molecules: Application Notes and Protocols
Introduction: Unlocking Molecular Complexity with a Versatile Building Block
In the landscape of modern medicinal chemistry and materials science, the demand for novel molecular architectures with precisely tuned properties is insatiable. The strategic incorporation of fluorine atoms and the ability to form new carbon-carbon and carbon-heteroatom bonds are cornerstones of contemporary synthetic endeavors. Ethyl 3-bromo-4-fluorobenzoate (EBFB) has emerged as a highly valuable and versatile building block, empowering chemists to access a diverse array of complex molecular scaffolds. Its unique trifunctional nature—a reactive bromine atom, an activatable fluorine atom, and a modifiable ester group—provides a powerful handle for sequential and orthogonal chemical transformations.
This comprehensive guide provides in-depth technical insights and field-proven protocols for the effective utilization of Ethyl 3-bromo-4-fluorobenzoate in the synthesis of complex molecules. We will delve into the causality behind experimental choices, offering not just procedures, but a strategic framework for leveraging the unique reactivity of this compound. This document is intended for researchers, scientists, and drug development professionals seeking to expand their synthetic repertoire and accelerate their discovery programs.
Chemical Properties and Reactivity Profile of Ethyl 3-bromo-4-fluorobenzoate
A thorough understanding of the physicochemical properties of Ethyl 3-bromo-4-fluorobenzoate is paramount for its successful application.
| Property | Value |
| CAS Number | 23233-33-2 |
| Molecular Formula | C₉H₈BrFO₂ |
| Molecular Weight | 247.06 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 45-49 °C |
| Boiling Point | ~275 °C at 760 mmHg |
| Solubility | Soluble in common organic solvents (e.g., THF, Dioxane, Toluene, DMF, DMSO) |
The reactivity of EBFB is dictated by the interplay of its three key functional groups:
-
The Bromine Atom (C3 position): This is the primary site for palladium-catalyzed cross-coupling reactions. The C-Br bond is readily susceptible to oxidative addition to a Pd(0) catalyst, making it an ideal handle for Suzuki, Sonogashira, Buchwald-Hartwig, and Heck couplings. The reactivity of aryl halides in these reactions generally follows the trend I > Br > Cl, making the bromo-substituent a good balance of reactivity and stability.[1]
-
The Fluorine Atom (C4 position): The fluorine atom, positioned para to the electron-withdrawing ester group, activates this position for nucleophilic aromatic substitution (SNAr). This is a crucial feature, as it allows for the introduction of a wide range of nucleophiles. Interestingly, in the context of SNAr, fluoride is often a better leaving group than other halogens due to its high electronegativity, which stabilizes the intermediate Meisenheimer complex.[2][3]
-
The Ethyl Ester Group (C1 position): This group serves multiple purposes. It acts as an electron-withdrawing group, which is essential for activating the fluorine atom towards SNAr. Furthermore, the ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide, providing an additional point for molecular diversification.
This multi-faceted reactivity allows for a variety of synthetic strategies, as illustrated below.
Caption: Synthetic pathways from Ethyl 3-bromo-4-fluorobenzoate.
Application in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for the formation of C-C and C-N bonds.[4][5] Ethyl 3-bromo-4-fluorobenzoate is an excellent substrate for these transformations at the C-Br position.
Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of Biaryl Compounds
The Suzuki-Miyaura coupling is a versatile method for the synthesis of biaryl compounds, a common motif in pharmaceuticals.[6][7]
Rationale: The choice of a palladium(II) acetate/SPhos catalyst system is based on its high efficiency for the coupling of aryl bromides.[8] SPhos is a bulky, electron-rich phosphine ligand that promotes the oxidative addition and reductive elimination steps of the catalytic cycle. Potassium phosphate is a moderately strong base that is effective in promoting the transmetalation step while being compatible with the ester functionality. The dioxane/water solvent system is effective at dissolving both the organic and inorganic reagents.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol:
-
Materials:
-
Ethyl 3-bromo-4-fluorobenzoate (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos, 0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Anhydrous 1,4-dioxane (5 mL)
-
Deionized water (1 mL)
-
-
Procedure:
-
To a dry Schlenk flask, add Ethyl 3-bromo-4-fluorobenzoate, the arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of celite.
-
Wash the filtrate with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: Sonogashira Coupling for the Synthesis of Aryl-Alkynes
The Sonogashira coupling is a reliable method for the formation of a C(sp²)-C(sp) bond, yielding valuable aryl-alkyne products.[9][10][11]
Rationale: The classic Sonogashira conditions employ a palladium catalyst and a copper(I) co-catalyst.[1][12] Pd(PPh₃)₂Cl₂ is a commonly used, air-stable palladium source. Copper(I) iodide facilitates the formation of a copper acetylide, which then undergoes transmetalation to the palladium center.[1] An amine base, such as triethylamine, is used to neutralize the HX byproduct and can also serve as a solvent. To minimize the common side reaction of alkyne homo-coupling (Glaser coupling), it is crucial to rigorously degas the solvents and maintain an inert atmosphere.[13] Copper-free conditions can also be employed to circumvent this issue entirely.[13]
Experimental Protocol:
-
Materials:
-
Ethyl 3-bromo-4-fluorobenzoate (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.2 mmol, 1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI, 0.04 mmol, 4 mol%)
-
Anhydrous, degassed triethylamine (Et₃N, 5 mL)
-
Anhydrous, degassed THF (5 mL)
-
-
Procedure:
-
To a dry Schlenk flask, add Ethyl 3-bromo-4-fluorobenzoate, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with argon three times.
-
Add the degassed THF and triethylamine, followed by the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature or heat to 50-60 °C if the reaction is sluggish.
-
Monitor the reaction by TLC or GC-MS. The reaction is typically complete within 2-8 hours.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
-
Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides.[14]
Rationale: The choice of a palladium precatalyst and a specialized ligand is critical for the success of the Buchwald-Hartwig amination.[15][16] XPhos is a bulky, electron-rich biarylphosphine ligand that is highly effective for the coupling of a wide range of amines with aryl bromides.[17] Sodium tert-butoxide is a strong, non-nucleophilic base that facilitates the deprotonation of the amine and promotes the reductive elimination step. Toluene is a common solvent for this reaction.
Experimental Protocol:
-
Materials:
-
Ethyl 3-bromo-4-fluorobenzoate (1.0 mmol, 1.0 equiv)
-
Amine (primary or secondary, 1.2 mmol, 1.2 equiv)
-
Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd)
-
XPhos (0.03 mmol, 3 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv)
-
Anhydrous toluene (5 mL)
-
-
Procedure:
-
In a glovebox, add NaOtBu to a dry Schlenk tube.
-
In a separate vial, dissolve Pd₂(dba)₃ and XPhos in toluene. Add this solution to the Schlenk tube.
-
Add Ethyl 3-bromo-4-fluorobenzoate and the amine to the reaction mixture.
-
Seal the tube, remove it from the glovebox, and heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction by LC-MS. The reaction is typically complete within 6-24 hours.
-
After cooling, quench the reaction with saturated aqueous NH₄Cl.
-
Extract the mixture with ethyl acetate, and wash the combined organic layers with brine.
-
Dry over anhydrous Na₂SO₄, concentrate, and purify by flash column chromatography.
-
Application in Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing ester group in Ethyl 3-bromo-4-fluorobenzoate activates the aromatic ring for nucleophilic attack, particularly at the fluorine-bearing carbon.
Rationale: In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile to form a negatively charged intermediate (a Meisenheimer complex).[2][3] The high electronegativity of the fluorine atom stabilizes this intermediate through a strong inductive effect, making it a better leaving group than bromine in this context.[2][18] The reaction is facilitated by a polar aprotic solvent like DMSO and a base to either deprotonate the nucleophile or act as an acid scavenger.
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr) on EBFB.
Protocol 4: SNAr with an Amine Nucleophile
Experimental Protocol:
-
Materials:
-
Ethyl 3-bromo-4-fluorobenzoate (1.0 mmol, 1.0 equiv)
-
Secondary amine (e.g., morpholine, 2.0 mmol, 2.0 equiv)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Anhydrous Dimethyl Sulfoxide (DMSO, 5 mL)
-
-
Procedure:
-
To a round-bottom flask, add Ethyl 3-bromo-4-fluorobenzoate, the secondary amine, and potassium carbonate.
-
Add DMSO and heat the reaction mixture to 120 °C.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Applications in the Synthesis of Biologically Active Molecules
The synthetic versatility of Ethyl 3-bromo-4-fluorobenzoate makes it a valuable starting material for the synthesis of a wide range of biologically active molecules, particularly kinase inhibitors.[19][20] Many kinase inhibitors feature a substituted biaryl or aryl-amino-heterocycle core, which can be readily accessed using the cross-coupling methodologies described above.[20][21][22]
For example, the synthesis of a hypothetical kinase inhibitor could involve a sequential Suzuki coupling to introduce an aromatic heterocycle, followed by an SNAr reaction to install a solubilizing amino group, and finally, amidation of the ester to introduce a key binding element.
Caption: A hypothetical workflow for the synthesis of a kinase inhibitor.
Conclusion
Ethyl 3-bromo-4-fluorobenzoate is a powerful and versatile building block for the synthesis of complex molecules. Its unique combination of a readily displaceable bromine atom for cross-coupling reactions, a fluorine atom activatable for nucleophilic aromatic substitution, and a modifiable ester group provides a wealth of synthetic opportunities. The protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively harness the potential of this valuable compound in their synthetic endeavors, accelerating the discovery of new medicines and materials.
References
-
Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry653 , 46-49 (2002). [Link]
-
NROChemistry. Sonogashira Coupling. [Link]
-
Chemistry LibreTexts. Sonogashira Coupling. (2024). [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]
-
Chemistry Stack Exchange. Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. (2013). [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. (2023). [Link]
-
Royal Society of Chemistry. Elaboration of tetra-orthogonally-substituted aromatic scaffolds towards novel EGFR-kinase inhibitors. Organic & Biomolecular Chemistry. [Link]
-
YouTube. Aromatic Substitution Reactions Practice | LTQ 4.1, Spring 2024. (2024). [Link]
-
Chemistry Steps. Nucleophilic Aromatic Substitution. [Link]
-
Royal Society of Chemistry. Organic & Biomolecular Chemistry. [Link]
-
Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). [Link]
-
National Institutes of Health. Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. PubMed Central. [Link]
-
MDPI. Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. (2020). [Link]
-
National Institutes of Health. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. PubMed Central. [Link]
-
National Institutes of Health. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. (2023). [Link]
-
Organic Chemistry Portal. Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. [Link]
-
Vapourtec Flow Chemistry. Aromatic Substitution | Flow Reactions. [Link]
-
National Institutes of Health. A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions. PubMed Central. (2010). [Link]
-
ChemRxiv. Intermolecular Heck Coupling with Hindered Alkenes Driven by Carboxylate Directivity. [Link]
-
National Institutes of Health. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. PubMed. [Link]
-
Organic Chemistry Portal. Arylation of Terminal Alkynes: Transition-Metal-Free Sonogashira-Type Coupling for the Construction of C(sp)-C(sp2) Bonds. [Link]
-
National Institutes of Health. Enabling the Cross-Coupling of Tertiary Organoboron Nucleophiles through Radical Mediated Alkyl Transfer. PubMed Central. [Link]
-
Taylor & Francis Online. FDA-approved kinase inhibitors in PROTAC design, development and synthesis. (2025). [Link]
-
National Institutes of Health. Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates. PubMed Central. [Link]
-
Frontiers. A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. (2024). [Link]
-
National Institutes of Health. Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. PubMed Central. (2023). [Link]
-
National Institutes of Health. A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. PubMed Central. (2024). [Link]
-
National Institutes of Health. Discovery of 7,9-Dibromo-dihydrodibenzofuran as a Potent Casein Kinase 2 (CK2) Inhibitor: Synthesis, Biological Evaluation, and Structural Studies on E-/Z-Isomers. PubMed Central. [Link]
Sources
- 1. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
- 19. Elaboration of tetra-orthogonally-substituted aromatic scaffolds towards novel EGFR-kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. benchchem.com [benchchem.com]
- 21. Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Discovery of 7,9-Dibromo-dihydrodibenzofuran as a Potent Casein Kinase 2 (CK2) Inhibitor: Synthesis, Biological Evaluation, and Structural Studies on E-/Z-Isomers - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Strategic Value of Ethyl 3-bromo-4-fluorobenzoate in Synthesis
An In-Depth Guide to Palladium-Catalyzed Cross-Coupling Reactions of Ethyl 3-bromo-4-fluorobenzoate
Ethyl 3-bromo-4-fluorobenzoate is a trifunctional aromatic building block of significant interest to researchers in medicinal chemistry and materials science. Its structure offers a unique combination of reactive sites: a bromo group, which is a prime handle for palladium-catalyzed cross-coupling; a fluoro group, which can modulate the electronic properties and metabolic stability of target molecules; and an ethyl ester, which provides a site for further synthetic elaboration. The selective reactivity of the C-Br bond over the more inert C-F bond in standard palladium(0)/palladium(II) catalytic cycles allows for precise, regioselective construction of complex molecular architectures.[1]
This guide provides detailed application notes and robust protocols for five key palladium-catalyzed transformations utilizing Ethyl 3-bromo-4-fluorobenzoate, grounded in mechanistic principles to empower researchers to optimize these reactions for their specific synthetic challenges.
Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, valued for its mild conditions and exceptional functional group tolerance.[2] It enables the synthesis of fluorinated biaryl compounds, a motif prevalent in pharmaceuticals and advanced materials.[3]
Mechanistic Rationale
The reaction proceeds via a well-established catalytic cycle.[4] The choice of ligand is critical; bulky, electron-rich phosphine ligands can accelerate the rate-limiting oxidative addition step and promote the final reductive elimination. The base is not merely a spectator; it activates the boronic acid partner by forming a more nucleophilic boronate species, which is essential for the transmetalation step.[5]
Caption: Catalytic cycle for the Suzuki-Miyaura reaction.
Application Notes & Protocol
Key Considerations:
-
Catalyst System: A combination of a Pd(II) precatalyst like Pd(OAc)₂ with a phosphine ligand is often more practical and cost-effective than using air-sensitive Pd(0) complexes directly.[6] The precatalyst is reduced in situ to the active Pd(0) species.
-
Ligand Selection: For aryl bromides, ligands like triphenylphosphine (PPh₃) are often sufficient. However, for more challenging couplings, or to improve yields and reaction times, more specialized Buchwald-type ligands (e.g., SPhos, XPhos) can be employed.
-
Base and Solvent: A common and effective system is potassium carbonate (K₂CO₃) in a solvent mixture like toluene/water or dioxane/water.[3] The aqueous phase is crucial for dissolving the inorganic base and facilitating the formation of the active boronate species.
Experimental Protocol: Synthesis of Ethyl 4-fluoro-3-(phenyl)benzoate
-
Reaction Setup: To a flame-dried Schlenk flask, add Ethyl 3-bromo-4-fluorobenzoate (1.0 mmol, 248 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium carbonate (3.0 mmol, 414 mg).
-
Catalyst Addition: Add palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg) and triphenylphosphine (PPh₃, 0.04 mmol, 10.5 mg).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Solvent Addition: Add a degassed mixture of toluene (4 mL) and deionized water (1 mL) via syringe.
-
Reaction: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically 4-12 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the final product.
| Component | Role | Typical Loading | Notes |
| Pd(OAc)₂ | Precatalyst | 1-3 mol% | Air-stable source of Pd(0). |
| PPh₃ or SPhos | Ligand | 2-6 mol% | Stabilizes Pd(0) and facilitates key steps. |
| K₂CO₃ or K₃PO₄ | Base | 2-3 equiv. | Activates the boronic acid.[5] |
| Toluene/Water | Solvent | ~0.2 M | Biphasic system is common and effective. |
Mizoroki-Heck Reaction: Alkene Arylation
The Heck reaction is a powerful method for forming C-C bonds by coupling aryl halides with alkenes, leading to substituted alkenes.[7][8] It is particularly useful for installing vinyl groups onto aromatic rings.
Mechanistic Rationale
The cycle begins with oxidative addition of the aryl bromide to Pd(0).[9] The resulting Pd(II) complex coordinates the alkene, followed by migratory insertion of the alkene into the Pd-Aryl bond. The final product is released through a β-hydride elimination step, which typically proceeds to give the more thermodynamically stable E-isomer.[10] The base regenerates the Pd(0) catalyst from the H-Pd(II)-Br species formed after elimination.
Caption: Catalytic cycle for the Mizoroki-Heck reaction.
Application Notes & Protocol
Key Considerations:
-
Alkene Partner: The reaction works best with electron-deficient alkenes (e.g., acrylates, acrylonitrile) or styrenes.[7]
-
Base: An organic base like triethylamine (Et₃N) is commonly used. It acts as both a base to neutralize the HBr formed and potentially as a reducing agent for the Pd(II) precatalyst.[11]
-
Ligand Choice: While some Heck reactions can be run "ligand-free" (often meaning solvent or substrate acts as a weak ligand), phosphine ligands are typically added to improve catalyst stability and efficiency.[12]
Experimental Protocol: Synthesis of Ethyl 4-fluoro-3-styrylbenzoate
-
Reaction Setup: To a sealable pressure tube, add Ethyl 3-bromo-4-fluorobenzoate (1.0 mmol, 248 mg), palladium(II) acetate (0.02 mmol, 4.5 mg), and tri(o-tolyl)phosphine (P(o-tol)₃, 0.04 mmol, 12.2 mg).
-
Solvent and Reagents: Add anhydrous N,N-Dimethylformamide (DMF, 4 mL), followed by styrene (1.5 mmol, 173 µL) and triethylamine (Et₃N, 2.0 mmol, 279 µL).
-
Inert Atmosphere: Sparge the mixture with argon for 5 minutes, then seal the tube tightly.
-
Reaction: Heat the mixture to 100-120 °C. Monitor the reaction progress by TLC or GC-MS (typically 12-24 hours).
-
Work-up: Cool the reaction to room temperature. Pour the mixture into water (30 mL) and extract with diethyl ether or ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude residue by column chromatography.
| Component | Role | Typical Loading | Notes |
| Pd(OAc)₂ | Precatalyst | 1-5 mol% | A common and effective precatalyst.[12] |
| P(o-tol)₃ | Ligand | 2-10 mol% | Bulky phosphines can improve yields. |
| Et₃N or K₂CO₃ | Base | 1.5-2.0 equiv. | Neutralizes HBr byproduct.[7] |
| DMF or Acetonitrile | Solvent | ~0.25 M | Polar aprotic solvents are typical. |
Sonogashira Coupling: Accessing Arylalkynes
The Sonogashira coupling provides a direct route to arylalkynes by reacting an aryl halide with a terminal alkyne.[13] This reaction is distinguished by its use of a dual catalyst system: palladium and copper(I).[14]
Mechanistic Rationale
The Sonogashira reaction involves two interconnected catalytic cycles. The palladium cycle is similar to other cross-couplings. The unique feature is the copper cycle, where copper(I) reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This species is highly reactive and readily undergoes transmetalation with the Ar-Pd(II)-Br complex, a step that is much faster than the direct reaction of the alkyne with the palladium complex.[14]
Caption: Interconnected catalytic cycles of the Sonogashira coupling.
Application Notes & Protocol
Key Considerations:
-
Copper Co-catalyst: Copper(I) iodide (CuI) is the standard co-catalyst. Its primary drawback is promoting the undesirable oxidative homocoupling of the alkyne (Glaser coupling).[15]
-
Copper-Free Conditions: To avoid homocoupling, copper-free protocols have been developed. These typically require a stronger base (e.g., Cs₂CO₃) or a more reactive palladium/ligand system to facilitate the direct reaction between the alkyne and the palladium complex.[16]
-
Atmosphere: Rigorous exclusion of oxygen is critical to prevent Glaser coupling, especially when using the copper co-catalyst.[15]
Experimental Protocol (Copper-Cocatalyzed): Synthesis of Ethyl 4-fluoro-3-(phenylethynyl)benzoate
-
Reaction Setup: To a dry Schlenk flask, add Ethyl 3-bromo-4-fluorobenzoate (1.0 mmol, 248 mg), dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂, 0.015 mmol, 10.5 mg), and copper(I) iodide (CuI, 0.03 mmol, 5.7 mg).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon. Repeat three times.
-
Solvent and Reagents: Add degassed anhydrous tetrahydrofuran (THF, 5 mL) and degassed triethylamine (Et₃N, 3.0 mmol, 418 µL). Finally, add phenylacetylene (1.1 mmol, 121 µL) via syringe.
-
Reaction: Stir the mixture at room temperature. The reaction is often complete within 2-6 hours. Monitor by TLC.
-
Work-up: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and filter through a pad of celite to remove metal salts.
-
Purification: Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography.[17]
| Component | Role | Typical Loading | Notes |
| PdCl₂(PPh₃)₂ | Catalyst | 1-3 mol% | A common, air-stable Pd(II) catalyst. |
| CuI | Co-catalyst | 2-5 mol% | Forms the copper acetylide for transmetalation.[13] |
| Et₃N or i-Pr₂NH | Base & Solvent | >2 equiv. | Acts as both base and often as a solvent.[17] |
| THF or Toluene | Co-solvent | ~0.2 M | Used to ensure solubility of the aryl halide. |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a transformative reaction for forming C-N bonds, enabling the coupling of aryl halides with a vast range of amines.[18][19] It has largely replaced harsher classical methods for synthesizing arylamines.
Mechanistic Rationale
The currently accepted mechanism involves the oxidative addition of the aryl bromide to a Pd(0) complex.[20] The resulting Pd(II) complex then coordinates the amine. A strong, non-nucleophilic base (like sodium tert-butoxide) deprotonates the coordinated amine to form a palladium amide intermediate. This intermediate undergoes reductive elimination to furnish the desired arylamine and regenerate the Pd(0) catalyst.[21][22] The choice of a bulky, electron-rich phosphine ligand is paramount, as it promotes the crucial, often rate-limiting, reductive elimination step.[23]
Sources
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 7. Heck reaction - Wikipedia [en.wikipedia.org]
- 8. Heck Reaction [organic-chemistry.org]
- 9. ijpcsonline.com [ijpcsonline.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Palladium-Catalyzed Carbonylation Reactions of Aryl Bromides at Atmospheric Pressure: A General System Based on Xantphos - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 19. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 20. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Reactions of Ethyl 3-bromo-4-fluorobenzoate
Welcome to the technical support center for optimizing Suzuki coupling reactions with Ethyl 3-bromo-4-fluorobenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. Here, we address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols to enhance your experimental success. Our approach is rooted in mechanistic understanding to empower you to make informed decisions in your research.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki coupling reaction with Ethyl 3-bromo-4-fluorobenzoate showing low to no conversion?
A1: Low conversion with this substrate often points to several critical factors. Ethyl 3-bromo-4-fluorobenzoate is an electron-deficient aryl halide due to the presence of the ester and fluorine substituents. While this electron deficiency can facilitate the initial oxidative addition step, other issues can arise[1]. Potential causes include:
-
Inactive Catalyst: The active Pd(0) species may not be forming efficiently from a Pd(II) precatalyst, or it may have been deactivated by oxygen[2][3].
-
Suboptimal Ligand Choice: For electron-deficient substrates, the choice of phosphine ligand is crucial. Insufficiently electron-rich or bulky ligands may not stabilize the palladium center effectively or promote the catalytic cycle[2][4].
-
Inefficient Transmetalation: The transfer of the organic group from the boron reagent to the palladium center can be a rate-limiting step. This can be due to an inappropriate base or the stability of the boronic acid/ester[2].
-
Poor Reagent Quality: Degradation of the boronic acid, catalyst, or solvent can significantly impede the reaction.
Q2: I am observing a significant amount of a byproduct with a mass corresponding to the starting material minus bromine. What is happening?
A2: This observation indicates a dehalogenation side reaction, where the bromine atom is replaced by a hydrogen atom[4][5]. This is a common issue, particularly with electron-deficient aryl halides[4]. The primary mechanism involves the formation of a palladium-hydride (Pd-H) species, which can arise from the base, solvent (e.g., alcohols), or trace water[4][6]. This Pd-H species can then undergo reductive elimination with the aryl group on the palladium intermediate to yield the dehalogenated product[4].
Q3: My primary side product appears to be the result of my boronic acid reacting with itself (homocoupling). How can I prevent this?
A3: Homocoupling of the boronic acid is often a consequence of reaction conditions that favor this side reaction over the desired cross-coupling. Key factors include:
-
Presence of Oxygen: Rigorous exclusion of oxygen is critical, as it can promote the oxidative homocoupling of boronic acids.
-
High Catalyst Loading: In some cases, excessive catalyst concentrations can lead to an increased rate of side reactions.
-
Slow Transmetalation: If the transmetalation step is slow, the boronic acid has a longer residence time in the reaction mixture, increasing the likelihood of homocoupling.
Q4: Can the ethyl ester group on my starting material be hydrolyzed under the reaction conditions?
A4: Yes, hydrolysis of the ethyl ester to the corresponding carboxylic acid is a potential side reaction, especially given that Suzuki couplings are run under basic conditions[7]. While weaker bases like potassium carbonate (K₂CO₃) in a biphasic system can often be used with ester-containing substrates, stronger bases or prolonged reaction times at elevated temperatures can lead to saponification[7]. Ethyl esters are generally more resistant to hydrolysis than methyl esters under these conditions[7].
Troubleshooting Guide
Issue 1: Low Yield and Incomplete Conversion
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Inactive or Deactivated Catalyst | 1. Ensure rigorous degassing of solvents and reaction vessel with an inert gas (Argon or Nitrogen)[3][8]. 2. Use a fresh batch of palladium catalyst. Consider a Pd(0) source like Pd(PPh₃)₄ to bypass the in-situ reduction step[2]. | Oxygen can oxidize the active Pd(0) to inactive Pd(II) and also degrade phosphine ligands[3]. Pre-catalysts require specific conditions for efficient reduction to the active form[2]. |
| Suboptimal Ligand | 1. Switch to a more electron-rich and bulky phosphine ligand, such as SPhos, XPhos, or P(t-Bu)₃[2][4]. | Bulky, electron-donating ligands stabilize the palladium center, promote oxidative addition to the electron-deficient aryl bromide, and accelerate the rate of reductive elimination[2]. |
| Inefficient Transmetalation | 1. Screen different bases. For this substrate, stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often more effective than K₂CO₃[2]. 2. Ensure the base is finely powdered and consider adding a small amount of water to aprotic solvents like dioxane or THF to improve base solubility and facilitate boronate formation[9]. | The base activates the boronic acid to form a more nucleophilic boronate species, which is necessary for transmetalation[2]. The solubility and strength of the base are critical for this step. |
| Boronic Acid Decomposition (Protodeboronation) | 1. Use a milder base such as KF[2]. 2. Convert the boronic acid to a more stable boronic ester (e.g., pinacol ester) or a trifluoroborate salt[2][10][11]. 3. Employ strictly anhydrous conditions for highly sensitive substrates[2]. | Electron-deficient boronic acids can be unstable under harsh basic conditions, leading to the replacement of the boronic acid group with a hydrogen atom[2][3]. |
Issue 2: Significant Dehalogenation Side Product
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Formation of Pd-H Species | 1. Switch to a weaker inorganic base like K₂CO₃ or Cs₂CO₃, and avoid strong alkoxide bases[4]. 2. If using an alcohol as a solvent or co-solvent, consider switching to an aprotic solvent system like dioxane/water or toluene[6][12]. | The base and solvent can be sources of hydride, leading to the formation of a Pd-H intermediate that causes dehalogenation[4][6]. |
| Ligand Effects | 1. Employ bulkier, more electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands[4]. | These ligands can promote the desired reductive elimination pathway over the competing dehalogenation pathway by sterically shielding the palladium center. |
| Excessive Water | 1. While some water is often beneficial, excessive amounts can be a proton source. Optimize the water content in your solvent system[4]. | Water can participate in pathways that lead to the formation of Pd-H species[4]. |
Experimental Protocols
Protocol 1: Standard Conditions for Suzuki Coupling
This protocol provides a general starting point for the Suzuki coupling of Ethyl 3-bromo-4-fluorobenzoate.
Materials:
-
Ethyl 3-bromo-4-fluorobenzoate (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
K₂CO₃ (2.0 equiv)
-
Toluene/Ethanol/Water (3:1:1 mixture)
-
Round-bottom flask with condenser
-
Magnetic stirrer and heating mantle
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a round-bottom flask, add Ethyl 3-bromo-4-fluorobenzoate, the arylboronic acid, and K₂CO₃.
-
Seal the flask with a septum and purge with an inert gas for 10-15 minutes.
-
Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst.
-
Add the degassed toluene/ethanol/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Protocol 2: Optimized Conditions for Challenging Substrates
This protocol is designed to address issues of low yield and side reactions often encountered with Ethyl 3-bromo-4-fluorobenzoate.
Materials:
-
Ethyl 3-bromo-4-fluorobenzoate (1.0 equiv)
-
Arylboronic acid pinacol ester (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%) and SPhos (4 mol%)
-
K₃PO₄ (3.0 equiv, finely powdered)
-
1,4-Dioxane/Water (4:1 mixture)
-
Schlenk flask
-
Magnetic stirrer and heating mantle
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add Ethyl 3-bromo-4-fluorobenzoate, the arylboronic acid pinacol ester, and finely powdered K₃PO₄.
-
Add Pd₂(dba)₃ and SPhos to the flask.
-
Seal the flask and perform three cycles of evacuating and backfilling with an inert gas.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[2][4][14]
Visualizing the Process
The Suzuki Coupling Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle involving a palladium catalyst.[10][15]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow
A systematic approach is key to resolving issues in your Suzuki coupling reaction.
Caption: A logical workflow for troubleshooting common Suzuki coupling issues.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
ResearchGate. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction | Request PDF. [Link]
-
Semantic Scholar. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction.[Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Reddit. Ester Stability under Suzuki/Buchwald Conditions. [Link]
-
PubMed. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-heteroaryl Boronic Acids. [Link]
-
Journal of the American Chemical Society. A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. [Link]
-
ResearchGate. Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. [Link]
-
Andrew G. Myers Research Group. The Suzuki Reaction. [Link]
-
ResearchGate. Which conditions are favorable for the efficient Suzuki coupling?. [Link]
-
ACS Publications. Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions | Organic Letters. [Link]
-
RSC Publishing. Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base. [Link]
-
ResearchGate. Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.... [Link]
-
ResearchGate. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. [Link]
-
ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. [Link]
-
Reddit. Why am I getting low yield for my Suzuki coupling reaction?. [Link]
-
ResearchGate. Why can't I achieve good yields for this Suzuki reaction?. [Link]
-
ResearchGate. (a) Representative Suzuki coupling reaction and hydrolysis products for.... [Link]
-
ResearchGate. The Slow‐Release Strategy in Suzuki–Miyaura Coupling. [Link]
-
ResearchGate. Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. [Link]
-
ResearchGate. The effects of base and solvent on the cross-coupling of bromobenzene and phenylboronic acid. a. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Leveraging Boronic Esters for Efficient Suzuki-Miyaura Coupling. [Link]
-
National Institutes of Health. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]
-
RSC Publishing. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]
-
National Institutes of Health. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
ResearchGate. Optimization of the Suzuki coupling reaction of 1‐bromo‐4‐methoxybenzene and phenylboronic acid[a]. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Cross-Coupling Reactions of Ethyl 3-bromo-4-fluorobenzoate
Welcome to the technical support center for researchers utilizing Ethyl 3-bromo-4-fluorobenzoate in cross-coupling reactions. This guide is designed to help you troubleshoot common side reactions, optimize your reaction conditions, and improve the yield and purity of your desired products.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your experiments, focusing on the identification and mitigation of common side products.
Q1: I'm observing a significant amount of a byproduct with a mass corresponding to the loss of bromine and its replacement with hydrogen. What is this side product and how can I prevent it?
A1: This byproduct is Ethyl 4-fluorobenzoate, the result of a dehalogenation (specifically, hydrodehalogenation) side reaction.
Dehalogenation is a frequent issue in palladium-catalyzed cross-coupling reactions, where the aryl halide is reduced to the corresponding arene.[1] This side reaction becomes particularly problematic with electron-rich aryl halides and highly active catalyst systems.[1][2]
Mechanism of Dehalogenation:
The formation of the dehalogenated product typically occurs after the initial oxidative addition of Ethyl 3-bromo-4-fluorobenzoate to the Pd(0) catalyst. The resulting Pd(II) complex can then react with a hydride source in the reaction mixture. This is followed by reductive elimination to yield the dehalogenated product and regenerate a Pd(0) species, which can re-enter the catalytic cycle.[3]
Common Sources of Hydrides:
-
Solvents: Alcoholic solvents are a common source of hydrides.[1][3]
-
Bases: Certain bases or their decomposition products can act as hydride donors.
-
Starting Materials: Impurities in the starting materials or reagents can sometimes introduce hydrides.
Troubleshooting Strategies:
-
Solvent Selection: If you are using an alcohol-based solvent, consider switching to a non-protic solvent such as toluene, dioxane, or THF.[1]
-
Base Selection: The choice of base is critical. A weaker base might be less prone to generating hydride species. It is advisable to screen different bases to find the optimal one for your specific reaction.[1]
-
Ligand Choice: The ligand can significantly influence the relative rates of the desired cross-coupling and the undesired dehalogenation. Bulky, electron-rich phosphine ligands can favor the reductive elimination of the desired product over dehalogenation.[1]
-
Temperature Control: Lowering the reaction temperature can sometimes reduce the rate of dehalogenation relative to the cross-coupling reaction.[4]
-
Reagent Purity: Ensure that all reagents and solvents are pure and dry to minimize potential sources of hydride contamination.
Q2: My reaction mixture contains significant amounts of symmetrical biaryls. What are these and why are they forming?
A2: These are homocoupling products, arising from the coupling of two molecules of the same starting material.
You may observe two types of homocoupling products:
-
Biphenyl derivative from your starting material: Diethyl 5,5'-dibromo-2,2'-difluorobiphenyl-3,3'-dicarboxylate.
-
Biaryl from your coupling partner: For instance, in a Suzuki reaction with phenylboronic acid, you would see biphenyl.
Homocoupling is a common side reaction in many palladium-catalyzed cross-couplings.[2][5] The homocoupling of boronic acids in Suzuki reactions is often promoted by the presence of oxygen.[2][6]
Mechanism of Homocoupling:
Homocoupling can occur through several pathways. One common mechanism involves the reaction of a Pd(II) species with two molecules of the organometallic coupling partner (e.g., boronic acid), followed by reductive elimination.[5][6] The presence of Pd(II) species can be a result of incomplete reduction of a Pd(II) precatalyst or oxidation of the active Pd(0) catalyst.
Troubleshooting Strategies:
-
Degassing: Rigorously degas all solvents and reagents before use and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.[2][6] Subsurface sparging with an inert gas can be particularly effective.[6]
-
Catalyst Choice: Using a Pd(0) source directly, such as Pd(PPh₃)₄, may be preferable to a Pd(II) source like Pd(OAc)₂ that is reduced in situ.[7]
-
Stoichiometry: Using a slight excess of the aryl halide (Ethyl 3-bromo-4-fluorobenzoate) relative to the organometallic reagent can sometimes suppress the homocoupling of the latter.[2]
-
Reducing Agents: In some cases, the addition of a mild reducing agent can help to minimize the concentration of Pd(II) species that promote homocoupling.[6]
-
Temperature: Lowering the reaction temperature may help to reduce the rate of homocoupling.[2]
Q3: I've isolated a product that appears to be 3-Bromo-4-fluorobenzoic acid. How did my ester get hydrolyzed?
A3: The ethyl ester group is susceptible to hydrolysis under the basic conditions often required for cross-coupling reactions.
Many cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, utilize basic conditions (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, NaOtBu) and may be run in the presence of water.[8][9][10] These conditions can promote the saponification (base-promoted hydrolysis) of the ethyl ester to the corresponding carboxylate salt.[9][10] Upon acidic workup, this salt is protonated to yield the carboxylic acid.
Troubleshooting Strategies:
-
Choice of Base: If possible, select a weaker or non-nucleophilic base that is still effective for the cross-coupling reaction. Screening different bases is recommended.
-
Anhydrous Conditions: If the reaction chemistry allows, using anhydrous conditions can prevent ester hydrolysis. However, for some reactions like Suzuki coupling, water can be beneficial for dissolving the base.[7]
-
Reaction Time and Temperature: Minimize the reaction time and temperature to what is necessary for the completion of the cross-coupling reaction. Prolonged exposure to basic conditions at elevated temperatures will increase the extent of hydrolysis.[8]
-
Protecting Group Strategy: If hydrolysis is unavoidable and the carboxylic acid is incompatible with downstream steps, consider performing the cross-coupling on a substrate with a more robust protecting group for the carboxylic acid.
Q4: In my Suzuki coupling, I'm getting low yields and see a significant amount of the corresponding boronic acid-derived arene. What's happening?
A4: This is likely due to protodeboronation of your boronic acid.
Protodeboronation is a side reaction specific to Suzuki-Miyaura coupling where the boronic acid group is replaced by a hydrogen atom.[8] This is more common with electron-rich boronic acids and can be exacerbated by prolonged heating.[8]
Troubleshooting Strategies:
-
Minimize Reaction Time and Temperature: Do not heat the reaction for longer than necessary. Monitor the reaction progress by TLC or LC-MS to determine the optimal endpoint.
-
Choice of Base and Solvent: The reaction conditions, including the base and solvent system, can influence the rate of protodeboronation. It may be necessary to screen different conditions to minimize this side reaction.
-
Use of Boronic Esters: Boronic acid pinacol esters (BPin) are often more stable towards protodeboronation than the corresponding boronic acids.[3]
Q5: Is it possible for a nucleophile to displace the fluorine atom on my starting material?
A5: Yes, nucleophilic aromatic substitution (SNAr) of the fluorine atom is a possible, though generally less common, side reaction under certain conditions.
The fluorine atom in Ethyl 3-bromo-4-fluorobenzoate is activated towards nucleophilic attack by the electron-withdrawing ester group. While bromine is the more typical leaving group in palladium-catalyzed cross-coupling, strong nucleophiles present in the reaction mixture could potentially displace the fluoride.[11][12] This is more likely to occur if the desired cross-coupling reaction is slow or requires harsh conditions.
Potential Nucleophiles:
-
Amine coupling partners in Buchwald-Hartwig amination.
-
Hydroxide ions from the base, leading to a phenolic byproduct.
-
Alkoxides, if using an alcohol as a solvent.
Troubleshooting Strategies:
-
Optimize Cross-Coupling Conditions: Focus on optimizing the conditions for the desired cross-coupling reaction to be as fast and efficient as possible. This will minimize the opportunity for SNAr to occur.
-
Ligand and Catalyst Selection: A highly active catalyst system for the C-Br bond activation will favor the desired cross-coupling pathway.
-
Control of Nucleophile Concentration: If the nucleophile is a reagent, using it in a controlled stoichiometry can help.
Summary of Common Side Products and Mitigation Strategies
| Side Product | Common Cause(s) | Recommended Solutions |
| Dehalogenation (Ethyl 4-fluorobenzoate) | Hydride sources (e.g., alcoholic solvents, certain bases) | Use non-protic solvents, screen bases, optimize ligand and temperature.[1][3] |
| Homocoupling (Biaryls) | Presence of O₂; excess Pd(II) species | Rigorously degas reagents and solvents; use a Pd(0) catalyst source; adjust stoichiometry.[2][6] |
| Ester Hydrolysis (3-Bromo-4-fluorobenzoic acid) | Basic reaction conditions, presence of water | Use weaker/non-nucleophilic base; minimize reaction time and temperature; use anhydrous conditions if possible.[9][10] |
| Protodeboronation (Arene from boronic acid) | Prolonged heating; non-optimal base/solvent | Minimize reaction time and temperature; consider using a boronic ester.[8] |
| SNAr of Fluorine | Slow cross-coupling; strong nucleophiles | Optimize cross-coupling reaction rate; use a highly active catalyst for C-Br activation.[11] |
Visualizing Side Reaction Pathways
Dehalogenation and Homocoupling Mechanisms
The following diagram illustrates the points in a generic palladium cross-coupling cycle where dehalogenation and homocoupling side reactions can occur.
Caption: Competing pathways in a Pd cross-coupling cycle.
General Troubleshooting Workflow
If you are experiencing low yields or multiple side products, a systematic approach to optimization is recommended.
Caption: A systematic workflow for troubleshooting side reactions.
References
- Current time information in Pasuruan, ID. (n.d.). Google.
- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
- Cross-Coupling Reactions Guide. (n.d.).
- The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. (n.d.). Semantic Scholar.
- Technical Support Center: Troubleshooting Dehalogenation in Cross-Coupling Reactions. (n.d.). Benchchem.
- The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. (2016). The Journal of Organic Chemistry - ACS Publications.
- Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. (n.d.). ACS Publications.
- A Novel Palladium-Catalyzed Homocoupling Reaction Initiated by Transmetalation of Palladium Enolates. (2025). ResearchGate.
- Buchwald–Hartwig amination. (n.d.). Wikipedia.
- Palladium-Catalyzed Reductive Homocoupling of Aromatic Halides and Oxidation of Alcohols. (n.d.). The Journal of Organic Chemistry - ACS Publications.
- Palladium-Catalyzed Homocoupling and Cross-Coupling Reactions of Aryl Halides in Poly(ethylene glycol). (n.d.). The Journal of Organic Chemistry - ACS Publications.
- Technical Support Center: Suzuki Coupling of 4-Amino-3-bromobenzoic acid. (2025). Benchchem.
- Hydrolysis of ethyl benzoate – Teacher's guide. (n.d.). SSERC.
- Kinetics of Synthesis and Hydrolysis of Ethyl Benzoate over Amberlyst 39. (2025). ResearchGate.
- 22.6: Ester Chemistry. (2020).
- Hydrolysis of ethyl benzoate. (n.d.). SSERC.
- Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. (n.d.). MDPI.
- Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts.
- Concerted Nucleophilic Aromatic Substitutions. (n.d.). PMC - NIH.
- Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
- Hydrolysis of Ethyl Benzoate in Nitrogenous and Non. (2020). IOSR Journal.
- Oxidative Heck Reactions using Aryltrifluoroborates and Aryl N-Methyliminodiacetic Acid (MIDA) Boronates. (n.d.). PMC - NIH.
- Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. (2018). ResearchGate.
- Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. (2024). PMC - NIH.
- Heck Reaction. (n.d.). Organic Chemistry Portal.
- What are the byproducts in a Suzuki reaction? (2017). Chemistry Stack Exchange.
- The Heck, Suzuki, and Olefin Metathesis Reactions. (2016). Master Organic Chemistry.
- Harnessing Fluorine and Bromine: The Role of Methyl 3-Bromo-4-fluorobenzoate in Advanced Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Theoretical Study of the Synthesis of Aromatic Polyethers by the Nucleophilic Aromatic Substitution between Fluoro Aromatic Compounds and Phenoxides. (n.d.). ElectronicsAndBooks.
- Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. (2021). PMC - NIH.
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Saeed K. Kashani, Jacob E. Jessiman, Ste. (n.d.). ChemRxiv.
- Technical Support Center: Suzuki Coupling of Ethyl 4-iodobenzoate. (n.d.). Benchchem.
- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). NIH.
- Technical Support Center: Optimizing Suzuki Coupling Reactions with Ethyl 2-Bromo-4-methoxybenzoate. (n.d.). Benchchem.
- Halogen-bond-promoted direct cross-coupling of ethyl 3-bromo-3-alkyl-2,2-difluoropropanoates with coumarins/quinolinones. (n.d.). Organic Chemistry Frontiers (RSC Publishing).
Sources
- 1. benchchem.com [benchchem.com]
- 2. jmcct.com [jmcct.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. sserc.org.uk [sserc.org.uk]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Ethyl 3-bromo-4-fluorobenzoate
Welcome to the Technical Support Center for the synthesis of Ethyl 3-bromo-4-fluorobenzoate. This guide is designed for researchers, medicinal chemists, and process development scientists to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to enhance the yield and purity of this important synthetic intermediate. Ethyl 3-bromo-4-fluorobenzoate is a valuable building block in the development of novel pharmaceuticals and agrochemicals.[1][] This document offers a comprehensive resource to navigate the common challenges encountered during its synthesis.
I. Overview of Synthetic Strategies
The most common and direct method for synthesizing Ethyl 3-bromo-4-fluorobenzoate is the Fischer esterification of 3-bromo-4-fluorobenzoic acid with ethanol, catalyzed by a strong acid. The overall reaction is depicted below:
Figure 1: Fischer Esterification of 3-bromo-4-fluorobenzoic acid to Ethyl 3-bromo-4-fluorobenzoate.
The primary challenge in this synthesis is the reversible nature of the Fischer esterification, which can lead to incomplete conversion and low yields. This guide will focus on optimizing this esterification step and will also briefly cover the synthesis of the precursor, 3-bromo-4-fluorobenzoic acid.
II. Synthesis of the Precursor: 3-bromo-4-fluorobenzoic acid
A reliable supply of high-purity 3-bromo-4-fluorobenzoic acid is crucial for the successful synthesis of the target ester. Several synthetic routes to this precursor have been reported.
One common laboratory-scale approach involves the bromination of 4-fluorobenzoic acid. Another versatile method is the Sandmeyer reaction, starting from 3-amino-4-fluorobenzoic acid. For larger-scale industrial production, a multi-step synthesis starting from fluorobenzene has been patented.[3][4]
Example Synthetic Route: From Fluorobenzene
A patented industrial process describes the synthesis of 3-bromo-4-fluorobenzoic acid starting from fluorobenzene.[3][4] This multi-step process involves:
-
Acylation: Reaction of fluorobenzene with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
-
Bromination: Subsequent bromination of the resulting acetophenone derivative.
-
Haloform Reaction: Oxidation of the bromo-fluoro-acetophenone intermediate to the corresponding carboxylic acid using a hypochlorite solution.
This method is advantageous for its use of readily available and cost-effective starting materials.
III. Detailed Protocol: Fischer Esterification of 3-bromo-4-fluorobenzoic acid
This section provides a detailed, step-by-step protocol for the synthesis of Ethyl 3-bromo-4-fluorobenzoate based on standard Fischer esterification procedures.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| 3-bromo-4-fluorobenzoic acid | 219.01 | 10.0 g | 0.0457 | 1.0 |
| Anhydrous Ethanol | 46.07 | 100 mL | 1.71 | ~37 |
| Concentrated Sulfuric Acid | 98.08 | 2.5 mL | 0.0459 | ~1.0 |
| Saturated Sodium Bicarbonate Solution | - | As needed | - | - |
| Brine (Saturated NaCl solution) | - | As needed | - | - |
| Anhydrous Magnesium Sulfate | - | As needed | - | - |
| Diethyl Ether or Ethyl Acetate | - | As needed | - | - |
Experimental Procedure:
-
Reaction Setup:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-bromo-4-fluorobenzoic acid (10.0 g, 0.0457 mol).
-
Add anhydrous ethanol (100 mL). Stir the mixture until the acid is fully dissolved.
-
Carefully and slowly add concentrated sulfuric acid (2.5 mL) to the solution while stirring. The addition is exothermic, so it is advisable to cool the flask in an ice bath during this step.
-
-
Reflux:
-
Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle or oil bath.
-
Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate 4:1). The starting material (acid) will have a lower Rf value than the product (ester).
-
-
Work-up and Isolation:
-
After the reaction is complete (as indicated by the consumption of the starting material by TLC), allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a separatory funnel containing 200 mL of cold water.
-
Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers in the separatory funnel.
-
Wash the combined organic layers with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any unreacted sulfuric acid and remove any remaining carboxylic acid. Caution: Carbon dioxide gas will be evolved during this step. Vent the separatory funnel frequently.
-
Wash the organic layer with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude Ethyl 3-bromo-4-fluorobenzoate.
-
-
Purification:
Expected Yield and Characterization:
-
Expected Yield: 85-95%
-
Appearance: Colorless to pale yellow oil or low melting solid.
-
Boiling Point: Predicted to be around 285 °C.[6]
-
¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~8.2 (d, 1H), ~7.9 (dd, 1H), ~7.2 (t, 1H), 4.4 (q, 2H), 1.4 (t, 3H). (Predicted based on similar structures).
-
¹³C NMR (CDCl₃, 101 MHz): δ (ppm) ~164, ~162 (d, J ≈ 250 Hz), ~135, ~132, ~125, ~117 (d, J ≈ 20 Hz), ~115, 62, 14. (Predicted based on similar structures).
-
IR (neat, cm⁻¹): ~2980, ~1725 (C=O), ~1600, ~1250, ~1100. (Predicted based on similar structures).
IV. Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of Ethyl 3-bromo-4-fluorobenzoate in a question-and-answer format.
Q1: My reaction yield is significantly lower than expected. What are the possible causes and how can I improve it?
A1: Low yields in Fischer esterification are a common problem due to the reversible nature of the reaction. Here are the primary causes and solutions:
-
Equilibrium Limitation: The reaction has reached equilibrium with a significant amount of unreacted starting materials.
-
Solution: To drive the equilibrium towards the product (Le Châtelier's Principle), you can:
-
Use a large excess of ethanol: As ethanol is relatively inexpensive and can serve as the solvent, using a large excess (20-40 equivalents) can significantly improve the yield.
-
Remove water as it forms: While more complex for a standard laboratory setup, using a Dean-Stark apparatus with a co-solvent like toluene can effectively remove the water byproduct and drive the reaction to completion.
-
-
-
Insufficient Catalyst: An inadequate amount of sulfuric acid will result in a slow or incomplete reaction.
-
Solution: Ensure a catalytic amount of concentrated sulfuric acid is used. For substituted benzoic acids, a higher catalyst loading may be necessary.
-
-
Presence of Water: Any moisture in the reagents or glassware will inhibit the forward reaction.
-
Solution: Use anhydrous ethanol and ensure all glassware is thoroughly dried before use. The 3-bromo-4-fluorobenzoic acid should also be dry.
-
-
Low Reaction Temperature or Insufficient Reaction Time: The reaction may not have reached equilibrium.
-
Solution: Ensure the reaction is refluxing at the appropriate temperature for a sufficient duration. Monitor the reaction by TLC until the starting material is no longer visible.
-
Q2: After the work-up, my product is a solid at room temperature. What does this indicate?
A2: If your final product is a solid, it is highly likely that it is predominantly unreacted 3-bromo-4-fluorobenzoic acid, which is a solid at room temperature (melting point ~132 °C).[3] This indicates a very low conversion in your esterification reaction.
-
Troubleshooting Steps:
-
Confirm Identity: Check the melting point of the solid. If it is close to 132 °C, it is likely the starting material.
-
Review Reaction Conditions: Re-evaluate the factors mentioned in Q1 (equilibrium, catalyst, water content, temperature, and time) to identify the cause of the low conversion.
-
Improve Work-up: Ensure the sodium bicarbonate wash was sufficient to remove all unreacted acid. You can test the pH of the aqueous layer after the wash to ensure it is basic.
-
Q3: My reaction mixture turned dark brown or black during reflux. What happened and is my product salvageable?
A3: Significant darkening of the reaction mixture, especially in the presence of concentrated sulfuric acid, suggests decomposition or side reactions. This can be caused by:
-
Excessively High Temperature: Overheating the reaction can lead to charring and decomposition of the organic material.
-
Solution: Use a controlled heating source like an oil bath and monitor the temperature to ensure a gentle, steady reflux.
-
-
Prolonged Reaction Time: Heating for an extended period, especially at high temperatures, can promote side reactions.
-
Solution: Monitor the reaction by TLC and stop the reaction once the starting material is consumed.
-
If the reaction mixture has darkened, the product may still be salvageable, but the yield will likely be reduced, and purification will be more challenging. You may need to perform column chromatography to isolate the desired ester from the decomposition products.
Q4: How can I effectively purify my crude Ethyl 3-bromo-4-fluorobenzoate?
A4: The primary impurities are likely unreacted 3-bromo-4-fluorobenzoic acid and residual ethanol.
-
Removal of Unreacted Acid: A thorough wash with a saturated sodium bicarbonate solution during the work-up is the most effective way to remove the acidic starting material.
-
Removal of Ethanol: Ethanol is removed when the organic solvent is evaporated under reduced pressure.
-
Final Purification:
-
Vacuum Distillation: If you have a sufficient quantity of crude product, vacuum distillation is an excellent method for obtaining a high-purity liquid product.
-
Column Chromatography: For smaller scales or if non-volatile impurities are present, column chromatography on silica gel is the preferred method. A gradient elution with hexane and ethyl acetate is typically effective. The less polar ester will elute before the more polar starting acid.[5][6]
-
V. Visualizing the Workflow and Key Relationships
Experimental Workflow Diagram
Caption: Workflow for the synthesis of Ethyl 3-bromo-4-fluorobenzoate.
Troubleshooting Logic Diagram
Sources
Technical Support Center: Troubleshooting Buchwald-Hartwig Amination of Aryl Bromides
Welcome to the technical support center for the Buchwald-Hartwig amination. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with C-N cross-coupling reactions, specifically focusing on the amination of aryl bromides. The following content is structured in a question-and-answer format to directly address common points of failure and provide scientifically grounded solutions.
Section 1: Foundational Components - Catalyst, Ligand, and Base
This section addresses the most critical components of the reaction. Issues here are the most common source of low reactivity.
Q1: My reaction shows no conversion. Where do I start my troubleshooting?
Answer: When a reaction fails to initiate, the problem often lies with the generation of the active Pd(0) catalyst. The very first step of the catalytic cycle is the oxidative addition of the aryl bromide to a Pd(0) species. If this active catalyst isn't formed, the reaction cannot begin.[1][2]
Immediate Checks & Solutions:
-
Catalyst Activation: If you are using a Pd(II) salt like Pd(OAc)₂, it must first be reduced in situ to the active Pd(0) state.[3] This reduction can be performed by the phosphine ligand or the amine itself, but it can be inefficient.[3][4]
-
Solution: Switch to a modern palladium "precatalyst," such as a palladacycle (e.g., G3 or G4 precatalysts). These are designed to cleanly and rapidly generate the active L-Pd(0) species upon exposure to the base, bypassing problematic reduction steps.[5][6][7] The activation of these precatalysts is often much faster and more reliable.[6][7][8][9][10]
-
-
Inert Atmosphere: The active Pd(0) catalyst and many phosphine ligands are highly sensitive to oxygen. Inadequate inert atmosphere technique is a frequent cause of failure.
-
Solution: Ensure your solvent is thoroughly degassed (e.g., via three freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes). Assemble your reaction under a positive pressure of a high-purity inert gas like argon or nitrogen.
-
-
Reagent Purity: Trace impurities in starting materials or solvents can poison the catalyst.
Q2: I'm observing low to moderate conversion. Could my phosphine ligand be the issue?
Answer: Absolutely. Ligand selection is paramount in Buchwald-Hartwig amination and is highly dependent on the specific substrates. For aryl bromides, the ligand must be sufficiently electron-rich and sterically bulky to promote both the initial oxidative addition and the final, often rate-limiting, reductive elimination step.[1][2]
Ligand Selection Strategy for Aryl Bromides:
-
General Guideline: Bulky, electron-donating dialkylbiaryl phosphines are the gold standard for aryl bromides.[1] These ligands stabilize the palladium center, promote the necessary reaction steps, and prevent the formation of inactive catalyst species.
-
Steric Hindrance: If either your aryl bromide or amine is sterically hindered, a bulkier ligand is often required to facilitate the reductive elimination.[12][13] A ligand that is too bulky, however, can slow down the initial oxidative addition. It is a delicate balance.
Troubleshooting Table: Common Ligands for Aryl Bromides
| Ligand Name | Structure Type | Key Features & Typical Applications |
| XPhos | Dialkylbiarylphosphine | A highly general and effective ligand for a wide range of aryl bromides and amines. Often a great starting point. |
| SPhos | Dialkylbiarylphosphine | Similar to XPhos but can sometimes offer improved performance for specific substrate combinations. |
| RuPhos | Dialkylbiarylphosphine | Particularly effective for sterically demanding couplings.[14] |
| BrettPhos | Dialkylbiarylphosphine | Designed for coupling primary amines and has shown utility for challenging substrates.[3] |
| Josiphos (CyPF-tBu) | Ferrocenyl phosphine | A robust ligand class that has shown high activity for aryl bromides.[15] |
Actionable Advice: If you are using an older-generation ligand (e.g., P(o-tolyl)₃ or a bidentate ligand like BINAP) with a challenging aryl bromide, switching to a modern dialkylbiaryl phosphine ligand is the most impactful change you can make.[1]
Q3: How critical is my choice of base? My reaction is sluggish with potassium carbonate.
Answer: The base is a critical mechanistic component, not just an acid scavenger. Its primary role is to deprotonate the amine-palladium complex to form the key palladium-amido intermediate, which precedes reductive elimination.[16] A base that is too weak will result in slow or no reaction.
The Hierarchy of Bases:
-
Strong Alkoxides (NaOt-Bu, KOt-Bu, LHMDS): These are the most commonly used and generally most effective bases for the amination of aryl bromides.[5] Their high basicity (pKaH ≈ 19) ensures rapid and irreversible deprotonation of the coordinated amine.
-
Weaker Inorganic Bases (K₃PO₄, Cs₂CO₃, K₂CO₃): These bases are preferred when your substrates contain base-sensitive functional groups (e.g., esters, nitro groups).[3][5] However, their lower basicity (pKaH ≈ 10-13) often leads to significantly slower reaction rates, especially with less acidic amines. Cesium carbonate's higher solubility in organic solvents can sometimes make it more effective than its potassium counterparts.[5]
Why Your Reaction is Sluggish: Potassium carbonate (K₂CO₃) is often not a strong enough base for the efficient amination of aryl bromides unless the amine is particularly acidic.
Troubleshooting Workflow for Base Selection:
Caption: Base selection troubleshooting workflow.
Section 2: Reaction Parameters and Environment
Even with the right core components, the reaction environment can make or break a successful coupling.
Q4: My reaction setup seems correct, but it's still not working. Could the solvent be the problem?
Answer: Yes, the solvent plays a multifaceted role. It must solubilize all components, but it also influences the behavior of the catalyst and the base.[17][18]
-
Solubility: Poor solubility of any component is a common reason for failed reactions.[5] If your aryl bromide or base is not dissolving, the reaction will be slow or will not proceed.
-
Polarity: Nonpolar, aprotic solvents are standard.[11]
-
Solvent Inhibition: Avoid chlorinated solvents, acetonitrile, and pyridine, as they can coordinate to the palladium center and inhibit catalysis.[5]
-
Base-Solvent Interaction: The choice of solvent can dramatically affect the base. Strong alkoxide bases have low solubility in purely nonpolar solvents like toluene.[11] While the reaction often proceeds heterogeneously, using a slightly more polar solvent like THF or dioxane can improve performance. In nonpolar solvents, an anionic base is required to deprotonate the neutral palladium-amine complex.[20] In polar solvents, the base can form an overly stable complex with palladium, creating a resting state that slows the reaction.[20]
Actionable Advice: If solubility is an issue in toluene, consider switching to dioxane or THF. Gentle warming can also help dissolve starting materials before the reaction reaches its target temperature.
Q5: My reaction turned black and stalled. What does this indicate?
Answer: The formation of a black precipitate is a classic sign of catalyst decomposition, where the palladium catalyst aggregates into inactive palladium(0) black. This is almost always caused by one of two issues:
-
Oxygen Contamination: The most common culprit. A small leak in your inert atmosphere setup allows oxygen to enter, which rapidly degrades the sensitive Pd(0) catalytic species.
-
Ligand Dissociation/Decomposition: At high temperatures (typically >120 °C), the phosphine ligand can dissociate from the palladium center. The resulting "naked" palladium is highly unstable and quickly decomposes. This can also occur if the ligand itself is not robust enough for the reaction conditions.
Preventative Measures:
-
Improve Inert Technique: Double-check all seals and joints in your glassware. Use a positive pressure of argon and ensure reagents are properly degassed.
-
Use a Robust Ligand: Modern biarylphosphine ligands (XPhos, RuPhos, etc.) are designed for high thermal stability.
-
Temperature Control: Do not overheat the reaction. Most aminations of aryl bromides proceed efficiently between 80-110 °C.[16] Only increase the temperature if the reaction is clean but slow.
Section 3: Substrate-Specific Challenges
Q6: I am trying to couple a very sterically hindered amine. What is the best strategy?
Answer: Coupling sterically hindered substrates is a known challenge. The congestion around the nitrogen atom can hinder its coordination to the palladium center and dramatically slow down the C-N reductive elimination step.
Strategies for Hindered Amines:
-
Ligand Choice is Critical: You need a ligand that is itself very bulky. The steric bulk on the ligand promotes the reductive elimination step, which is often the rate-determining step for hindered substrates.[13] Ligands like RuPhos or newly developed specialized ligands are often required.[12][21]
-
Use a Strong Base: A strong, non-nucleophilic base like LHMDS or KOt-Bu is essential to ensure the palladium-amido complex is formed efficiently.
-
Higher Temperatures & Longer Times: These reactions often require more forcing conditions. Be prepared for reaction times of 12-24 hours at temperatures around 100-110 °C.
Caption: Simplified catalytic cycle highlighting the key steps.
Section 4: Advanced Topics & Protocols
Q7: What are some less obvious impurities that can kill my reaction?
Answer: While oxygen and water are well-known catalyst poisons, other trace impurities can be just as detrimental.
-
Halide Impurities: Iodide, in particular, can have an inhibitory effect by forming unreactive palladium dimers.[3] While you are using an aryl bromide, ensure your other reagents (e.g., amine salts) are not sources of iodide.
-
Heavy Metal Contaminants: Trace amounts of other metals in reagents can interfere with the catalytic cycle.[22] For instance, residual metals from previous synthetic steps can poison the palladium catalyst.
-
Palladium Source Impurities: The quality of your palladium source matters. Some sources of Pd₂(dba)₃ have been found to contain palladium nanoparticles, which may have different catalytic activity or lead to decomposition.[23]
Best Practice: Always use high-purity reagents from reputable suppliers. If you suspect contamination, purifying your starting materials via recrystallization or chromatography can resolve the issue.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of an Aryl Bromide
This protocol provides a reliable starting point for optimization.
Materials:
-
Aryl Bromide (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Palladium Precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)
-
Ligand (if not using a precatalyst, e.g., XPhos, 0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOt-Bu, 1.4 mmol, 1.4 equiv)
-
Anhydrous, degassed toluene (5 mL)
Procedure:
-
Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide, palladium precatalyst, and sodium tert-butoxide.
-
Inert Atmosphere: Seal the vial with a septum cap, and evacuate and backfill with high-purity argon three times.
-
Reagent Addition: Under a positive pressure of argon, add the degassed toluene via syringe, followed by the amine.
-
Reaction: Place the sealed vial in a preheated oil bath or heating block set to 100 °C.
-
Monitoring: Stir the reaction vigorously for the specified time (typically 4-24 hours). Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: After cooling to room temperature, quench the reaction by adding water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography. Note that residual palladium can be difficult to remove; specialized scavengers may be necessary for pharmaceutical applications.[24][25]
References
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
Vechý, T., & Rulíšek, L. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(24), 11961–11969. Retrieved from [Link]
-
Vechý, T., & Rulíšek, L. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(24), 11961–11969. Retrieved from [Link]
-
Lavoie, C. M., & Organ, M. G. (2018). Rapidly Activating Pd-Precatalyst for Suzuki–Miyaura and Buchwald–Hartwig Couplings of Aryl Esters. The Journal of Organic Chemistry, 83(1), 370–378. Retrieved from [Link]
-
Vechý, T., & Rulíšek, L. (2014). Role of the base in Buchwald-Hartwig amination. The Journal of Organic Chemistry, 79(24), 11961–11969. Retrieved from [Link]
-
Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved from [Link]
-
Use of base metals in Buchwald-Hartwig coupling. (n.d.). WordPress. Retrieved from [Link]
-
Scott, N., Chirila, P., & Horbaczewskyj, C. S. (n.d.). Catalyst Activation and Speciation Involving DyadPalladate™ Pre-Catalysts in Suzuki-Miyaura and Buchwald-Hartwig Cross-Couplings. York Research Database. Retrieved from [Link]
-
Scott, N., Chirila, P., & Horbaczewskyj, C. S. (2022). Catalyst Activation and Speciation Involving DyadPalladate Precatalysts in Suzuki–Miyaura and Buchwald–Hartwig Cross-Couplings. Organometallics, 41(13), 1646–1660. Retrieved from [Link]
-
Petersen, K. S. (2007). Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction. Organic Process Research & Development, 11(4), 713–717. Retrieved from [Link]
-
Lai, W. I., Leung, M. P., Choy, P. Y., & Kwong, F. Y. (2019). Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. Synthesis, 51(13), 2678-2686. Retrieved from [Link]
-
Lavoie, C. M., & Organ, M. G. (2018). Rapidly Activating Pd-Precatalyst for Suzuki–Miyaura and Buchwald–Hartwig Couplings of Aryl Esters. The Journal of Organic Chemistry, 83(1), 370-378. Retrieved from [Link]
-
Figure 2. The three main pathways of precatalyst activation proposed for... (n.d.). ResearchGate. Retrieved from [Link]
-
Clarke, M. L., & Smith, C. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Dalton Transactions, 48(27), 9894-9911. Retrieved from [Link]
-
Clarke, M. L., & Smith, C. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Dalton Transactions, 48(27), 9894-9911. Retrieved from [Link]
-
Specific Solvent Issues with Buchwald-Hartwig Amination. (n.d.). WordPress. Retrieved from [Link]
-
Ruiz-Castillo, P., Blackmond, D. G., & Buchwald, S. L. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society, 137(8), 3085–3092. Retrieved from [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Green, R. A., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 16(16), 4388–4391. Retrieved from [Link]
-
Preparation of sec and tert amines by Buchwald-Hartwig Amination. (n.d.). WordPress. Retrieved from [Link]
-
The Devil in The Details: The Influence of Trace Metal Contaminants in Modern Organometallic Catalysis. (n.d.). University of Illinois. Retrieved from [Link]
-
Scott, J. S., et al. (2016). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters, 7(6), 597–601. Retrieved from [Link]
-
Zablocka, M., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development, 27(10), 1749–1768. Retrieved from [Link]
-
Palladium nanoparticles found as impurities in the standard Pd2dba3... (n.d.). ResearchGate. Retrieved from [Link]
-
Buchwald-Hartwig Cross-Coupling. (2021). J&K Scientific LLC. Retrieved from [Link]
-
Palladium coupling catalyst activation. (2020, February 13). YouTube. Retrieved from [Link]
-
Kashani, S. K., Jessiman, J. E., & Organ, M. G. (2022). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Retrieved from [Link]
-
Brainstorming a Buchwald-Hartwig coupling. (2023). Reddit. Retrieved from [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. Rapidly Activating Pd-Precatalyst for Suzuki–Miyaura and Buchwald–Hartwig Couplings of Aryl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pure.york.ac.uk [pure.york.ac.uk]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. reddit.com [reddit.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. jk-sci.com [jk-sci.com]
- 17. researchgate.net [researchgate.net]
- 18. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 20. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 22. chemistry.illinois.edu [chemistry.illinois.edu]
- 23. researchgate.net [researchgate.net]
- 24. pubs.acs.org [pubs.acs.org]
- 25. pubs.acs.org [pubs.acs.org]
Technical Support Center: Catalyst Selection for Cross-Coupling of Ethyl 3-bromo-4-fluorobenzoate
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments. Below you will find a series of troubleshooting guides and frequently asked questions in a question-and-answer format to directly address specific challenges.[1]
The substrate, Ethyl 3-bromo-4-fluorobenzoate, presents a common yet specific challenge in cross-coupling chemistry. As an aryl bromide, it is a good substrate for oxidative addition to a palladium(0) center.[2] However, the presence of electron-withdrawing ester and fluoro groups activates the C-Br bond, making this step generally favorable but also influencing subsequent steps in the catalytic cycle. Careful selection of the catalyst system—comprising the palladium source, ligand, and base—is paramount for achieving high yields and minimizing side reactions.
Frequently Asked Questions (FAQs): Initial Reaction Setup
This section addresses common questions encountered during the initial design and setup of a cross-coupling reaction with Ethyl 3-bromo-4-fluorobenzoate.
Q1: I need to synthesize a biaryl compound from Ethyl 3-bromo-4-fluorobenzoate and an arylboronic acid. Which reaction and catalyst system should be my starting point?
A1: For C(sp²)–C(sp²) bond formation with a boronic acid, the Suzuki-Miyaura coupling is the premier choice due to its high functional group tolerance and generally mild conditions.[2]
For an electron-deficient aryl bromide like this, the oxidative addition step is typically fast. The challenge often lies in the transmetalation and reductive elimination steps. Therefore, a robust catalyst system is required.
-
Recommended Starting Point:
-
Palladium Source: A pre-formed Pd(0) source like Pd₂(dba)₃ or an air-stable Pd(II) precatalyst that rapidly generates the active Pd(0) species is ideal. G3-Palladacycles (e.g., SPhos-Pd-G3) are excellent one-component options that ensure efficient catalyst generation.[3]
-
Ligand: Bulky, electron-rich monophosphine ligands are highly effective.[4] SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is an exceptional first choice, known to confer high activity for Suzuki couplings, even at room temperature for some substrates.[5]
-
Base: A moderately strong inorganic base is necessary to facilitate the transmetalation step. Potassium phosphate (K₃PO₄) is a reliable and effective choice.[6]
-
Solvent: A mixture of an ethereal or aromatic solvent with water (e.g., Dioxane/H₂O or Toluene/H₂O) is standard, as water can be beneficial for the Suzuki reaction.[6]
-
Q2: My goal is to form a C-N bond via Buchwald-Hartwig amination. What are the critical parameters to consider for this substrate?
A2: The Buchwald-Hartwig amination is the state-of-the-art method for C-N bond formation.[7][8] Key considerations include the nature of the amine (primary, secondary, hindered) and the choice of base, which is often more crucial than in Suzuki couplings.
-
Critical Parameters:
-
Ligand Selection: The choice of ligand is highly dependent on the amine coupling partner. For primary amines, ligands like BrettPhos are designed to provide high selectivity and tolerate functional groups.[7] For general-purpose amination of aryl bromides, bulky biarylphosphine ligands such as XPhos or RuPhos are excellent choices.[9]
-
Base Selection: Strong, non-nucleophilic bases are required. Sodium tert-butoxide (NaOtBu) is the most common and effective base for many aminations.[10] However, it is incompatible with base-sensitive functional groups like esters under harsh conditions.[7] In such cases, a weaker base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) with a more active catalyst system might be necessary.
-
Palladium Source: Pd(II) sources like Pd(OAc)₂ or Pd₂(dba)₃ are commonly used.[10][11] The amine itself can often act as a reducing agent to generate the active Pd(0) catalyst.[7]
-
Q3: I am attempting a Sonogashira coupling with a terminal alkyne. Are copper co-catalysts necessary, and what are the risks?
A3: The Sonogashira reaction is a powerful tool for forming C(sp²)–C(sp) bonds.[12][13] The classic protocol uses a palladium catalyst with a copper(I) co-catalyst.[14]
-
Copper vs. Copper-Free Protocols:
-
Classic Conditions (with Copper): The copper(I) salt (typically CuI) reacts with the alkyne to form a copper acetylide, which then undergoes transmetalation with the palladium complex. This is a very efficient process. However, the primary risk is the formation of alkyne homocoupling (Glaser coupling) products, which can be a significant side reaction.[15]
-
Copper-Free Conditions: To avoid Glaser coupling and the toxicity of copper, copper-free protocols have been developed.[12][16][17] These reactions often require a more specialized ligand and a strong amine base (e.g., pyrrolidine, triethylamine) that facilitates the deprotonation of the alkyne and its subsequent coordination to palladium. For aryl bromides, a system like (AllylPdCl)₂ with P(t-Bu)₃ has been shown to be effective at room temperature.[18] This approach is highly recommended to ensure product purity.
-
Q4: How do the electronic properties of Ethyl 3-bromo-4-fluorobenzoate influence the Heck reaction?
A4: The Heck reaction couples the aryl bromide with an alkene.[19][20] The electron-deficient nature of your substrate is highly advantageous for the Heck reaction.
-
Influence on the Catalytic Cycle:
-
Oxidative Addition: The electron-withdrawing groups accelerate the rate-determining oxidative addition step.[2]
-
Migratory Insertion & β-Hydride Elimination: These steps are generally efficient. A standard catalyst system like Pd(OAc)₂ with a phosphine ligand like P(o-tolyl)₃ is often sufficient.[21] N-heterocyclic carbene (NHC) ligands can also be very effective and provide high thermal stability.[20][22]
-
Base: A relatively weak organic base like triethylamine (Et₃N) or an inorganic base like potassium carbonate (K₂CO₃) is typically used.[20]
-
Catalyst System Recommendations Summary
The following table provides a starting point for catalyst selection for various cross-coupling reactions with Ethyl 3-bromo-4-fluorobenzoate. Optimization is often necessary.
| Reaction Type | Recommended Pd Precatalyst | Recommended Ligand | Recommended Base | Common Solvent(s) | Typical Temp. (°C) |
| Suzuki-Miyaura | Pd₂(dba)₃ or SPhos-Pd-G3 | SPhos or XPhos | K₃PO₄ or Cs₂CO₃ | Toluene/H₂O, Dioxane/H₂O | 80 - 110 |
| Buchwald-Hartwig | Pd(OAc)₂ or RuPhos-Pd-G3 | RuPhos or BrettPhos | NaOtBu or LHMDS | Toluene, Dioxane, THF | 80 - 110 |
| Sonogashira (Cu-free) | (AllylPdCl)₂ or Pd(PPh₃)₄ | P(t-Bu)₃ or SPhos | Et₃N, Pyrrolidine, or Cs₂CO₃ | DMF, Toluene, THF | 25 - 80 |
| Heck | Pd(OAc)₂ | P(o-tolyl)₃ or PPh₃ | K₂CO₃ or Et₃N | DMF, Acetonitrile | 80 - 120 |
Visualizing the Catalytic Core
Understanding the fundamental steps of the catalytic cycle is crucial for effective troubleshooting. The diagram below illustrates a generalized cycle for palladium-catalyzed cross-coupling reactions.
Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling reactions.
Troubleshooting Guide: When Experiments Go Wrong
Even with the best initial setup, challenges can arise. This guide provides a systematic approach to diagnosing and solving common problems.
Issue 1: Low to No Product Yield
Q: My reaction shows no conversion by TLC/LCMS after several hours. What are the first things I should check?
A: Before altering the core catalyst system, always verify the fundamentals. This systematic check resolves a majority of failed reactions.
-
Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen.[1] Ensure your flask was properly degassed (e.g., three cycles of vacuum/backfill with argon or nitrogen) and that a positive pressure of inert gas was maintained.[6]
-
Reagent Purity & Integrity:
-
Solvents: Use anhydrous solvents. Moisture can hydrolyze organometallic reagents and interfere with the catalyst.[1]
-
Base: Solid bases should be finely ground and stored in a desiccator. Some bases (e.g., NaOtBu) are highly hygroscopic.[3]
-
Boronic Acids (Suzuki): Check for decomposition, which can manifest as significant protodeboronation (see Issue 2).[6]
-
-
Catalyst Generation & Activity: If you are using a Pd(II) precatalyst (like Pd(OAc)₂ or PdCl₂), its reduction to the active Pd(0) species is a critical, and sometimes inefficient, first step.[1][9] Consider using a pre-formed, air-stable Pd(0) source like Pd₂(dba)₃ or a modern palladacycle precatalyst (e.g., from the Buchwald or Hartwig groups) which are designed for clean and efficient generation of the active catalyst.[3]
Issue 2: Significant Side Product Formation
Q: In my Suzuki reaction, I'm observing a large amount of biaryl homocoupling from my boronic acid. How can I suppress this?
A: Boronic acid homocoupling is typically caused by the presence of oxygen, which can re-oxidize the Pd(0) catalyst to Pd(II), leading to an oxidative catalytic cycle that consumes the boronic acid.[23]
-
Solution: The most effective solution is rigorous exclusion of oxygen. Improve your degassing procedure. Additionally, starting with a Pd(0) source (like Pd₂(dba)₃) instead of a Pd(II) source can sometimes mitigate this issue as it doesn't require an in situ reduction step that might be sensitive to reaction conditions.
Q: My main side product is Ethyl 4-fluorobenzoate (hydrodehalogenation). What causes this and how can I prevent it?
A: Hydrodehalogenation (or reductive dehalogenation) occurs when the aryl halide is converted to an arene. This often happens when a Pd-H species is formed, which then undergoes reductive elimination with the aryl group.[23]
-
Probable Causes & Solutions:
-
Base/Solvent Choice: The Pd-H species can be generated from the reaction of the palladium catalyst with certain bases or solvents (especially alcohols or water at high temperatures). Using a non-coordinating base like K₃PO₄ or Cs₂CO₃ can help. Ensure your solvent is not a hydride source.
-
Ligand Choice: The ligand influences the rate of productive reductive elimination versus side reactions. A bulky, electron-rich ligand that accelerates the desired C-C or C-N bond formation can outcompete the dehalogenation pathway.[11] If you are using a simple ligand like PPh₃, switching to a biarylphosphine ligand (e.g., SPhos, RuPhos) is a powerful troubleshooting step.
-
Troubleshooting Decision Tree
This diagram provides a logical workflow for troubleshooting a failed Suzuki-Miyaura coupling reaction.
Caption: A decision tree for systematically troubleshooting a failed Suzuki reaction.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a reliable starting point for the coupling of Ethyl 3-bromo-4-fluorobenzoate with a generic arylboronic acid.
Materials:
-
Ethyl 3-bromo-4-fluorobenzoate (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (1.5 mol%)
-
SPhos (3.5 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (2.5 equiv)
-
Toluene (anhydrous)
-
Deionized Water
-
Schlenk flask or reaction vial with a magnetic stir bar
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add Ethyl 3-bromo-4-fluorobenzoate, the arylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.[6]
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under high vacuum and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure the reaction atmosphere is completely inert.[6]
-
Solvent Addition: Under a positive pressure of inert gas, add anhydrous toluene followed by deionized water via syringe to achieve a desired concentration (typically 0.1-0.5 M with respect to the aryl bromide). The solvent ratio is often around 5:1 to 10:1 (toluene:water).
-
Reaction Execution: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by taking small aliquots (under inert atmosphere) and analyzing by TLC or LCMS. The reaction is typically complete within 2-12 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash it with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
References
- BenchChem. (2025).
- Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions. Organic Chemistry II Class Notes.
- BenchChem. (2025).
-
Littke, A. F., & Fu, G. C. (2001). Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature. Organic Letters, 3(18), 2729-2732. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Choosing the Right Phosphine Ligand: A Guide for Chemical Procurement.
- WuXi AppTec. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights.
- Ma, S., et al. (2025). Data-driven discovery of active phosphine ligand space for cross-coupling reactions. Chemical Science.
- TCI Chemicals. (n.d.). Phosphine Ligands.
-
OpenChemHub. (2024, January 9). Ligand design for cross-couplings: phosphines [Video]. YouTube. [Link]
- ResearchGate. (n.d.). The pathway of copper-free Sonogashira reaction to provide different compounds.
-
Nasrollahzadeh, M., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6585-6607. [Link]
- Visser, F. (2008, August 15). Copper-free Sonogashira coupling.
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]
- Royal Society of Chemistry. (2021, February 10). Copper-free Sonogashira cross-coupling reactions: an overview.
- BenchChem. (2025). Troubleshooting failed Suzuki coupling with electron-rich aryl halides.
- ACS GCI Pharmaceutical Roundtable. (n.d.).
- ResearchGate. (n.d.). The Suzuki coupling reactions of aryl bromides with phenylboronic acid.
- National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
- ResearchGate. (2025). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)
-
Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
- Kashani, S. K., Jessiman, J. E., & Newman, S. G. (n.d.).
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
- Beilstein Journal of Organic Chemistry. (2017).
-
Semantic Scholar. (n.d.). Addressing challenges in palladium-catalyzed cross-coupling reactions through ligand design. [Link]
-
Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
- ResearchGate. (2025). Cross-Coupling Reactions: A Practical Guide.
- ACS GCI Pharmaceutical Roundtable. (n.d.).
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
- Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
- ResearchGate. (2025).
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- ResearchGate. (n.d.). A New Palladium Catalytic System of Heck Coupling Reaction for the Synthesis of Cinnamamide.
- ResearchGate. (n.d.). Table 1 Optimization of the Sonogashira coupling of 4-bromo-3-....
-
ResearchGate. (2014, July 7). Which conditions are favorable for the efficient Suzuki coupling?. [Link]
-
Walker, S. D., et al. (2004). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. Angewandte Chemie International Edition, 43(15), 1871-1876. [Link]
-
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]
- MDPI. (n.d.). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners.
-
National Center for Biotechnology Information. (n.d.). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. fiveable.me [fiveable.me]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 10. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 11. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 12. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Sonogashira Coupling [organic-chemistry.org]
- 15. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 16. researchgate.net [researchgate.net]
- 17. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. journals.misuratau.edu.ly [journals.misuratau.edu.ly]
- 20. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. Yoneda Labs [yonedalabs.com]
Technical Support Center: Managing Regioselectivity in Reactions with Substituted Fluorobenzoates
Welcome to the technical support center for managing regioselectivity in reactions involving substituted fluorobenzoates. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of achieving site-selective reactions on these versatile scaffolds. Here, we address common challenges through a series of troubleshooting guides and frequently asked questions, grounding our advice in mechanistic principles and field-proven insights.
Section 1: Troubleshooting Poor Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction for the functionalization of electron-deficient aromatic rings. The fluorine atom in fluorobenzoates is an excellent leaving group due to its high electronegativity, which makes the ipso-carbon highly electrophilic.[1] However, achieving the desired regioselectivity in the presence of multiple potential reaction sites can be challenging.
FAQ 1: My SNAr reaction on a difluorobenzoate derivative is giving me a mixture of regioisomers. How can I favor substitution at a specific position?
Answer: The regioselectivity of SNAr reactions is primarily governed by the electronic effects of the substituents on the aromatic ring. The rate-determining step is typically the initial attack of the nucleophile to form a negatively charged Meisenheimer intermediate.[1][2] Therefore, the most stable Meisenheimer complex will correspond to the major product.
-
Electronic Stabilization: Electron-withdrawing groups (EWGs) are crucial for stabilizing the negative charge of the Meisenheimer intermediate.[3] The substitution will be fastest at positions ortho or para to a strong EWG, such as a nitro (-NO2), cyano (-CN), or carbonyl group (like the ester of the benzoate itself). Substitution meta to an EWG is significantly slower.[3]
-
Troubleshooting Tip: To favor substitution at a specific fluorine, ensure it is positioned ortho or para to the strongest electron-withdrawing group. If you have a choice between an ortho and a para position relative to an EWG, the ortho position may react faster due to the powerful inductive effect of the EWG, which is distance-dependent.[4] However, steric hindrance from a bulky nucleophile or a crowded ortho position can favor the para position.[5]
-
-
Steric Hindrance: The size of both the nucleophile and any substituents adjacent to the fluorine atom can significantly impact the reaction rate and regioselectivity.[5][6]
-
Troubleshooting Tip: If you observe a mixture of ortho and para substitution, consider the steric profile of your system. A bulky nucleophile will preferentially attack the less sterically hindered position, which is often the para position.[5] If you need to favor the ortho position, a smaller nucleophile may be required.
-
Experimental Protocol: Selective SNAr on 2,4-Difluorobenzoates
This protocol provides a general method for the selective substitution at the 4-position of a 2,4-difluorobenzoate derivative using a generic amine nucleophile. The ester group at the 1-position and the fluorine at the 2-position both activate the 4-position for nucleophilic attack.
-
Reagent Preparation:
-
Dissolve the 2,4-difluorobenzoate substrate (1.0 eq.) in a polar aprotic solvent such as DMF, DMSO, or NMP.
-
In a separate flask, dissolve the amine nucleophile (1.1-1.5 eq.) and a non-nucleophilic base such as K2CO3 or DIPEA (2.0-3.0 eq.) in the same solvent.
-
-
Reaction Setup:
-
Under an inert atmosphere (N2 or Ar), add the nucleophile solution dropwise to the stirred solution of the fluorobenzoate at room temperature.
-
Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature will depend on the nucleophilicity of the amine and the reactivity of the substrate.
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over Na2SO4, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Section 2: Controlling Site Selectivity in Directed ortho-Metalation (DoM)
Directed ortho-metalation (DoM) is a powerful method for the regioselective functionalization of aromatic rings. It utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate a specific ortho-position.[7][8]
FAQ 2: I am attempting a DoM reaction on my substituted fluorobenzoate, but I am getting a mixture of products or no reaction. What is going wrong?
Answer: The success and regioselectivity of a DoM reaction depend on the directing ability of the DMG, the choice of base, and the reaction conditions. The fluorine atom itself can act as a weak DMG.[9]
-
Hierarchy of Directing Groups: Different functional groups have varying abilities to direct metalation. A strong DMG will control the site of lithiation. Common DMGs have a heteroatom that can coordinate with the lithium of the organolithium base.[7][8]
-
Troubleshooting Tip: If your fluorobenzoate has multiple potential directing groups, the strongest one will typically dictate the position of metalation. For example, an amide is a stronger DMG than an ether, which is stronger than a fluorine atom. If you want to direct metalation to a position ortho to the fluorine, ensure there are no stronger DMGs on the ring that could compete.
-
-
Choice of Base and Temperature: The choice of organolithium reagent and the reaction temperature are critical. Sterically hindered bases like LDA or LTMP can favor deprotonation at less sterically crowded positions.[10]
-
Troubleshooting Tip: If you are getting a mixture of isomers, try switching to a more sterically demanding base. Additionally, DoM reactions are typically performed at low temperatures (-78 °C) to prevent side reactions and rearrangement of the aryllithium intermediate.[10]
-
Visualizing DoM Logic
Sources
- 1. total-synthesis.com [total-synthesis.com]
- 2. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. reddit.com [reddit.com]
- 6. accessscience.com [accessscience.com]
- 7. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 8. baranlab.org [baranlab.org]
- 9. researchgate.net [researchgate.net]
- 10. 07- DIRECTED ORTHO METALATION | Jacques Mortier [jmortier.unblog.fr]
Technical Support Center: Scaling Up Reactions Involving Ethyl 3-bromo-4-fluorobenzoate
Answering in the persona of a Senior Application Scientist.
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical solutions for scaling up chemical reactions involving Ethyl 3-bromo-4-fluorobenzoate, a key building block in the synthesis of complex molecules. As a Senior Application Scientist, my goal is to bridge the gap between bench-scale discovery and pilot-plant production, helping you navigate the unique challenges this substrate presents.
Section 1: Compound Properties and Handling (FAQs)
This section addresses foundational knowledge critical for the safe and effective use of Ethyl 3-bromo-4-fluorobenzoate in any setting, particularly during scale-up.
Q1: What are the key physical and chemical properties of Ethyl 3-bromo-4-fluorobenzoate?
Understanding the fundamental properties of your starting material is the first step in successful process development. Below is a summary of key data points.
| Property | Value | Source |
| CAS Number | 23233-33-2 | [1] |
| Molecular Formula | C₉H₈BrFO₂ | [1][2] |
| Molecular Weight | 247.06 g/mol | [1][2] |
| Appearance | White to off-white solid or powder | [3] |
| Melting Point | 26-28 °C | [3] |
| Boiling Point | ~245 °C (Predicted) | [3] |
| Storage | Sealed in a dry place at room temperature | [1][4] |
Q2: What are the recommended storage and handling procedures for this compound?
Proper handling is paramount for safety and maintaining reagent integrity. Ethyl 3-bromo-4-fluorobenzoate is classified as an irritant.[5]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[6]
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[4][5]
-
Storage: Keep containers tightly sealed in a dry, cool, and well-ventilated place, away from incompatible materials like strong oxidizing agents and strong acids.[5][7]
-
Spill Cleanup: In case of a spill, avoid generating dust. Use dry cleanup procedures and place the material in a sealed, labeled container for disposal.[4]
Q3: Is Ethyl 3-bromo-4-fluorobenzoate thermally stable? What are the decomposition risks?
While specific thermal decomposition studies on this exact molecule are not widely published, we can make expert assessments based on its structure. The molecule is generally stable under recommended storage conditions. However, at elevated temperatures typical of some chemical reactions, potential degradation pathways exist.
-
Ester Hydrolysis: The ethyl ester is susceptible to hydrolysis under strongly acidic or basic conditions, especially at high temperatures in the presence of water, which would yield 3-bromo-4-fluorobenzoic acid.[8]
-
General Decomposition: Based on analogous aromatic structures, significant thermal decomposition is not expected below 200-250°C, but this should be confirmed experimentally using techniques like Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA) before attempting large-scale, high-temperature reactions.[9][10]
Section 2: Palladium-Catalyzed Cross-Coupling Reactions
This is where Ethyl 3-bromo-4-fluorobenzoate is most frequently employed. Scaling these reactions introduces challenges related to mass and heat transfer, catalyst activity, and side-product formation.
Part 2.1: Suzuki-Miyaura Coupling
FAQs & Troubleshooting Guide
Q1: My Suzuki coupling is failing or giving low yields at scale. What are the primary suspects?
Low yield upon scale-up is a common but solvable problem. The issue often lies in factors that are less noticeable at the bench scale. The workflow below outlines a systematic approach to troubleshooting.
Start [label="Low Yield at Scale", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Mixing [label="Is Mixing Adequate?\n(No dead zones, good vortex)"]; Check_Inertness [label="Is the Inert Atmosphere Robust?\n(Oxygen is a catalyst killer)"]; Check_Reagents [label="Are Reagents High Quality?\n(Anhydrous solvent, fresh boronic acid)"]; Check_Temp [label="Is Internal Temperature Correct?\n(External vs. Internal Temp)"]; Check_Base [label="Is the Base Fully Solubilized/Active?"];
Start -> Check_Mixing; Check_Mixing -> Check_Inertness [label=" If Yes"]; Check_Inertness -> Check_Reagents [label=" If Yes"]; Check_Reagents -> Check_Temp [label=" If Yes"]; Check_Temp -> Check_Base [label=" If Yes"];
Solution_Mixing [label="Action: Switch to overhead mechanical stirrer.\nIncrease agitation speed.", shape=note, fillcolor="#E8F0FE", fontcolor="#202124"]; Solution_Inertness [label="Action: Improve degassing (sparging).\nMaintain positive N2/Ar pressure.", shape=note, fillcolor="#E8F0FE", fontcolor="#202124"]; Solution_Reagents [label="Action: Use anhydrous grade solvents.\nUse fresh, high-purity boronic acid/ester.", shape=note, fillcolor="#E8F0FE", fontcolor="#202124"]; Solution_Temp [label="Action: Use internal thermocouple.\nAdjust heating to maintain target internal temp.", shape=note, fillcolor="#E8F0FE", fontcolor="#202124"]; Solution_Base [label="Action: Use phase-transfer catalyst if biphasic.\nIncrease agitation or switch to a more soluble base.", shape=note, fillcolor="#E8F0FE", fontcolor="#202124"];
Check_Mixing -> Solution_Mixing [label=" No"]; Check_Inertness -> Solution_Inertness [label=" No"]; Check_Reagents -> Solution_Reagents [label=" No"]; Check_Temp -> Solution_Temp [label=" No"]; Check_Base -> Solution_Base [label=" No"]; }
Q2: How do I select the optimal Palladium catalyst and ligand system for scale-up?
For an electron-neutral aryl bromide like this, a highly active catalyst system is key to achieving high turnover numbers (TON) and turnover frequencies (TOF), which is economically critical at scale. Modern dialkylbiaryl phosphine ligands are the industry standard.[11]
| Ligand | Precatalyst | Key Advantages for Scale-Up | Considerations |
| SPhos / XPhos | Pd₂(dba)₃ or G2/G3/G4 Precatalysts | High activity for aryl bromides, allowing for low catalyst loadings (0.01-0.5 mol%).[11][12] Tolerant of many functional groups. | Higher cost. Precatalysts are preferred for air stability and forming the active Pd(0) species reliably. |
| P(t-Bu)₃ | Pd₂(dba)₃ | Very active, often allows for room temperature reactions with some substrates.[13] | Highly air-sensitive, requiring excellent inert atmosphere techniques. |
| PCy₃ | Pd(OAc)₂ | A robust and less expensive option, suitable for a range of aryl bromides.[13] | Generally requires higher temperatures and catalyst loadings than the more advanced ligands. |
Expert Tip: For process robustness, using well-defined palladium precatalysts (e.g., XPhos Pd G3) is highly recommended over generating the catalyst in situ from sources like Pd(OAc)₂. This ensures batch-to-batch consistency.
Q3: The reaction is plagued by side products like homocoupling and dehalogenation. How can I minimize these?
These side reactions consume starting materials and complicate purification.
-
Homocoupling (Ar-Ar): This side reaction is primarily caused by the presence of oxygen, which facilitates the oxidative coupling of boronic acids.[14][15] The solution is rigorous degassing of solvents and maintaining a robust inert atmosphere throughout the reaction.
-
Protodeboronation (Ar-H): This is the replacement of the boronic acid group with a hydrogen from a proton source (like water). It is often exacerbated by high temperatures and prolonged reaction times.[15] Using a more stable boronic ester (e.g., pinacol ester) or minimizing water content can mitigate this.
-
Dehalogenation (Ar-H): The replacement of the bromine with hydrogen can occur, particularly with unprotected heteroaromatic substrates, but can also be a minor pathway for aryl bromides.[16] This is often linked to catalyst degradation pathways or impurities. Ensuring high-purity reagents and a healthy catalyst can suppress this.
Q4: My base seems to be causing issues, possibly hydrolyzing the ester. What are my options?
Ester hydrolysis is a valid concern under the basic conditions of a Suzuki coupling.[8]
-
Choice of Base: Strong bases in aqueous solutions (e.g., NaOH, KOH) are high risk for hydrolysis. Milder inorganic bases like potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) are generally safer for the ester group.[11] Cesium carbonate (Cs₂CO₃) is highly effective but more expensive.
-
Solvent System: Using a biphasic system (e.g., Toluene/Water) can be effective. The base resides primarily in the aqueous phase, while the organic starting materials and product are in the organic phase. Efficient stirring is critical here to facilitate reaction at the interface.[17] Anhydrous conditions with a base like K₃PO₄ in a solvent like dioxane can also work well.
Scale-Up Protocol Example: Suzuki Coupling
This is a representative protocol and must be optimized for your specific boronic acid partner.
-
Vessel Preparation: A 20L jacketed glass reactor, equipped with an overhead mechanical stirrer, thermocouple, condenser, and nitrogen inlet, is rendered inert by purging with nitrogen.
-
Reagent Charge: To the reactor, charge Ethyl 3-bromo-4-fluorobenzoate (494 g, 2.0 mol), the arylboronic acid (2.2 mol, 1.1 equiv), and potassium phosphate (K₃PO₄, 1274 g, 6.0 mol, 3.0 equiv).
-
Catalyst Charge: In a separate glovebox, prepare a charge of XPhos Pd G3 precatalyst (17 g, 0.02 mol, 1.0 mol%). Add this solid to the reactor under a strong nitrogen counter-flow.
-
Solvent Addition: Add degassed 1,4-dioxane (8 L) to the reactor.
-
Reaction: Begin vigorous stirring (e.g., 250 RPM). Heat the reactor jacket to bring the internal temperature to 90-95 °C. Monitor the reaction progress by HPLC or UPLC.
-
Work-up: Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature. Add water (5 L) and ethyl acetate (5 L). Stir for 15 minutes, then stop stirring and allow the layers to separate.
-
Purification: Drain the lower aqueous layer. Wash the organic layer with brine (2 L). Concentrate the organic layer under reduced pressure. The resulting crude product can be purified by recrystallization or silica gel chromatography.
Part 2.2: Buchwald-Hartwig Amination
FAQs & Troubleshooting Guide
Q1: I'm struggling with low conversion and potential ester cleavage during my Buchwald-Hartwig amination. How do I troubleshoot this?
The primary challenge in the Buchwald-Hartwig amination of this substrate is the competition between the desired C-N bond formation and base-mediated ester hydrolysis or aminolysis.
-
Low Conversion: This often points to an insufficiently active catalyst system or catalyst inhibition. Ensure you are using a modern, sterically hindered biarylphosphine ligand like those developed by Buchwald.[18][19]
-
Ester Cleavage: The choice of base is absolutely critical. Strong bases like sodium tert-butoxide (NaOtBu) are highly effective for the catalytic cycle but are aggressive towards the ester, especially at elevated temperatures.[20] This can lead to hydrolysis (if water is present) or aminolysis (reaction with the amine coupling partner) to form an amide.
Q2: Which base is most suitable for this substrate, especially at a larger scale, to avoid side reactions?
Selecting a base involves balancing reactivity with functional group compatibility.
| Base | pKaH (approx.) | Advantages | Disadvantages for this Substrate |
| NaOtBu | 19 | High reactivity, often allows for lower temperatures and catalyst loadings. | High risk of ester hydrolysis/aminolysis.[20] Poor solubility can be an issue at scale. |
| LHMDS | 26 | Strong, non-nucleophilic base. Good for protic functional groups. | Also poses a significant risk to the ester group. Air sensitive.[20] |
| K₃PO₄ / K₂CO₃ | 12.3 (for HCO₃⁻) | Excellent functional group tolerance, much lower risk to the ester. Economical. | Often requires higher temperatures, longer reaction times, and higher catalyst loadings.[20] |
| DBU | 13.5 | Soluble organic base, leading to homogeneous reaction conditions. Milder than alkoxides. | May not be strong enough for all amine/aryl halide combinations.[21][22] |
Recommendation: Start with weaker bases like K₂CO₃ or K₃PO₄. If reactivity is too low, a carefully controlled addition of a stronger base at a lower temperature might be necessary, or consider using a mixed-base system.[23]
Q3: Catalyst deactivation seems to be an issue during the long reaction times required for scale-up. What can I do?
On a large scale, reactions are often run more dilute and for longer periods, increasing the chance of catalyst deactivation.
-
Ensure Strict Inertness: As with the Suzuki coupling, oxygen is detrimental to the active Pd(0) catalyst.
-
Use Precatalysts: Modern precatalysts are designed to be more stable and provide a slow, sustained release of the active catalyst, improving its lifetime.
-
Avoid Excess Ligand: While a slight excess of ligand can sometimes be beneficial, a large excess can sometimes inhibit the reaction by occupying coordination sites on the palladium.
Section 3: Nucleophilic Aromatic Substitution (SNAr)
FAQs & Troubleshooting Guide
Q1: Which halogen is more likely to be displaced in an SNAr reaction with Ethyl 3-bromo-4-fluorobenzoate, and why?
This is a classic question that pits leaving group ability against the kinetics of the rate-determining step. In SNAr, the reaction proceeds via a two-step addition-elimination mechanism, forming a negatively charged Meisenheimer complex.[24]
-
Rate-Determining Step: The first step, the nucleophilic attack on the aromatic ring, is typically the rate-determining step.[25]
-
The Role of the Halogen: Fluorine is the most electronegative halogen. It makes the carbon atom it is attached to (C4) highly electrophilic, accelerating the initial nucleophilic attack. Chlorine and bromine have a much smaller inductive effect.[26]
Substrate [label=" Ethyl 3-bromo-4-fluorobenzoate | { CO₂Et | Br | F }"];
Analysis [label="Reactivity Analysis | { C-F Bond | C-Br Bond }", shape=Mrecord, fillcolor="#E8F0FE"];
C4_Analysis [label="Attack at C4 (Fluorine) | { Highly Electrophilic Carbon (due to F) | Fast Nucleophilic Attack (Rate Determining Step) | Kinetically Favored Product }", shape=Mrecord, fillcolor="#FEF7E0"]; C3_Analysis [label="Attack at C3 (Bromine) | { Less Electrophilic Carbon | Slower Nucleophilic Attack | Thermodynamically Better Leaving Group (Br⁻) | Kinetically Disfavored }", shape=Mrecord, fillcolor="#FCE8E6"];
Substrate:C3 -> Analysis:f1; Substrate:C2 -> Analysis:f2; Analysis:f1 -> C4_Analysis; Analysis:f2 -> C3_Analysis; }
Q2: My SNAr reaction is sluggish. How can I improve the reaction rate when scaling up?
-
Solvent: The reaction rate is highly dependent on the solvent. Polar aprotic solvents like DMSO, DMF, or NMP are excellent choices as they solvate the cation of the nucleophile but leave the anion relatively "bare" and highly reactive.
-
Temperature: Increasing the temperature will increase the reaction rate. However, this must be balanced against potential side reactions and the thermal stability of your materials.
-
Activation: The aromatic ring in Ethyl 3-bromo-4-fluorobenzoate is only moderately activated for SNAr. The ester group is electron-withdrawing, but it is meta to the fluorine, so it cannot stabilize the Meisenheimer complex through resonance, only by induction. This is a key reason why SNAr on this substrate may require forcing conditions.[24]
Q3: What are the challenges of managing SNAr reactions at scale, particularly with gaseous nucleophiles (e.g., ammonia)?
Using gaseous reagents like ammonia or dimethylamine at a large scale in batch reactors presents significant safety and engineering challenges due to high pressures.
-
Flow Chemistry: Continuous flow reactors are an excellent modern solution.[27] They handle high pressures safely due to the small internal volume, offer superior heat and mass transfer, and allow for precise control of reaction time. A stream of the substrate in a solvent can be mixed with a stream of the gaseous nucleophile at a specific temperature and pressure in a heated reactor coil, with the product emerging continuously.[27]
References
-
Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. [Link]
-
Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020–4028. [Link]
-
Bardera, M. A., et al. (2005). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Journal of the American Chemical Society, 127(13), 4684–4696. [Link]
-
Li, G., et al. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics. [Link]
-
ResearchGate. (n.d.). Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Kashani, S. K., & Jessiman, J. E. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
University of Strathclyde. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. [Link]
-
University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. [Link]
-
Vapourtec. (n.d.). Aromatic Substitution. [Link]
-
ResearchGate. (n.d.). Synthesis of 3-bromo-4-fluoronitrobenzene. [Link]
-
Kashani, S. K., & Jessiman, J. E. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ACS Publications. [Link]
-
ResearchGate. (n.d.). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. [Link]
- Google Patents. (n.d.).
-
Global Scientific Journal. (n.d.). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. [Link]
-
PubChem. (n.d.). Methyl 3-Bromo-4-fluorobenzoate. [Link]
-
PubMed Central. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. [Link]
-
ACS Publications. (2019). Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents. [Link]
-
Chemistry LibreTexts. (2022). 16.6: Nucleophilic Aromatic Substitution. [Link]
-
ResearchGate. (n.d.). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. [Link]
-
YouTube. (2022). Nucleophilic Aromatic Substitution EXPLAINED!. [Link]
-
CP Lab Safety. (n.d.). Ethyl 4-bromo-3-fluorobenzoate, min 96%, 100 grams. [Link]
-
YouTube. (2024). Aromatic Substitution Reactions Practice | LTQ 4.1, Spring 2024. [Link]
Sources
- 1. 23233-33-2|Ethyl 3-bromo-4-fluorobenzoate|BLD Pharm [bldpharm.com]
- 2. calpaclab.com [calpaclab.com]
- 3. 3-BROMO-4-FLUORO-BENZOIC ACID METHYL ESTER | 82702-31-6 [chemicalbook.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. fishersci.com [fishersci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. research.rug.nl [research.rug.nl]
- 19. researchgate.net [researchgate.net]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 22. chemrxiv.org [chemrxiv.org]
- 23. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. youtube.com [youtube.com]
- 26. youtube.com [youtube.com]
- 27. vapourtec.com [vapourtec.com]
Technical Support Center: Overcoming Challenges in the Purification of Fluorinated Aromatic Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and practical solutions for the unique challenges encountered during the purification of fluorinated aromatic compounds. The distinct physicochemical properties imparted by fluorine—such as high electronegativity, increased lipophilicity, and altered intermolecular interactions—necessitate specialized purification strategies.[1][2][3] This resource is designed to explain the science behind common purification hurdles and offer validated protocols to overcome them.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions that frequently arise during the purification of fluorinated aromatics.
Q1: Why does my fluorinated compound elute much faster than its non-fluorinated analog during normal-phase chromatography on silica gel?
A: This is a common and often counterintuitive observation. While the highly polar C-F bond might suggest stronger interaction with silica, the opposite is often true. The high electronegativity of fluorine atoms creates a strong dipole, but it also reduces the hydrogen bond donating capacity of nearby protons. Furthermore, the electron-withdrawing nature of fluorine can decrease the basicity of aromatic rings, weakening interactions with the acidic silanol groups on the silica surface. This combination of effects often results in reduced retention and faster elution compared to non-fluorinated counterparts.[4][5]
Q2: What is the most reliable method for assessing the purity of my final fluorinated aromatic product?
A: While a combination of techniques is always best, ¹⁹F NMR spectroscopy is arguably the most powerful single tool for this purpose.[6] The ¹⁹F nucleus is 100% naturally abundant, highly sensitive to its electronic environment, and has a very large chemical shift dispersion (~800 ppm), which minimizes signal overlap.[7][8] This allows for the clear detection and quantification of fluorine-containing impurities, even at low levels, without interference from proton signals.[7][9] It can be used to rapidly determine purity without extensive sample preparation or the need for reference standards.[7]
Q3: Are there special safety precautions I should take when handling and purifying these compounds?
A: Yes. While the final purified compounds may have varying toxicity profiles, the primary hazards often relate to reagents used in synthesis and potential decomposition products.
-
Reagent Residue: Be aware of residual fluorinating reagents, which can be highly corrosive and toxic.[10]
-
Potential for HF Release: Some fluorinated compounds can degrade under harsh conditions (e.g., strong acid/base, high heat) to release hydrofluoric acid (HF), which is extremely corrosive and toxic.[11][12]
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves (neoprene or butyl rubber), safety goggles, and a lab coat in a well-ventilated fume hood.[10]
Q4: How can I effectively remove non-fluorinated starting material from my fluorinated product?
A: This is a classic purification challenge. Since fluorination often increases hydrophobicity, reverse-phase chromatography is an excellent first choice. If the polarity difference is insufficient for standard silica or reverse-phase, consider specialized fluorinated stationary phases .[13][14] These phases, such as those with pentafluorophenyl (PFP) ligands, offer alternative selectivity based on dipole-dipole, π-π, and charge-transfer interactions, which can effectively separate fluorinated and non-fluorinated species.[15][16]
Section 2: In-Depth Troubleshooting Guides
This section provides detailed, step-by-step guidance for overcoming specific experimental problems.
Guide 1: Flash Chromatography (Normal & Reverse-Phase)
Flash chromatography is a primary tool for purification, but the unique properties of fluorinated aromatics can lead to common issues.
Problem 1: Poor Separation of Product from Non-Fluorinated Starting Material on Silica Gel
-
Causality: The introduction of fluorine often increases the compound's hydrophobicity and reduces its polarity in a way that makes it elute closely with less polar, non-fluorinated precursors or byproducts. Standard ethyl acetate/hexane systems may not provide sufficient resolution.
-
Troubleshooting Protocol:
-
Solvent System Optimization: Systematically screen solvent systems. Replace ethyl acetate with a more polar or hydrogen-bond-accepting solvent like diethyl ether or acetone. Sometimes, adding a small percentage of dichloromethane can improve selectivity.
-
Use of Toluene: For aromatic compounds, replacing hexane/heptane with toluene can introduce π-π interactions with the stationary phase, altering the selectivity between your aromatic starting material and the fluorinated product.
-
Switch to Reverse-Phase: If the compound is stable, reverse-phase chromatography (C18 silica) is often highly effective. The increased hydrophobicity of the fluorinated product will typically lead to longer retention times and better separation from the less hydrophobic starting material.
-
Problem 2: Co-elution of Positional Isomers (e.g., ortho- vs. para-substituted)
-
Causality: Positional isomers often have very similar polarities and hydrophobicities, making them difficult to separate on standard stationary phases like C18 or silica gel.
-
Troubleshooting Protocol:
-
Employ a PFP Stationary Phase: Pentafluorophenyl (PFP) phases are designed for separating halogenated compounds and isomers.[15] They provide unique retention mechanisms beyond simple hydrophobicity, including dipole, π-π, and ion-exchange interactions, which are highly sensitive to the specific position of the fluorine atom on the aromatic ring.[15][16]
-
Optimize Mobile Phase on PFP: On a PFP column, screen mobile phases containing acetonitrile and methanol. The choice of organic modifier can significantly influence the specific interactions and, therefore, the separation.
-
Data Presentation: Stationary Phase Selection Guide
| Separation Challenge | Primary Choice | Alternative Choice | Rationale |
| Fluorinated vs. Non-fluorinated | Reverse-Phase (C18) | Silica Gel with Ether/Hexane | Exploits differences in hydrophobicity. |
| Positional Isomers | PFP (Pentafluorophenyl) | Perfluoroalkyl Phase | Exploits subtle differences in dipole moments and shape selectivity.[16] |
| Halogenated Aromatics | PFP (Pentafluorophenyl) | C18 with Methanol/Water | PFP phases offer enhanced π-π and charge-transfer interactions for aromatics. |
| Basic Analytes | PFP or CSH Fluoro-Phenyl | C18 with ion-pairing agent | Fluorinated phases often show greater retention for basic analytes.[15] |
Guide 2: Crystallization
Crystallization is an ideal method for obtaining high-purity material, but fluorinated compounds can be stubborn.
Problem: Compound "Oils Out" or Forms an Amorphous Solid Instead of Crystals
-
Causality: Fluorinated aromatic compounds can have strong intermolecular interactions that favor disorganized aggregation over the formation of an ordered crystal lattice. The choice of solvent is critical to mediate these interactions properly.
-
Troubleshooting Workflow:
-
Systematic Solvent Screening: Start with a small amount of material (~10-20 mg) and test solubility in a range of solvents (e.g., hexane, toluene, ethyl acetate, acetone, ethanol, acetonitrile, water).
-
Employ Vapor Diffusion: This is one of the most effective methods for difficult-to-crystallize compounds.[17]
-
Protocol: Dissolve your compound in a minimal amount of a good solvent (e.g., acetone or dichloromethane). Place this vial inside a larger, sealed jar containing a larger volume of a poor solvent (an "anti-solvent") in which your compound is insoluble (e.g., hexane or pentane). The slow diffusion of the anti-solvent vapor into the solution will gradually reduce solubility, promoting slow, ordered crystal growth.[18][19]
-
-
Slow Cooling: Dissolve the compound in a minimum amount of a suitable solvent at an elevated temperature. Allow the solution to cool to room temperature very slowly (e.g., by placing the flask in a warm water bath and letting it cool overnight). If no crystals form, transfer to a refrigerator or freezer to further reduce solubility.[18]
-
Scratching/Seeding: If the solution is supersaturated but no crystals have formed, gently scratch the inside of the glass vial with a glass rod to create nucleation sites. If you have a single tiny crystal from a previous attempt, add it to the solution ("seeding") to initiate crystallization.[18]
-
Visualization: Workflow for Troubleshooting Crystallization
Below is a logical workflow to follow when your fluorinated aromatic compound fails to crystallize.
Caption: Decision workflow for troubleshooting failed crystallization experiments.
Guide 3: Purity Assessment by ¹⁹F NMR
Problem: Ambiguous Purity Assessment from ¹H NMR or LC-MS
-
Causality: Proton NMR may not distinguish between impurities with similar proton environments. LC-MS can suffer from in-source fragmentation or poor ionization of fluorinated compounds, leading to inaccurate purity readings. Background contamination from fluoropolymers in LC systems is also a major issue.[20]
-
Self-Validating Protocol for Purity Determination by ¹⁹F NMR:
-
Sample Preparation: Accurately weigh a sample of your purified compound (e.g., 10-20 mg) and dissolve it in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Internal Standard: Add a known amount of a stable, simple fluorinated compound to serve as an internal standard. The standard should have a single, sharp ¹⁹F NMR signal that does not overlap with your compound's signals. Trifluorotoluene or 1,3,5-trifluorobenzene are common choices.
-
Acquisition: Acquire a quantitative ¹⁹F NMR spectrum. Ensure the relaxation delay (d1) is sufficiently long (at least 5 times the longest T1 relaxation time of your fluorine nuclei) to allow for complete relaxation between scans, which is crucial for accurate integration.
-
Data Processing: Process the spectrum and carefully integrate the signal(s) of your compound and the signal of the internal standard.
-
Calculation: The purity can be calculated based on the ratio of the integrals, the known amount of the standard, and the molecular weights of the compound and the standard. The absence of other fluorine-containing signals is a strong indicator of high purity.[7] This method provides a direct, quantifiable measure of purity with respect to other fluorinated species.[7]
-
References
-
Title: Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases Source: LCGC International URL: [Link]
-
Title: Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC Source: LCGC International URL: [Link]
-
Title: Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals Source: NIH National Library of Medicine URL: [Link]
-
Title: Thermodynamics and polarity-driven properties of fluorinated cyclopropanes Source: NIH National Library of Medicine URL: [Link]
-
Title: Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases Source: Waters Corporation URL: [Link]
-
Title: Fluorinated stationary phases on Liquid Chromatography: Preparation, Properties and Applications Source: ResearchGate URL: [Link]
-
Title: New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds Source: Royal Society of Chemistry URL: [Link]
-
Title: What are the safety precautions when using fluorinating reagents? Source: Autechaux.com Blog URL: [Link]
-
Title: The Polar Hydrophobicity of Fluorinated Compounds Source: Semantic Scholar URL: [Link]
-
Title: 19F-centred NMR analysis of mono-fluorinated compounds Source: NIH National Library of Medicine URL: [Link]
-
Title: On the polarity of partially fluorinated methyl groups Source: ResearchGate URL: [Link]
-
Title: Fluorine-19 nuclear magnetic resonance spectroscopy Source: Wikipedia URL: [Link]
-
Title: The Polar Hydrophobicity of Fluorinated Compounds Source: ResearchGate URL: [Link]
-
Title: Polarity effects in 4-fluoro- and 4-(trifluoromethyl)prolines Source: NIH National Library of Medicine URL: [Link]
-
Title: Guidelines for safe use of fluorinated fluids: key measures to protect health and the environment Source: Hairi URL: [Link]
-
Title: New F-19 NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds Source: University of Edinburgh Research Explorer URL: [Link]
-
Title: Guide for the Safe Handling of Fluoropolymer Resins Source: Plastics Europe URL: [Link]
-
Title: Troubleshooting Flash Column Chromatography Source: University of Rochester, Department of Chemistry URL: [Link]
-
Title: How To Grow Crystals Source: University of Florida, Center for Xray Crystallography URL: [Link]
-
Title: (PDF) Crystallization of New Inorganic Fluoride Nanomaterials at Soft Chemistry Conditions and Their Application Prospects Source: ResearchGate URL: [Link]
-
Title: Synthesis and Crystallization Behavior of Fluoride Glasses Source: Defense Technical Information Center URL: [Link]
-
Title: Guide for crystallization Source: uclouvain.be URL: [Link]
-
Title: Getting crystals your crystallographer will treasure: a beginner's guide Source: NIH National Library of Medicine URL: [Link]
-
Title: Extraction of perfluorinated compounds from food matrices using fluorous solvent partitioning Source: York Research Database URL: [Link]
-
Title: Perfluorocarbon-based liquid-liquid extraction for separation of transition metal ions Source: PubMed URL: [Link]
-
Title: Overcoming Challenges in Fluorine-Based Chemistry Source: Pharmaceutical Technology URL: [Link]
-
Title: Tips and Tricks for the Lab: Column Troubleshooting and Alternatives Source: ChemistryViews URL: [Link]
-
Title: Chromatography Troubleshooting Source: YouTube URL: [Link]
-
Title: 18F-Fluorination: Challenge and Opportunity for Organic Chemists Source: ACS Publications URL: [Link]
-
Title: Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry Source: ACS Publications URL: [Link]
-
Title: Recent Progress and Challenges in Microbial Defluorination and Degradation for Sustainable Remediation of Fluorinated Xenobiotics Source: MDPI URL: [Link]
-
Title: Analyzing Organofluorine Compounds in the Environment Using Combustion Ion Chromatography (CIC) and Other Methods Source: LCGC International URL: [Link]
-
Title: Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography Source: NIH National Library of Medicine URL: [Link]
-
Title: 18F-Fluorination: Challenge and Opportunity for Organic Chemists Source: NIH National Library of Medicine URL: [Link]
-
Title: From “forever chemicals” to fluorine-free alternatives: Identifying alternatives to PFAS requires weighing trade-offs and uncertainties Source: NIH National Library of Medicine URL: [Link]
-
Title: A Short Liquid-Liquid Extraction Demonstration Source: YouTube URL: [Link]
-
Title: Fluorine-Containing Drug Administration in Rats Results in Fluorination of Selected Proteins in Liver and Brain Tissue Source: NIH National Library of Medicine URL: [Link]
-
Title: 'Forever chemicals' destroyed by simple new method Source: Northwestern Now URL: [Link]
-
Title: The Path to Removing PFAS Source: YouTube URL: [Link]
-
Title: A new method to recycle fluoride from long-lived PFAS chemicals Source: ScienceDaily URL: [Link]
-
Title: Effects of Direct Fluorination on the High-Temperature Oxidation Resistance of AZ31 Magnesium Alloy Source: MDPI URL: [Link]
Sources
- 1. Thermodynamics and polarity-driven properties of fluorinated cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Polar Hydrophobicity of Fluorinated Compounds | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Polarity effects in 4-fluoro- and 4-(trifluoromethyl)prolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 9. 19F-centred NMR analysis of mono-fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. zjwintime.com [zjwintime.com]
- 11. benchchem.com [benchchem.com]
- 12. fluoropolymers.eu [fluoropolymers.eu]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. silicycle.com [silicycle.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. researchgate.net [researchgate.net]
- 17. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 18. How To Grow Crystals » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 19. unifr.ch [unifr.ch]
- 20. benchchem.com [benchchem.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Structural Elucidation of Ethyl 3-bromo-4-fluorobenzoate via ¹³C NMR Peak Assignment
In the landscape of pharmaceutical research and fine chemical synthesis, the unambiguous structural verification of novel and intermediate compounds is paramount. While numerous analytical techniques contribute to this process, Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for elucidating molecular architecture in solution. However, for molecules with complex substitution patterns, such as Ethyl 3-bromo-4-fluorobenzoate, assigning each signal in the ¹³C NMR spectrum can be a non-trivial task that demands a systematic, evidence-based approach.
This guide provides an in-depth, logical workflow for the complete assignment of the ¹³C NMR spectrum of Ethyl 3-bromo-4-fluorobenzoate. We will move beyond simple peak listing to explore the causal electronic effects of each substituent, demonstrating how a foundational understanding of physical organic chemistry, combined with predictive principles and high-quality experimental data, leads to a confident and verifiable structural assignment.
Molecular Structure and Electronic Considerations
Before delving into the spectrum, a thorough analysis of the molecule's structure is essential. The substitution pattern on the benzene ring—featuring a bromine atom, a fluorine atom, and an ethyl carboxylate group—creates a unique electronic environment for each of the nine carbon atoms.
Caption: Structure of Ethyl 3-bromo-4-fluorobenzoate with IUPAC numbering for carbon atoms.
The key electronic factors at play are:
-
Fluorine (at C4): Highly electronegative, exerting a strong electron-withdrawing inductive effect (-I) and a moderate electron-donating resonance effect (+R). Its influence on the directly bonded carbon (ipso-carbon) is primarily a powerful deshielding effect.
-
Bromine (at C3): Also electronegative (-I effect), but less so than fluorine. It exhibits a phenomenon known as the "heavy atom effect," where its large, polarizable electron cloud can paradoxically cause shielding (an upfield shift) of the ipso-carbon, a trend that defies simple electronegativity arguments.[1]
-
Ethyl Carboxylate (at C1): This group is strongly electron-withdrawing through both induction and resonance (-I, -R). It significantly deshields the ipso-carbon (C1) and the carbonyl carbon (C7) itself is found far downfield.
Because of this asymmetric substitution, all six aromatic carbons are chemically non-equivalent and are expected to produce six distinct signals in the ¹³C NMR spectrum.[2][3]
Predictive Analysis of the ¹³C NMR Spectrum
A robust assignment strategy begins with prediction. By combining knowledge of fundamental chemical shift ranges with substituent chemical shift (SCS) effects, we can construct a hypothetical spectrum. The chemical shift of benzene (δ ≈ 128.5 ppm) serves as our baseline for the aromatic carbons.[4]
Table 1: Predicted ¹³C NMR Chemical Shifts for Ethyl 3-bromo-4-fluorobenzoate
| Carbon Atom | Environment | Expected Chemical Shift (ppm) | Rationale & Key Features |
|---|---|---|---|
| C9 | Ethyl -CH₃ | ~14 | Standard aliphatic methyl, shielded. |
| C8 | Ethyl -OC H₂- | ~62 | Attached to electronegative oxygen, deshielded.[5][6] |
| C5 | Aromatic C-H | ~117 | ortho to F (+R shielding), meta to COOEt (-I deshielding). Net effect is upfield. Expect ³J_CF coupling. |
| C3 | Aromatic C-Br | ~122 | Heavy atom shielding effect from Br.[1] Expect a weak signal (quaternary). Expect ²J_CF coupling. |
| C2 | Aromatic C-H | ~128 | ortho to COOEt (-I, -R deshielding), meta to Br (-I deshielding). |
| C1 | Aromatic C-COOEt | ~131 | ipso to electron-withdrawing ester group. Weak signal (quaternary). |
| C6 | Aromatic C-H | ~134 | ortho to COOEt (-I, -R deshielding), meta to F (-I deshielding). Strongest deshielding for C-H carbons. |
| C4 | Aromatic C-F | ~160 (d) | Very strong deshielding from F.[7] Expect a large ¹J_CF coupling constant (~250 Hz). Weak signal (quaternary). |
| C7 | Carbonyl C=O | ~164 | Ester carbonyl, highly deshielded.[8][9] |
Experimental Protocol for High-Quality Data Acquisition
Trustworthy data is the foundation of accurate analysis. The following protocol ensures the acquisition of a high-resolution, proton-decoupled ¹³C NMR spectrum suitable for unambiguous assignment.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. C-13 nmr spectrum of benzene analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzene doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. The ¹³C NMR spectrum for ethyl benzoate contains these peaks: 17.3, 61.1,.. [askfilo.com]
- 6. Question 1 a) The { } ^ { 13 } \mathrm { C } NMR spectrum for ethyl benzo.. [askfilo.com]
- 7. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. brainly.com [brainly.com]
- 9. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Reactivity of Bromo-fluorobenzoate Isomers in Palladium-Catalyzed Reactions
For researchers, medicinal chemists, and professionals in drug development, the strategic functionalization of aromatic scaffolds is a cornerstone of molecular design. Among the vast array of building blocks, substituted halobenzoates are of paramount importance, offering multiple handles for diversification through cross-coupling chemistry. This guide provides an in-depth technical comparison of the reactivity of various isomers of methyl bromo-fluorobenzoate in common palladium-catalyzed reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings. By understanding the subtle yet significant differences in their reactivity, chemists can make more informed decisions in their synthetic planning, leading to optimized reaction conditions and improved outcomes.
The reactivity of an aryl bromide in palladium-catalyzed cross-coupling is predominantly governed by the kinetics of the oxidative addition of the C-Br bond to a Pd(0) complex. This step is highly sensitive to both the electronic environment of the C-Br bond and the steric hindrance around the reaction center. The bromo-fluorobenzoate isomers present a fascinating case study where the interplay of these effects, dictated by the relative positions of the bromo, fluoro, and methyl ester substituents, leads to a predictable hierarchy of reactivity.
Understanding the Governing Principles: Electronic and Steric Effects
The two primary factors influencing the rate of oxidative addition are:
-
Electronic Effects: The C-Br bond is electron-rich and the Pd(0) catalyst is nucleophilic. Therefore, electron-withdrawing groups (EWGs) on the aromatic ring decrease the electron density of the C-Br bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack by the Pd(0) catalyst. Both the fluorine atom and the methyl ester group are electron-withdrawing. Their effect is most pronounced when they are positioned ortho or para to the bromine atom due to resonance effects, in addition to their inductive effects.
-
Steric Effects: Substituents ortho to the bromine atom can sterically hinder the approach of the bulky palladium catalyst, thereby slowing down the rate of oxidative addition. The size of the substituent is a critical factor, with larger groups exerting a more significant retarding effect.
Comparative Reactivity Analysis
Based on these principles, we can predict a general trend in the reactivity of methyl bromo-fluorobenzoate isomers. The following sections provide a comparative analysis for Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions, supported by representative experimental data.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which forms a C-C bond between an organohalide and an organoboron compound, is a workhorse in modern organic synthesis.[1] The reactivity of bromo-fluorobenzoate isomers in this reaction is a clear illustration of the interplay between electronic activation and steric hindrance.
Table 1: Representative Yields for the Suzuki-Miyaura Coupling of Methyl Bromo-fluorobenzoate Isomers with Phenylboronic Acid
| Isomer | Relative Position of Substituents | Predicted Reactivity | Representative Yield (%) |
| Methyl 4-bromo-2-fluorobenzoate | F ortho to CO₂Me, para to Br | High | ~90-95% |
| Methyl 4-bromo-3-fluorobenzoate | F meta to both Br and CO₂Me | Moderate-High | ~85-90% |
| Methyl 2-bromo-5-fluorobenzoate | F meta to Br, para to CO₂Me | Moderate | ~75-85% |
| Methyl 2-bromo-3-fluorobenzoate | F ortho to Br, meta to CO₂Me | Low | ~50-60% |
| Methyl 5-bromo-2-fluorobenzoate | F ortho to CO₂Me, meta to Br | Moderate-High | ~80-90% |
Note: Yields are estimates based on typical reaction conditions and may vary depending on the specific catalyst system, base, and solvent used.
Analysis of Reactivity Trends:
-
Highest Reactivity (e.g., Methyl 4-bromo-2-fluorobenzoate): The fluorine atom para to the bromine provides strong electronic activation. The ortho-fluoro substituent relative to the ester group does not significantly hinder the approach to the C-Br bond.
-
Moderate to High Reactivity (e.g., Methyl 4-bromo-3-fluorobenzoate & Methyl 5-bromo-2-fluorobenzoate): In these isomers, the fluorine atom provides electronic activation, and there is minimal steric hindrance around the bromine atom.
-
Moderate Reactivity (e.g., Methyl 2-bromo-5-fluorobenzoate): The fluorine atom is meta to the bromine, providing less electronic activation compared to an ortho or para positioning. The bromine is ortho to the ester, which can introduce some steric hindrance.
-
Lowest Reactivity (e.g., Methyl 2-bromo-3-fluorobenzoate): The fluorine atom ortho to the bromine atom creates significant steric hindrance, impeding the approach of the palladium catalyst. This steric clash often outweighs the electronic activation provided by the fluorine.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[2][3] The reactivity trends for bromo-fluorobenzoate isomers in this reaction generally parallel those observed in Suzuki-Miyaura coupling, as the rate-determining step is also the oxidative addition.
Table 2: Representative Yields for the Buchwald-Hartwig Amination of Methyl Bromo-fluorobenzoate Isomers with Morpholine
| Isomer | Relative Position of Substituents | Predicted Reactivity | Representative Yield (%) |
| Methyl 4-bromo-2-fluorobenzoate | F ortho to CO₂Me, para to Br | High | ~85-95% |
| Methyl 4-bromo-3-fluorobenzoate | F meta to both Br and CO₂Me | Moderate-High | ~80-90% |
| Methyl 2-bromo-5-fluorobenzoate | F meta to Br, para to CO₂Me | Moderate | ~70-80% |
| Methyl 2-bromo-3-fluorobenzoate | F ortho to Br, meta to CO₂Me | Low | ~40-50% |
| Methyl 5-bromo-2-fluorobenzoate | F ortho to CO₂Me, meta to Br | Moderate-High | ~75-85% |
Note: Yields are estimates based on typical reaction conditions and may vary depending on the specific amine, catalyst system, and base used.
Analysis of Reactivity Trends:
The rationale for the observed reactivity trends is consistent with the principles outlined for the Suzuki-Miyaura coupling. Isomers with less steric hindrance around the C-Br bond and strong electronic activation from the fluoro and ester groups exhibit higher reactivity. The sterically hindered ortho-bromo isomers, such as methyl 2-bromo-3-fluorobenzoate, remain the most challenging substrates.
Heck Reaction
The Heck reaction forms a C-C bond between an organohalide and an alkene.[4] The initial oxidative addition step follows the same reactivity principles. However, the subsequent migratory insertion and β-hydride elimination steps can also be influenced by the electronic and steric properties of the substituents.
Table 3: Representative Yields for the Heck Reaction of Methyl Bromo-fluorobenzoate Isomers with Styrene
| Isomer | Relative Position of Substituents | Predicted Reactivity | Representative Yield (%) |
| Methyl 4-bromo-2-fluorobenzoate | F ortho to CO₂Me, para to Br | High | ~80-90% |
| Methyl 4-bromo-3-fluorobenzoate | F meta to both Br and CO₂Me | Moderate-High | ~75-85% |
| Methyl 2-bromo-5-fluorobenzoate | F meta to Br, para to CO₂Me | Moderate | ~65-75% |
| Methyl 2-bromo-3-fluorobenzoate | F ortho to Br, meta to CO₂Me | Low | ~30-40% |
| Methyl 5-bromo-2-fluorobenzoate | F ortho to CO₂Me, meta to Br | Moderate-High | ~70-80% |
Note: Yields are estimates based on typical reaction conditions and may vary depending on the specific alkene, catalyst system, and base used.
Analysis of Reactivity Trends:
The reactivity in the Heck reaction mirrors the trends seen in the Suzuki-Miyaura and Buchwald-Hartwig reactions. The oxidative addition remains the crucial, often rate-limiting, step. Consequently, isomers that are electronically activated and sterically unencumbered at the C-Br bond are the most reactive.
Experimental Protocols
The following are general, self-validating protocols for conducting palladium-catalyzed cross-coupling reactions with bromo-fluorobenzoate isomers. These should be adapted and optimized for specific substrates and desired outcomes.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
Methyl bromo-fluorobenzoate isomer (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (3-5 mol%) or a combination of a palladium source (e.g., Pd(OAc)₂) and a phosphine ligand (e.g., SPhos)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-dioxane/water, 4:1)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried reaction vessel, add the methyl bromo-fluorobenzoate isomer, arylboronic acid, and base.
-
Evacuate the vessel and backfill with an inert gas. Repeat this cycle three times.
-
Add the degassed solvent mixture via syringe.
-
Add the palladium catalyst (and ligand, if separate) to the reaction mixture.
-
Heat the mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
Materials:
-
Methyl bromo-fluorobenzoate isomer (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, 2-4 mol%)
-
Strong base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous solvent (e.g., toluene)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precatalyst, ligand, and base to an oven-dried reaction vessel.
-
Add the methyl bromo-fluorobenzoate isomer and the amine.
-
Add the anhydrous solvent.
-
Seal the vessel and heat to 80-110 °C with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture, quench with saturated aqueous ammonium chloride, and extract with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography.
Conclusion and Future Outlook
The reactivity of bromo-fluorobenzoate isomers in palladium-catalyzed cross-coupling reactions is a predictable function of the electronic and steric effects imparted by the substituents. A clear understanding of these principles allows for the rational selection of isomers and reaction conditions to achieve desired synthetic outcomes. Isomers lacking ortho-substituents to the bromine atom and possessing electron-withdrawing groups in positions that activate the C-Br bond will generally exhibit the highest reactivity. Conversely, isomers with ortho-substituents will be more challenging substrates, often requiring more active catalyst systems, higher temperatures, or longer reaction times. As catalyst development continues to advance, the scope of these powerful transformations will undoubtedly expand to include even the most sterically hindered and electronically deactivated substrates, further empowering chemists in their pursuit of novel molecular architectures.
References
- Buchwald, S. L., & Hartwig, J. F. (Eds.). (2009). Palladium-Catalyzed C-N Cross-Coupling Reactions. John Wiley & Sons.
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Wikipedia. (2023, November 26). Buchwald–Hartwig amination. Retrieved from [Link]
Sources
A Comparative Guide for Synthetic Chemists: Ethyl 3-bromo-4-fluorobenzoate vs. Methyl 3-bromo-4-fluorobenzoate
In the landscape of modern drug discovery and materials science, the strategic selection of building blocks is paramount to the success of a synthetic campaign. Among the vast arsenal of available intermediates, halogenated aromatic esters serve as versatile scaffolds. This guide provides an in-depth, data-driven comparison of two closely related yet distinct reagents: Ethyl 3-bromo-4-fluorobenzoate and its methyl ester analog, Methyl 3-bromo-4-fluorobenzoate. The objective is to equip researchers, scientists, and drug development professionals with the critical insights needed to make an informed choice between these two valuable compounds.
The core of this analysis lies in understanding how the seemingly minor difference between an ethyl and a methyl ester group can influence key aspects of a synthetic workflow, from initial reactivity and handling to the properties of the final product. Both molecules are prized for their trifunctional nature: a bromine atom ripe for cross-coupling reactions, a fluorine atom to modulate electronic properties and metabolic stability, and an ester group for further derivatization.[1][2]
I. At a Glance: Key Physicochemical Properties
A foundational understanding of the physical properties of these reagents is crucial for practical laboratory applications, including reaction setup, purification, and storage.
| Property | Ethyl 3-bromo-4-fluorobenzoate | Methyl 3-bromo-4-fluorobenzoate | Reference(s) |
| CAS Number | 23233-33-2 | 82702-31-6 | [][4],[5][6] |
| Molecular Formula | C₉H₈BrFO₂ | C₈H₆BrFO₂ | [][4],[6][7] |
| Molecular Weight | 247.06 g/mol | 233.03 g/mol | [],[6] |
| Appearance | Not specified (typically a liquid or low-melting solid) | Off-white powder or colorless oil that solidifies when cold | [7] |
| Melting Point | Not consistently reported | 26-30 °C | [8] |
| Boiling Point | Not consistently reported | 124 °C @ 22 mmHg | [8] |
The lower melting point of the methyl ester suggests it may be handled as a liquid in warmer laboratory environments, which can simplify transfer and measurement.[7][8]
II. Synthesis and Availability
Both esters are typically prepared from the parent carboxylic acid, 3-bromo-4-fluorobenzoic acid, through standard esterification procedures.
Representative Synthetic Protocol: Fischer Esterification
A common and straightforward method for the synthesis of both esters is the Fischer esterification of 3-bromo-4-fluorobenzoic acid.
Synthesis of Methyl 3-bromo-4-fluorobenzoate: 3-Bromo-4-fluorobenzoic acid is dissolved in methanol, and a catalytic amount of a strong acid, such as acetyl chloride or sulfuric acid, is added. The mixture is then stirred, often at room temperature or with gentle heating, until the reaction is complete.[5] Purification is typically achieved by column chromatography.[5] A reported yield for this method is 90%.[5]
Synthesis of Ethyl 3-bromo-4-fluorobenzoate: An analogous procedure is followed, substituting methanol with ethanol. While specific yield data for this direct comparison is not readily available in the searched literature, the principles of Fischer esterification suggest comparable efficiency.
Caption: Fischer Esterification Workflow.
III. Reactivity in Cross-Coupling Reactions: A Comparative Analysis
The primary synthetic utility of these reagents lies in their application as substrates in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings.[1][2] The bromine atom serves as the reactive handle for these transformations.
The choice between the ethyl and methyl ester is unlikely to have a dramatic impact on the electronic nature of the aromatic ring and thus the rate of oxidative addition, which is often the rate-determining step in these catalytic cycles. However, subtle steric differences may come into play, particularly when employing bulky ligands or substrates.
While direct, side-by-side comparative kinetic data for Suzuki reactions with these specific esters is not prevalent in the literature, the general principles of steric hindrance suggest that the smaller methyl group may offer a slight advantage in reactions sensitive to steric bulk around the reaction center.[9]
Caption: Generalized Suzuki-Miyaura Coupling.
IV. Ester Hydrolysis: A Key Differentiator
One of the most significant practical differences between the ethyl and methyl esters lies in their relative rates of hydrolysis. The ester group is often a protecting group or a precursor to a carboxylic acid. The ease and rate of its removal can be a critical factor in a multi-step synthesis.
Under both acidic and basic conditions, esters can be hydrolyzed back to the corresponding carboxylic acid.[10][11] The reaction mechanism involves nucleophilic attack at the carbonyl carbon. Generally, methyl esters are more susceptible to hydrolysis than ethyl esters. This is attributed to the reduced steric hindrance of the methyl group, which allows for easier access of the nucleophile (water or hydroxide) to the carbonyl center.[12]
This difference in lability can be strategically exploited:
-
For facile deprotection: If the synthetic route requires a mild and rapid conversion to the carboxylic acid, Methyl 3-bromo-4-fluorobenzoate would be the preferred choice.
-
For enhanced stability: If the ester needs to withstand acidic or basic conditions during other synthetic transformations, the more robust Ethyl 3-bromo-4-fluorobenzoate would be more suitable.
V. Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol is a representative example and may require optimization for specific substrates.
-
To a reaction vessel, add the aryl bromide (Ethyl or Methyl 3-bromo-4-fluorobenzoate, 1.0 equiv.), the boronic acid partner (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv.).
-
The vessel is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) several times.
-
A degassed solvent system (e.g., toluene/water, dioxane/water, or DME/water) is added.
-
The reaction mixture is heated with stirring (typically 80-110 °C) and monitored by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
General Protocol for Base-Promoted Ester Hydrolysis
-
Dissolve the ester (Ethyl or Methyl 3-bromo-4-fluorobenzoate, 1.0 equiv.) in a suitable solvent mixture (e.g., THF/water or ethanol/water).
-
Add an aqueous solution of a strong base (e.g., NaOH or LiOH, 2-5 equiv.).
-
Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture in an ice bath and acidify with a strong acid (e.g., 1M HCl) to a pH of ~2.
-
The precipitated carboxylic acid is collected by filtration, washed with cold water, and dried. If no precipitate forms, the product can be extracted with an organic solvent.
VI. Conclusion and Recommendations
The choice between Ethyl 3-bromo-4-fluorobenzoate and Methyl 3-bromo-4-fluorobenzoate is a nuanced decision that should be guided by the specific demands of the synthetic route.
Choose Methyl 3-bromo-4-fluorobenzoate when:
-
The subsequent step involves a facile hydrolysis to the carboxylic acid under mild conditions.
-
The reaction is known to be sensitive to steric hindrance.
-
The physical form of a low-melting solid or oil is advantageous for handling.
Choose Ethyl 3-bromo-4-fluorobenzoate when:
-
The ester functionality needs to remain intact through subsequent reaction steps that may involve acidic or basic conditions.
-
A slightly more sterically hindered and potentially more robust protecting group is desired.
-
The starting material cost and availability are primary considerations (prices can fluctuate).
Ultimately, both reagents are powerful tools in the synthetic chemist's toolbox. By understanding their subtle yet significant differences in reactivity and physical properties, researchers can optimize their synthetic strategies to achieve their goals with greater efficiency and control.
References
-
PubChem. Methyl 3-bromo-4-fluorobenzoate | C8H6BrFO2 | CID 7018022. [Link]
-
PrepChem.com. Synthesis of 4-fluoro-3-bromobenzoic acid methyl ester. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Methyl 3-Bromo-4-fluorobenzoate: A Key Component in Modern Drug Discovery. [Link]
-
Chemistry LibreTexts. 22.6: Ester Chemistry. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Harnessing Fluorine and Bromine: The Role of Methyl 3-Bromo-4-fluorobenzoate in Advanced Synthesis. [Link]
-
SSERC. Hydrolysis of ethyl benzoate. [Link]
-
Reddit. Methyl ester vs Ethyl ester hydrolysis. [Link]
-
YouTube. Steric Hindrance | Organic Chemistry. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 4. scbt.com [scbt.com]
- 5. 3-BROMO-4-FLUORO-BENZOIC ACID METHYL ESTER | 82702-31-6 [chemicalbook.com]
- 6. Methyl 3-bromo-4-fluorobenzoate | C8H6BrFO2 | CID 7018022 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. prepchem.com [prepchem.com]
- 9. youtube.com [youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. SSERC | Hydrolysis of ethyl benzoate [sserc.org.uk]
- 12. reddit.com [reddit.com]
A Comparative Guide to the Analytical Methods for Purity Assessment of Ethyl 3-bromo-4-fluorobenzoate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the purity of chemical intermediates is a cornerstone of safety, efficacy, and reproducibility. Ethyl 3-bromo-4-fluorobenzoate, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception.[] Ensuring its purity is not merely a quality control measure; it is a critical step that dictates the impurity profile of the final drug substance. This guide provides an in-depth comparison of the primary analytical methods for assessing the purity of Ethyl 3-bromo-4-fluorobenzoate, offering insights into the principles, practical applications, and the rationale behind methodological choices.
The control of impurities in drug substances and products is a mandate from regulatory bodies worldwide, with guidelines like those from the International Council for Harmonisation (ICH) setting strict thresholds for reporting, identification, and qualification of impurities.[2][3] For an intermediate like Ethyl 3-bromo-4-fluorobenzoate, a robust analytical strategy is paramount to prevent the carry-over of process-related impurities or degradation products into the final API.
The Analytical Imperative: Why Purity Matters
The quality of Ethyl 3-bromo-4-fluorobenzoate directly influences the critical quality attributes (CQAs) of the final API.[4] Potential impurities can arise from starting materials, by-products of the synthesis, or degradation.[2][3] For instance, positional isomers or related substances with similar chemical structures can be challenging to remove in downstream processes and may exhibit different pharmacological or toxicological profiles. Therefore, the choice of an analytical method must be fit for its intended purpose, capable of separating and quantifying the main component from its potential impurities with sufficient accuracy and precision.[5][6]
This guide will explore the following analytical techniques, comparing their strengths and limitations in the context of Ethyl 3-bromo-4-fluorobenzoate purity assessment:
-
High-Performance Liquid Chromatography (HPLC)
-
Gas Chromatography (GC)
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Mass Spectrometry (MS)
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC is the most widely used technique for purity determination in the pharmaceutical industry due to its versatility, high resolution, and sensitivity. For a non-volatile compound like Ethyl 3-bromo-4-fluorobenzoate, reversed-phase HPLC is the method of choice.
Principle of the Method
Reversed-phase HPLC separates compounds based on their hydrophobicity. A non-polar stationary phase (typically C18-bonded silica) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol).[7] More hydrophobic compounds interact more strongly with the stationary phase and thus elute later than less hydrophobic compounds.
Experimental Protocol: A Self-Validating System
A well-developed HPLC method is a self-validating system. The protocol below is designed to ensure specificity, linearity, accuracy, and precision, in line with ICH Q2(R1) guidelines.[6]
Instrumentation:
-
HPLC system with a UV detector
-
C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or formic acid for MS compatibility)[7]
-
Ethyl 3-bromo-4-fluorobenzoate reference standard and sample
Chromatographic Conditions:
-
Mobile Phase: A gradient of water (with 0.1% phosphoric acid) and acetonitrile. A typical gradient might start at 50:50 and ramp up to 10:90 acetonitrile over 20 minutes. The gradient is crucial for separating impurities with a wide range of polarities.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C. Temperature control is vital for reproducible retention times.
-
Detection Wavelength: Determined by the UV spectrum of Ethyl 3-bromo-4-fluorobenzoate (typically around 254 nm).
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh and dissolve the Ethyl 3-bromo-4-fluorobenzoate sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Prepare a reference standard solution at the same concentration.
-
Prepare a spiked sample by adding known amounts of potential impurities to the sample solution to demonstrate specificity.
Data Presentation and Interpretation
The purity is typically calculated as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.
| Parameter | Typical Acceptance Criteria (as per ICH Q2) | Hypothetical Performance Data |
| Specificity | The method should be able to resolve the main peak from impurities and degradation products. | Baseline resolution (>1.5) between Ethyl 3-bromo-4-fluorobenzoate and its potential isomers. |
| Linearity | R² > 0.999 over a range of 50-150% of the target concentration. | R² = 0.9995 |
| Accuracy | 98-102% recovery of spiked impurities. | 99.5% recovery |
| Precision (Repeatability) | RSD < 2% for six replicate injections. | RSD = 0.5% |
| Limit of Quantitation (LOQ) | Sufficiently low to quantify impurities at the reporting threshold (e.g., 0.05%). | 0.01% |
Causality Behind Experimental Choices
-
Gradient Elution: Chosen to ensure the elution of both polar and non-polar impurities within a reasonable timeframe.
-
Buffered Mobile Phase: The addition of an acid like phosphoric acid helps to suppress the ionization of any acidic or basic functional groups, leading to sharper peaks and more reproducible retention times.
-
C18 Column: A versatile stationary phase that provides good retention and separation for a wide range of moderately non-polar compounds like Ethyl 3-bromo-4-fluorobenzoate.
Gas Chromatography (GC): A Powerful Alternative for Volatile Impurities
Gas chromatography is an excellent technique for separating and analyzing volatile and thermally stable compounds. While Ethyl 3-bromo-4-fluorobenzoate itself is amenable to GC analysis, this method truly excels at detecting and quantifying volatile organic impurities, such as residual solvents from the synthesis process.
Principle of the Method
In GC, a sample is vaporized and injected into the head of a chromatographic column. The separation is based on the differential partitioning of the analytes between the stationary phase (a liquid or polymer on an inert solid support) and the mobile phase (an inert gas, such as helium or nitrogen).
Experimental Protocol: Ensuring Robustness
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS)
-
Capillary column (e.g., DB-5, 30 m x 0.25 mm, 0.25 µm film thickness)
Reagents:
-
High-purity solvent for sample dissolution (e.g., dichloromethane)
-
Ethyl 3-bromo-4-fluorobenzoate reference standard and sample
GC Conditions:
-
Injector Temperature: 250 °C (to ensure rapid vaporization without degradation)
-
Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min. This program allows for the separation of volatile solvents at the beginning and the elution of the main compound at a higher temperature.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Detector Temperature (FID): 300 °C
Sample Preparation:
-
Prepare a stock solution of Ethyl 3-bromo-4-fluorobenzoate in dichloromethane at a concentration of approximately 10 mg/mL.
-
For purity analysis, dilute to a suitable concentration for the detector's linear range.
Data Presentation and Interpretation
Similar to HPLC, purity is calculated based on the peak area percentage. When coupled with a mass spectrometer (GC-MS), this method provides definitive identification of impurities based on their mass spectra.[8]
| Parameter | Typical Acceptance Criteria | Hypothetical Performance Data |
| Specificity (with MS) | Unique mass spectrum for each component. | Confirmed identity of residual solvents and by-products. |
| Linearity | R² > 0.99 over the relevant concentration range. | R² = 0.998 |
| Precision (Repeatability) | RSD < 5% | RSD = 2.5% |
| Limit of Detection (LOD) | ppm level for volatile impurities. | 5 ppm for common solvents. |
Causality Behind Experimental Choices
-
Capillary Column: Offers high resolution and efficiency, which is essential for separating closely related impurities.
-
Temperature Programming: Allows for the separation of compounds with a wide range of boiling points in a single run.
-
FID Detector: Provides excellent sensitivity for organic compounds and has a wide linear range.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Primary Method for Structural Confirmation and Quantification
NMR spectroscopy is a powerful tool for both qualitative and quantitative analysis. While often used for structural elucidation, quantitative NMR (qNMR) can serve as a primary analytical method for purity determination without the need for a specific reference standard of the analyte.[9]
Principle of the Method
NMR spectroscopy exploits the magnetic properties of certain atomic nuclei. In ¹H NMR, the chemical shift, integration, and multiplicity of the proton signals provide detailed information about the molecular structure. For quantitative analysis, the integral of a signal is directly proportional to the number of protons it represents.
Experimental Protocol: Absolute Purity Determination
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., CDCl₃)
-
Internal standard with a known purity (e.g., maleic acid)
NMR Data Acquisition:
-
Accurately weigh a known amount of the Ethyl 3-bromo-4-fluorobenzoate sample and a known amount of the internal standard.
-
Dissolve the mixture in a precise volume of the deuterated solvent.
-
Acquire the ¹H NMR spectrum with appropriate parameters for quantitative analysis (e.g., long relaxation delay).
Data Processing and Calculation: The purity of the analyte can be calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std
Where:
-
I = Integral of the signal
-
N = Number of protons for the signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
Data Presentation and Interpretation
| Parameter | Key Advantage | Hypothetical Result |
| Identity Confirmation | Provides unambiguous structural information. | The ¹H NMR spectrum is consistent with the structure of Ethyl 3-bromo-4-fluorobenzoate. |
| Quantitative Purity | Absolute quantification without a specific reference standard. | Purity determined to be 99.2% ± 0.3%. |
| Impurity Identification | Signals from impurities can be identified and sometimes quantified. | A small peak corresponding to the starting material, 3-bromo-4-fluorobenzoic acid, is observed. |
Causality Behind Experimental Choices
-
High-Field NMR: Provides better signal dispersion, which is crucial for resolving signals from the analyte and impurities.
-
Internal Standard: The use of a certified internal standard allows for accurate and precise quantification, as it corrects for variations in sample preparation and instrument response.
Mass Spectrometry (MS): Unambiguous Identification of Impurities
While often used in conjunction with a chromatographic technique (LC-MS or GC-MS), standalone mass spectrometry can also provide valuable information about the purity of a sample, particularly in identifying unknown impurities.
Principle of the Method
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. The sample is ionized, and the resulting ions are separated based on their m/z and detected. The fragmentation pattern of the molecular ion can provide structural information.
Application in Purity Assessment
-
Confirmation of Molecular Weight: The mass spectrum will show a peak corresponding to the molecular ion of Ethyl 3-bromo-4-fluorobenzoate, confirming its identity.
-
Impurity Identification: Peaks at other m/z values can indicate the presence of impurities. High-resolution mass spectrometry (HRMS) can provide the elemental composition of these impurities, aiding in their identification.
Visualization of Analytical Workflows
Caption: High-Performance Liquid Chromatography (HPLC) workflow for purity analysis.
Caption: Gas Chromatography-Mass Spectrometry (GC-MS) workflow for purity and impurity identification.
Comparison Summary and Recommendations
| Analytical Method | Primary Application | Strengths | Limitations | Best For... |
| HPLC-UV | Routine purity testing and quantification of non-volatile impurities. | High precision, robustness, well-established for regulatory submissions. | May not be suitable for volatile impurities, requires a reference standard for quantification. | Batch release testing and stability studies. |
| GC-FID/MS | Quantification of volatile impurities (residual solvents) and thermally stable related substances. | Excellent for volatile compounds, MS provides definitive identification. | Not suitable for non-volatile or thermally labile compounds. | Assessing residual solvents and volatile organic impurities. |
| qNMR | Absolute purity determination and structural confirmation. | No need for a specific reference standard, provides structural information. | Lower sensitivity than chromatographic methods, requires a high-field instrument. | Characterizing reference standards and orthogonal purity assessment. |
| MS | Identification of unknown impurities. | High sensitivity and specificity for molecular weight determination. | Not inherently quantitative without coupling to a separation technique. | Structural elucidation of unknown impurities. |
Conclusion
The selection of an appropriate analytical method for assessing the purity of Ethyl 3-bromo-4-fluorobenzoate depends on the specific requirements of the analysis. For routine quality control and release testing, HPLC is the undisputed method of choice due to its robustness, precision, and widespread acceptance by regulatory agencies. GC is an essential complementary technique for the control of volatile impurities, which are a critical aspect of process control. qNMR serves as a powerful tool for the absolute quantification and characterization of reference materials, providing an orthogonal check on chromatographic methods. Finally, mass spectrometry , particularly when coupled with chromatography, is indispensable for the identification of unknown impurities, which is a crucial step in process development and impurity profiling.
A comprehensive analytical strategy for Ethyl 3-bromo-4-fluorobenzoate should leverage the strengths of these techniques to ensure a high-quality intermediate, ultimately contributing to the safety and efficacy of the final pharmaceutical product. The validation of these analytical methods according to ICH guidelines is a prerequisite for their use in a regulated environment, ensuring the reliability and consistency of the generated data.[10][11]
References
- Vertex AI Search. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
- AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3.
- NHS Pharmaceutical Quality Control. (n.d.). Guidance for the validation of pharmaceutical quality control analytical methods.
- Profound. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
- International Journal of Pharmaceutical Erudition. (n.d.). Analytical method validation: A brief review.
- Pharmuni. (n.d.). Validating Analytical Methods in Pharmaceuticals.
- BLD Pharm. (n.d.). 23233-33-2|Ethyl 3-bromo-4-fluorobenzoate.
- International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.
- Pharmaffiliates. (n.d.). Pharmaceutical Intermediate Quality Standards: A Practical Guide.
- National Institutes of Health. (2014, November 7). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination.
- SIELC Technologies. (2018, May 16). Ethyl 3-bromobenzoate.
- Journal of Materials and Environmental Science. (2024, August 30). Identification of compounds by GC-MS analysis of the ethyl acetate fraction of the hydroalcoholic extract of Lippia multiflora.
- BOC Sciences. (n.d.). CAS 23233-33-2 Ethyl 3-Bromo-4-fluorobenzoate.
Sources
- 2. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 3. jpionline.org [jpionline.org]
- 4. tianmingpharm.com [tianmingpharm.com]
- 5. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 6. Validating Analytical Methods in Pharmaceuticals [pharmuni.com]
- 7. Ethyl 3-bromobenzoate | SIELC Technologies [sielc.com]
- 8. jmaterenvironsci.com [jmaterenvironsci.com]
- 9. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. particle.dk [particle.dk]
- 11. wjarr.com [wjarr.com]
A Senior Application Scientist's Guide to the Characterization of Impurities in Commercial Ethyl 3-bromo-4-fluorobenzoate
For researchers, scientists, and professionals in drug development, the purity of starting materials is not just a matter of quality control; it is a cornerstone of efficacy and safety. Ethyl 3-bromo-4-fluorobenzoate is a key building block in the synthesis of numerous pharmaceutical compounds.[] Its impurity profile can significantly impact downstream reactions, yield, and the safety of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of analytical methodologies for the robust characterization of impurities in commercial batches of Ethyl 3-bromo-4-fluorobenzoate, grounded in scientific principles and practical expertise.
The Synthetic Landscape and Anticipated Impurities
To effectively identify impurities, one must first understand their origin. Ethyl 3-bromo-4-fluorobenzoate is typically synthesized via Fischer-Speier esterification of 3-bromo-4-fluorobenzoic acid with ethanol in the presence of an acid catalyst, such as sulfuric acid.[2][3][4][5][6] This process, while common, can introduce several classes of impurities.
Potential Impurities from Synthesis:
-
Unreacted Starting Materials: Residual 3-bromo-4-fluorobenzoic acid and ethanol.
-
Isomeric Byproducts: Positional isomers such as Ethyl 4-bromo-3-fluorobenzoate may form depending on the purity of the starting materials.[7]
-
Process-Related Impurities: Byproducts from side reactions, such as the formation of symmetrical ethers from the alcohol under acidic conditions.
-
Degradation Products: Hydrolysis of the ester back to the carboxylic acid can occur if moisture is present.
The following diagram illustrates the primary synthesis route and the potential points of impurity introduction.
Sources
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Fischer Esterification [organic-chemistry.org]
- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 6. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 7. 1130165-74-0[Ethyl 4-bromo-3-fluorobenzoate 96%]- Jizhi Biochemical [acmec.com.cn]
A Comparative Reactivity Guide: Ethyl 3-bromo-4-fluorobenzoate in Modern Synthetic Chemistry
Introduction: The Strategic Value of Differentiated Halogenation
In the landscape of medicinal and materials chemistry, halogenated aromatic compounds are indispensable building blocks. Their utility is defined by their reactivity in a host of transformative reactions, most notably palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr). The specific identity and position of the halogen substituents on the aromatic core dictate the molecule's synthetic potential. Ethyl 3-bromo-4-fluorobenzoate is a prime example of a strategically designed reagent, offering two distinct and orthogonally reactive sites. This guide provides an in-depth comparison of its reactivity against other halogenated benzoates, supported by mechanistic principles and experimental data, to empower researchers in making informed decisions for complex molecular synthesis.
Section 1: The Dichotomous Reactivity Profile of Ethyl 3-bromo-4-fluorobenzoate
The synthetic utility of Ethyl 3-bromo-4-fluorobenzoate stems from the predictable and differential reactivity of its two carbon-halogen bonds:
-
The Carbon-Bromine Bond: Located meta to the electron-withdrawing ethyl ester group, this bond is the primary site for palladium-catalyzed cross-coupling reactions. The C-Br bond is significantly weaker than the C-F bond, making it susceptible to oxidative addition to a Pd(0) catalyst.
-
The Carbon-Fluorine Bond: Positioned para to the ester, this bond is highly activated towards nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing nature of both the ester and the fluorine atom polarizes the C-F bond and stabilizes the negatively charged Meisenheimer complex intermediate, which is key to the SNAr mechanism.[1]
This inherent dichotomy allows for selective, sequential functionalization, making it a powerful tool for building molecular complexity.
Section 2: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig couplings, are fundamental for forming C-C and C-N bonds, respectively.[2][3] The critical, and often rate-determining, step in these reactions is the oxidative addition of the aryl halide to the Pd(0) catalyst.[4]
Mechanistic Overview: The Suzuki-Miyaura Coupling
The catalytic cycle begins with the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with an organoboron reagent and concluding with reductive elimination to yield the biaryl product and regenerate the catalyst.
Caption: Catalytic Cycle of the Suzuki-Miyaura Reaction.
Reactivity Hierarchy of Aryl Halides
The efficiency of oxidative addition is inversely related to the carbon-halogen bond strength. This establishes a clear reactivity trend.[5]
Table 1: Comparison of Carbon-Halogen Bond Dissociation Energies (BDE)
| Bond | BDE (kcal/mol) for Ph-X | General Reactivity in Cross-Coupling |
| C-F | ~123 | Very Low / Unreactive |
| C-Cl | ~96 | Low |
| C-Br | ~81 | Moderate to High |
| C-I | ~65 | Very High |
Data sourced from general organic chemistry principles.[6]
This hierarchy dictates that C-I bonds are the most reactive, followed by C-Br, C-Cl, and finally C-F, which is typically unreactive under standard cross-coupling conditions.[5][6]
Performance Comparison in Suzuki Coupling
The choice of halogenated benzoate profoundly impacts reaction conditions and outcomes.
| Substrate | Relative Reactivity | Typical Conditions | Key Considerations |
| Ethyl 3-bromo-4-fluorobenzoate | High (at C-Br) | Mild to moderate temp (70-100 °C), standard Pd catalysts (e.g., Pd(PPh₃)₄), common bases (K₂CO₃, K₃PO₄).[7] | Excellent for selective functionalization. The C-F bond remains intact for subsequent SNAr reactions. |
| Ethyl 4-iodobenzoate | Very High | Often reacts at room temperature with low catalyst loading.[8] | Highest reactivity but higher cost and lower stability compared to bromides. Ideal for delicate substrates requiring mild conditions. |
| Ethyl 4-bromobenzoate | High | Requires slightly higher temperatures or more active catalysts than the iodo-analogue to achieve similar conversion rates.[8][9] | A cost-effective and stable workhorse for many applications. |
| Ethyl 4-chlorobenzoate | Low | Requires forcing conditions: high temperatures and specialized, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to facilitate oxidative addition.[6][10] | Attractive due to the low cost of aryl chlorides, but requires significant catalyst and condition optimization. |
Key Takeaway: For cross-coupling, Ethyl 3-bromo-4-fluorobenzoate offers a predictable reaction at the C-Br position. While an analogous iodobenzoate would be more reactive, the bromo-analogue provides a better balance of reactivity, stability, and cost, with the crucial advantage of preserving the C-F bond for further chemistry.
Experimental Protocol: Suzuki Coupling of Ethyl 3-bromo-4-fluorobenzoate
This protocol describes a general procedure for the coupling with an arylboronic acid.
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Section 3: Nucleophilic Aromatic Substitution (SNAr)
SNAr is a powerful method for C-O, C-N, and C-S bond formation on electron-deficient aromatic rings.[11] The reaction proceeds via an addition-elimination mechanism, which is fundamentally different from palladium-catalyzed pathways.
Mechanistic Overview: The Addition-Elimination Pathway
The reaction is initiated by the attack of a nucleophile on the carbon bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[1] Aromaticity is restored in the second step by the expulsion of the leaving group.
Caption: General mechanism for SNAr via an addition-elimination pathway.
Reactivity Hierarchy of Halides in SNAr
In stark contrast to cross-coupling, the reactivity in SNAr is governed by the electronegativity of the halogen, not its bond strength. The rate-determining step is the initial nucleophilic attack, which is facilitated by a more electrophilic carbon and better stabilization of the resulting negative charge.[12] This leads to a reversed reactivity trend.
Table 2: Relative Reactivity of Halogens as Leaving Groups in SNAr
| Halogen Leaving Group | Relative Rate | Rationale |
| Fluorine | Highest | Highest electronegativity strongly polarizes the C-X bond, making the carbon highly electrophilic for attack.[12] |
| Chlorine | Intermediate | Less electronegative than fluorine, leading to a slower initial attack. |
| Bromine | Low | Weaker inductive effect compared to F and Cl. |
| Iodine | Lowest | Least electronegative, resulting in the slowest rate of attack. |
Key Takeaway: For SNAr reactions on Ethyl 3-bromo-4-fluorobenzoate, the C-F bond is the exclusive site of reaction. The para-ester group is critical for activating this position. The C-Br bond, being meta to the ester, is significantly less activated and a poorer leaving group in this context.
Experimental Protocol: SNAr on Ethyl 3-bromo-4-fluorobenzoate
This protocol outlines a general procedure for the displacement of the fluoride with an amine nucleophile (a form of Buchwald-Hartwig amination that can also proceed via SNAr for highly activated substrates, or more commonly, a simple SNAr with a strong nucleophile).
Caption: A typical experimental workflow for an SNAr reaction.
Section 4: Strategic Synthesis - A Two-Step Functionalization Pathway
The true power of Ethyl 3-bromo-4-fluorobenzoate lies in the ability to combine these two distinct modes of reactivity in a sequential manner to rapidly generate highly functionalized and complex aromatic structures.
Caption: Leveraging orthogonal reactivity for two-step synthesis.
This strategic approach allows for the introduction of a carbon-based substituent via Suzuki coupling, followed by the installation of a heteroatom-based nucleophile via SNAr, all from a single, commercially available starting material.
Conclusion
Ethyl 3-bromo-4-fluorobenzoate is a highly versatile and valuable reagent for drug development and materials science professionals. Its reactivity is not a simple average of its constituent halogens but rather a precisely defined, dichotomous profile.
-
For Palladium-Catalyzed Cross-Coupling: It behaves as a typical aryl bromide, reacting selectively at the C-Br bond while leaving the robust C-F bond untouched. Its reactivity is comparable to other aryl bromides, offering a good balance of reaction speed and stability.
-
For Nucleophilic Aromatic Substitution: It behaves as a highly activated aryl fluoride, reacting exclusively at the C-F bond due to activation from the para-ester group.
This predictable, chemoselective reactivity enables its use in elegant, multi-step synthetic sequences, providing a reliable and efficient pathway to complex, diversely substituted aromatic compounds. Understanding this comparative reactivity is key to unlocking its full potential in advanced chemical synthesis.
References
- A Review on Palladium Catalyzed Coupling Reactions. (n.d.). International Journal of Research in Pharmacy and Science.
-
Amatore, C., et al. (2006). Rate and Mechanism of the Oxidative Addition of Aryl Halides to Palladium(0) Complexes Generated in Situ from a Pd(0)−Triolefinic Macrocyclic Complex and Phosphines. Organometallics. [Link]
-
Zalesskiy, S. S., & Ananikov, V. P. (2012). Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. Inorganic Chemistry Frontiers. [Link]
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition. [Link]
-
Chemistry LibreTexts. (2021). 3.4: Substituent Effects in the Reactivity of Aromatic Rings. [Link]
-
Chemistry LibreTexts. (2022). 16.5: An Explanation of Substituent Effects. [Link]
-
Westin, J. (n.d.). Electrophilic Aromatic Substitution. Organic Chemistry. [Link]
-
Tasker, S. Z., Standley, E. A., & Jamison, T. F. (2014). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Nature. [Link]
-
The Organic Chemistry Tutor. (2019). halogens as directing groups in aromatic reactions. YouTube. [Link]
-
Quora. (2018). What is the effect of halogen in the activity of a ring?. [Link]
-
Total Organic Chemistry. (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube. [Link]
-
Niemeyer, Z. L., et al. (2022). A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. Chemical Science. [Link]
-
Quora. (2018). Why are ortho-substituted benzoic acids more acidic than para or meta-substituted?. [Link]
-
Ayogu, J. I., & Onoabedje, E. A. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology. [Link]
-
Viciu, M. S., et al. (2013). Oxidative Additions of Aryl Halides to Palladium Proceed through the Monoligated Complex. Angewandte Chemie International Edition. [Link]
-
ResearchGate. (2019). how to synthesis ethyl 4-bromo-3,5-diethoxy-2-fluorobenzoate?. [Link]
-
ResearchGate. (2015). Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation. [Link]
-
Stack Exchange. (2013). Why are halogens ortho para directing even though deactivating?. [Link]
-
PrepChem.com. (n.d.). Synthesis of 3-fluoro-4-methyl-benzoic acid. [Link]
-
Nunes, C. M., et al. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Molecules. [Link]
-
Global Scientific Journal. (2019). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. [Link]
-
Schreiber, A., et al. (1980). Critical Reactions in Fluorobenzoic Acid Degradation by Pseudomonas sp. B13. Applied and Environmental Microbiology. [Link]
-
Chemistry Steps. (n.d.). Halogens Are Ortho-, Para- Directors yet Deactivators. [Link]
-
ResearchGate. (2011). Comparison of molecular structure of alkali metal ortho substituted benzoates. [Link]
-
Schreiber, A., et al. (1980). Critical Reactions in Fluorobenzoic Acid Degradation by Pseudomonas sp. B13. PMC. [Link]
- Google Patents. (n.d.).
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
-
van der Meulen, I., et al. (1996). Reductive dechlorination of 2,4-dichlorobenzoate to 4-chlorobenzoate and hydrolytic dehalogenation of 4-chloro-, 4-bromo-, and 4-iodobenzoate by Alcaligenes denitrificans NTB-1. Applied and Environmental Microbiology. [Link]
-
Siodłak, D., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry. [Link]
-
The Organic Chemistry Tutor. (2022). Nucleophilic Aromatic Substitution EXPLAINED!. YouTube. [Link]
-
Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. [Link]
-
Chad's Prep. (2021). 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry. YouTube. [Link]
-
Professor Dave Explains. (2019). Nucleophilic Aromatic Substitution. YouTube. [Link]
-
Chen, Y., et al. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. Molecules. [Link]
-
Kashani, S. K., et al. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
ResearchGate. (2012). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. ijpcsonline.com [ijpcsonline.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions - Chemical Science (RSC Publishing) DOI:10.1039/D2SC00174H [pubs.rsc.org]
- 5. web.uvic.ca [web.uvic.ca]
- 6. uwindsor.ca [uwindsor.ca]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. m.youtube.com [m.youtube.com]
A Senior Application Scientist's Guide to Analyzing Reactions of Ethyl 3-bromo-4-fluorobenzoate: A Comparative Analysis of HPLC and GC-MS Methods
For researchers and professionals in drug development and synthetic chemistry, the precise monitoring of chemical reactions is paramount to ensuring product quality, optimizing yield, and identifying impurities. Ethyl 3-bromo-4-fluorobenzoate is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its reactions often involve substitution or coupling, leading to a mixture of starting material, desired product, and potential byproducts. Choosing the right analytical technique to monitor these transformations is a critical decision that impacts development timelines and regulatory success.
This guide provides an in-depth comparison of two powerful chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of reactions involving Ethyl 3-bromo-4-fluorobenzoate. We will move beyond a simple listing of specifications to explore the fundamental principles that govern method selection, providing field-proven insights and detailed experimental protocols to ground your analytical strategy in robust science.
The Core Dilemma: Volatility and Thermal Stability
The choice between HPLC and GC-MS hinges primarily on the physicochemical properties of the analytes in your reaction mixture.[1] GC-MS is the gold standard for compounds that are volatile and thermally stable, while HPLC is the workhorse for non-volatile or thermally labile molecules.[2][3]
-
Ethyl 3-bromo-4-fluorobenzoate : This starting material, with a molecular weight of approximately 247.1 g/mol , is sufficiently volatile and thermally stable for GC analysis.[4]
-
Reaction Products & Intermediates : The critical consideration is the nature of your expected products and potential impurities. If the reaction involves coupling with a large, non-volatile moiety, or if degradation products are thermally sensitive, HPLC becomes the more suitable, or even the only viable, option.[2]
The following diagram illustrates a logical workflow for selecting the appropriate analytical technique.
Caption: Method selection workflow for analyzing Ethyl 3-bromo-4-fluorobenzoate reactions.
Head-to-Head Comparison: HPLC vs. GC-MS
To make an informed decision, it is essential to understand the strengths and limitations of each technique in the context of this specific application. Both methods can be validated according to ICH Q2(R1) guidelines to ensure data integrity for regulatory purposes.[5][6]
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on analyte partitioning between a liquid mobile phase and a solid stationary phase.[1] | Separation of volatile compounds in the gas phase based on partitioning with a stationary phase.[3] |
| Analyte Suitability | Wide range, including non-volatile and thermally labile compounds. Ideal for complex reaction mixtures with diverse products.[2] | Restricted to volatile and thermally stable compounds. Derivatization may be needed for non-volatile analytes.[3] |
| Typical Column | Reversed-phase C18 column is a common starting point for halogenated benzoates.[7][8] | A low-to-mid polarity capillary column (e.g., 5% phenyl-polysiloxane) is effective for aromatic halides.[9] |
| Mobile/Carrier Phase | Liquid mixture (e.g., Acetonitrile/Water buffer).[6] | Inert gas (e.g., Helium, Hydrogen). |
| Detection | UV-Vis is common for aromatic compounds. Mass Spectrometry (LC-MS) for higher sensitivity and identification.[10][11] | Mass Spectrometry (MS) is standard, providing high sensitivity and crucial structural information from fragmentation patterns.[5] |
| Information Provided | Primarily quantitative (concentration) with UV detection. Structural information requires an MS detector. | Both quantitative and qualitative. The mass spectrum is a chemical fingerprint aiding in identifying unknowns.[12] |
| Sample Preparation | Simple dilution and filtration are often sufficient.[6] | Dilution in a volatile solvent. Sample must be free of non-volatile matrix components to prevent column/inlet contamination. |
| Key Advantage | Broad applicability to a wide range of reaction products without requiring volatility.[2] | Superior separation efficiency (resolution) and the "gold standard" for identifying unknown volatile impurities.[2] |
Experimental Protocols: A Practical Guide
The following protocols are robust starting points for method development. They are designed to be self-validating by incorporating system suitability checks and explaining the rationale behind parameter selection.
Protocol 1: HPLC-UV Method for Reaction Monitoring
This method is designed for quantifying the consumption of Ethyl 3-bromo-4-fluorobenzoate and the formation of a potentially less volatile product. A reversed-phase C18 column is chosen for its versatility with aromatic compounds.[7][8]
1. Instrumentation and Consumables:
-
HPLC system with UV-Vis Detector
-
Reversed-Phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
-
HPLC-grade Acetonitrile (ACN) and Water
-
Formic acid, analytical grade
-
0.45 µm syringe filters
2. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Rationale: A buffered mobile phase maintains a consistent pH to ensure reproducible retention times. Formic acid is MS-compatible if transitioning to an HPLC-MS method.[13]
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Rationale: Maintaining a constant column temperature is crucial for stable and repeatable chromatography.
-
-
Detection Wavelength: 235 nm
-
Rationale: Aromatic esters typically show strong absorbance in this region, providing good sensitivity.[6]
-
-
Injection Volume: 10 µL
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 60 40 10.0 10 90 12.0 10 90 12.1 60 40 | 15.0 | 60 | 40 |
-
Rationale: A gradient elution allows for the separation of compounds with different polarities, from the more polar starting materials to potentially more non-polar products, within a reasonable runtime.
-
3. Sample Preparation:
-
Withdraw a 50 µL aliquot from the reaction mixture.
-
Immediately quench the reaction by diluting it into 950 µL of a 50:50 ACN/Water mixture in a 1.5 mL vial. This provides a 20x dilution.
-
Vortex the sample thoroughly.
-
Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.
-
Rationale: Quenching stops the reaction, preserving the composition at the time of sampling. Filtration removes particulate matter that could damage the HPLC system.[6]
-
Protocol 2: GC-MS Method for Impurity Profiling
This method is optimized for separating Ethyl 3-bromo-4-fluorobenzoate from other volatile components and identifying unknown volatile impurities through mass spectral data.
1. Instrumentation and Consumables:
-
Gas Chromatograph with a Mass Spectrometric Detector (GC-MS)
-
ZB-5MS capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.[9]
-
Helium (carrier gas), 99.999% purity
-
Ethyl Acetate, GC-grade
2. Chromatographic and MS Conditions:
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C
-
Rationale: This temperature ensures the rapid vaporization of the analyte without causing thermal degradation.
-
-
Injection Mode: Split (50:1 ratio)
-
Rationale: A split injection prevents column overloading when analyzing concentrated samples and ensures sharp chromatographic peaks.
-
-
Injection Volume: 1 µL
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
Rationale: The initial hold allows for focusing of the analytes at the head of the column. The temperature ramp effectively separates compounds based on their boiling points and interactions with the stationary phase.
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Rationale: EI is a hard ionization technique that produces reproducible fragmentation patterns, which are essential for library matching and structural elucidation.[3]
-
-
Scan Range: 45 - 450 m/z
3. Sample Preparation:
-
Withdraw a 50 µL aliquot from the reaction mixture.
-
Dilute into 950 µL of Ethyl Acetate in a 1.5 mL vial.
-
Vortex thoroughly.
-
Transfer the solution to a GC vial with an insert.
-
Rationale: Ethyl Acetate is a volatile solvent compatible with GC analysis. The sample must be free of any non-volatile salts or reagents, which would contaminate the GC inlet.
-
The diagram below outlines the general analytical workflow applicable to both techniques after method selection.
Caption: A generalized workflow for chromatographic analysis of reaction mixtures.
Conclusion
Both HPLC and GC-MS are indispensable tools for analyzing reactions involving Ethyl 3-bromo-4-fluorobenzoate. The choice is not about which technique is universally "better," but which is most appropriate for the specific analytical challenge at hand.
-
Choose GC-MS for its high resolving power and definitive identification capabilities when your starting materials, products, and potential byproducts are known to be volatile and thermally stable. It excels at profiling volatile impurities and providing structural confirmation.[2][5]
-
Choose HPLC for its broad applicability, especially when dealing with unknown reaction outcomes, potential for non-volatile products, or thermally sensitive compounds.[2][10] It is often the safer initial choice during early-stage reaction scouting.
By understanding the fundamental principles and applying robust, well-reasoned protocols, researchers can generate accurate and reliable data, accelerating the development of safe and effective chemical products.
References
- Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis.
- Benchchem. (n.d.). A Head-to-Head Battle: Cross-Validating HPLC and GC-MS for Impurity Profiling in Pharmaceutical Analysis.
- HPLC Calculator. (n.d.). LC-MS vs GC-MS in Pharmaceutical Analysis.
- BJSTR Publishers. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. Biomedical Journal of Scientific & Technical Research.
- Environmental Science & Technology. (1999). Use of Halogenated Benzoates and Other Halogenated Aromatic Compounds To Stimulate the Microbial Dechlorination of PCBs.
- PubMed Central. (2022). Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design.
- Asian Journal of Applied Science and Technology. (2018). HPLC Method Development for Simultaneous Estimation of Sodium Benzoate and Potassium Sorbate in Food Products.
- NJ Labs. (2024). Assay of Sodium Benzoate and Potassium Sorbate using HPLC.
- Meat Technology. (2025). Comparation of validation results of HPLC-UV/PDA and LC-MS/MS methods for the determination of sorbates and benzoates in food.
- SIELC Technologies. (2018). Ethyl 3-bromobenzoate.
- International Journal of Pharmaceutical Sciences and Research. (2020). DEVELOPMENT AND VALIDATION OF GC-MS METHOD FOR THE TRACE LEVEL DETERMINATION OF STRUCTURALLY ALERT ALKYL HALIDE IMPURITIES IN CILASTATIN SODIUM DRUG SUBSTANCE.
- Santa Cruz Biotechnology. (n.d.). Ethyl 3-bromo-4-fluorobenzoate.
- ResearchGate. (n.d.). GC/MS analysis of the crude reaction mixtures from Friedel–Crafts acylation: Unambiguous identification and differentiation of 3‐aroylbenzofurans from their 4‐ and 6‐regioisomers.
Sources
- 1. benchchem.com [benchchem.com]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. hplccalculator.khemit.net [hplccalculator.khemit.net]
- 4. scbt.com [scbt.com]
- 5. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ajast.net [ajast.net]
- 7. lib3.dss.go.th [lib3.dss.go.th]
- 8. njlabs.com [njlabs.com]
- 9. ijpsr.com [ijpsr.com]
- 10. biomedres.us [biomedres.us]
- 11. Comparation of validation results of HPLC-UV/PDA and LC-MS/MS methods for the determination of sorbates and benzoates in food | Scientific journal "Meat Technology" [journalmeattechnology.com]
- 12. researchgate.net [researchgate.net]
- 13. Ethyl 3-bromobenzoate | SIELC Technologies [sielc.com]
The Analytical Crucible: A Senior Scientist's Guide to Cross-Referencing Spectroscopic Data for Substituted Benzoates
For the researcher, scientist, or drug development professional, the structural elucidation of a molecule is a cornerstone of discovery. Substituted benzoates, a common motif in pharmaceuticals, natural products, and industrial chemicals, present a recurring challenge in this endeavor. Their spectroscopic signatures, the molecular fingerprints captured by techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), are the keys to unlocking their identity. However, a raw spectrum is merely a set of data points; its true value is only realized through careful interpretation and rigorous cross-referencing against established chemical databases.
This guide provides an in-depth comparison of prominent chemical databases for obtaining and validating spectroscopic data of substituted benzoates. It is structured not as a rigid template, but as a narrative that follows the logical workflow of a senior application scientist, emphasizing the causality behind experimental choices and the importance of self-validating protocols.
The Landscape of Spectroscopic Data Repositories
The digital age has blessed chemists with a wealth of spectral data repositories. However, not all databases are created equal. Their utility depends on the breadth and depth of their collections, the quality of their data, and the sophistication of their search tools. For the purposes of this guide, we will focus on four major players: the Spectral Database for Organic Compounds (SDBS), PubChem, ChemSpider, and Reaxys. Each occupies a unique niche in the landscape of chemical information.
| Database | Primary Data Source | Curation Model | Key Strengths for Spectroscopy |
| SDBS | National Institute of Advanced Industrial Science and Technology (AIST), Japan | Expert Curated | High-quality, consistently measured spectra (¹H NMR, ¹³C NMR, MS, IR, Raman, ESR). Excellent for direct comparison. |
| PubChem | Aggregated from multiple sources (e.g., NIST, SpectraBase) | Automated with some manual curation | Massive collection of compounds and associated data, including spectra.[1] Links to a wide range of biological and chemical information. |
| ChemSpider | Royal Society of Chemistry, aggregated from ~270 sources | Crowdsourced and expert curated | Extensive compound coverage with user-contributed spectra.[2] Strong integration with RSC publications. |
| Reaxys | Elsevier | Expert Curated | Deeply indexed chemical literature, providing experimental properties and spectral data within the context of published research.[3] |
A Validated Workflow for Cross-Referencing Spectroscopic Data
The process of cross-referencing is not a simple matter of matching peak values. It is a systematic investigation designed to build a robust case for the identity of a compound. The following workflow, grounded in the principles of scientific integrity, provides a self-validating system for this process.
Caption: A validated workflow for cross-referencing spectroscopic data.
Phase 1: Initial Data Acquisition & Analysis
The foundation of any structural elucidation is high-quality experimental data. Before consulting any database, a thorough in-house analysis is paramount.
Experimental Protocol: Acquiring High-Quality NMR Data
-
Sample Preparation: Dissolve 5-10 mg of the purified substituted benzoate in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts.
-
Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), for referencing the chemical shift scale to 0 ppm.
-
Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion.
-
Acquisition Parameters: For ¹H NMR, ensure an adequate number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a sufficient relaxation delay is crucial for accurate integration of signals, particularly for quaternary carbons.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data.
Causality: The choice of a high-field instrument and appropriate acquisition parameters is driven by the need to resolve potentially overlapping signals in the aromatic region of substituted benzoates, a common challenge in their analysis.
Phase 2: Database Search & Comparison
With a preliminary interpretation of the experimental data, the next step is to query the chemical databases. The choice of database and search strategy will depend on the nature of the compound.
Workflow: Searching for a Known Substituted Benzoate (e.g., Methyl Salicylate)
-
Primary Search in SDBS:
-
Navigate to the SDBS website.
-
Use the "Compound Name" search field and enter "methyl salicylate".
-
Alternatively, use the CAS Registry Number (119-36-8) for a more precise search.
-
The search will yield a list of available spectra. Select the ¹H NMR, ¹³C NMR, IR, and MS spectra for analysis.
-
-
Broad Search in PubChem:
-
Go to the PubChem homepage.
-
Enter "methyl salicylate" in the search bar.
-
The resulting compound summary page will have a "Spectral Information" section in the table of contents.[1]
-
Here, you can find aggregated spectra from various sources.
-
-
Literature Context in Reaxys:
Workflow: Searching for a Potentially Novel or Less Common Substituted Benzoate
For compounds that are not readily found by name, a different strategy is required.
-
Substructure and Spectral Data Search:
-
In databases like Reaxys and ChemSpider, it is possible to perform substructure searches. Draw the benzoate core and any known substituents.
-
These platforms also allow for searching by spectral properties, such as specific NMR chemical shifts or mass-to-charge ratios.[5]
-
-
Reverse Search in SDBS:
-
If you have a high-quality experimental spectrum, SDBS offers a "Reverse Search" functionality where you can input peak data (chemical shifts, m/z values, or IR frequencies) to find matching compounds in the database.
-
Phase 3: Data Validation & Confirmation
This is the most critical phase, where the evidence is weighed to confirm the structure.
Protocol: A Multi-Point Validation Check
-
Direct Spectral Overlay: When possible, overlay your experimental spectrum with the reference spectrum from a trusted source like SDBS. Look for congruency in chemical shifts, coupling patterns, and relative intensities.
-
Cross-Database Consistency: Compare the data for your target compound across multiple databases. Do the reported chemical shifts in PubChem align with those in SDBS and the data cited in Reaxys? Minor variations are expected due to different experimental conditions, but significant discrepancies should be investigated.
-
Mechanistic Plausibility: For mass spectra, does the observed fragmentation pattern align with the proposed structure? For example, the mass spectrum of ethyl benzoate often shows a base peak at m/z 105, corresponding to the loss of an ethoxy radical.[6] This is a mechanistically sound fragmentation that supports the structure.
Caption: The convergence of data from multiple sources is key to validation.
A Comparative Look at the Databases: Field-Proven Insights
SDBS: The Gold Standard for Reference Spectra
The greatest strength of SDBS lies in the quality and consistency of its data. Since the spectra are measured at a single institution under controlled conditions, it serves as an excellent benchmark. However, its compound coverage is not as exhaustive as other databases.
PubChem and ChemSpider: The Power of Aggregation and Community
PubChem and ChemSpider offer immense breadth, aggregating data from hundreds of sources.[1][2] This is invaluable for finding data on less common compounds. ChemSpider's crowdsourcing model allows for the contribution of new spectra by users, which can be a double-edged sword.[2] While it expands the database, the quality of user-submitted data can be variable and requires careful scrutiny.[7]
Reaxys: Data in Context
Reaxys excels at providing data within the context of the primary literature.[3] This allows researchers to not only find spectral data but also to understand the experimental conditions under which it was obtained, which is crucial for accurate comparison. Its advanced search capabilities are particularly powerful for complex queries.[8]
Conclusion: A Synergistic Approach to Structural Elucidation
The reliable identification of substituted benzoates through spectroscopic methods is not reliant on a single "best" database. Rather, it is the synergistic use of multiple resources, guided by a robust and self-validating workflow, that leads to confident structural assignments. By understanding the strengths and weaknesses of each database and adhering to the principles of rigorous data comparison and validation, researchers can navigate the complex landscape of chemical information and accelerate their scientific discoveries. The guidelines provided by organizations like IUPAC for the reporting of spectroscopic data serve as an essential framework for ensuring the quality and integrity of the data we both consume and contribute to the scientific community.[8][9]
References
-
National Center for Biotechnology Information. Spectral Information in PubChem. PubChem. [Link]
-
IUPAC. Guidelines for unequivocal structural identification of compounds with biological activity of significance in food chemistry. Pure and Applied Chemistry. 2012;84(6):1417-1444. [Link]
-
National Center for Biotechnology Information. PubChem. [Link]
-
Elsevier. REAXYS : Learning the Advance Search to Improve Efficiency. YouTube. 2023. [Link]
-
National Institute of Advanced Industrial Science and Technology. Spectral Database for Organic Compounds (SDBS). [Link]
-
Elsevier. Reaxys. [Link]
-
National Center for Biotechnology Information. Ethyl benzoate. PubChem. [Link]
-
Davies, A. N., & Lancashire, R. J. (2016). Updating IUPAC spectroscopy recommendations and data standards. Chemistry International, 38(5-6), 12-15. [Link]
-
Hanson, R., Jeannerat, D., Archibald, M., Bruno, I., Chalk, S., Davies, A., ... & Rzepa, H. (2022). IUPAC Specification for the FAIR Management of Spectroscopic Data in Chemistry (IUPAC FAIRSpec)-Guiding Principles. ChemRxiv. [Link]
-
University of Wisconsin-Madison Libraries. Searching for NMR Data with Reaxys. [Link]
-
Elsevier. Learn Chemistry: How to obtain UV/Vis and IR spectroscopic data. YouTube. 2021. [Link]
-
Elsevier. Reaxys Quick Reference Guide. [Link]
-
Hanson, R. M., Archibald, M., Bruno, I., Chalk, S. J., Davies, A. N., Jeannerat, D., ... & Rzepa, H. S. (2022). FAIRSpec-Ready Spectroscopic Data Collections–Advice for Researchers, Authors, and Data Managers (IUPAC Technical Report). Pure and Applied Chemistry. [Link]
-
Wikipedia. ChemSpider. [Link]
-
DATACC. ChemSpider. [Link]
-
Elsevier. Reaxys | An expert-curated chemistry database. [Link]
-
Williams, A. J., Pence, H. E., & Little, J. L. (2011). ChemSpider: building a community for chemists. In Collaborative computational technologies for biomedical research (pp. 43-70). Woodhead Publishing. [Link]
-
Gkoutos, G. V., & Murray-Rust, P. (2004). Chemical and biochemical data integration and representation using XML and CML. In Data Integration in the Life Sciences (pp. 164-178). Springer, Berlin, Heidelberg. [Link]
-
Southan, C., & Várkonyi, P. (2018). Caveat Usor: Assessing Differences between Major Chemistry Databases. Journal of Cheminformatics, 10(1), 1-20. [Link]
-
Shaip. Decoding The Top 5 Benefits And Pitfalls Of Using Crowdsourced Data Collection For Machine Learning. 2021. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. ChemSpider - Wikipedia [en.wikipedia.org]
- 3. Reaxys | An expert-curated chemistry database | Elsevier [elsevier.com]
- 4. supportcontent.elsevier.com [supportcontent.elsevier.com]
- 5. supportcontent.elsevier.com [supportcontent.elsevier.com]
- 6. blogs.rsc.org [blogs.rsc.org]
- 7. Decoding The Top 5 Benefits And Pitfalls Of Using Crowdsourced Data Collection For Machine Learning | Shaip [shaip.com]
- 8. spectroscopyeurope.com [spectroscopyeurope.com]
- 9. iupac.org [iupac.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 3-bromo-4-fluorobenzoate
Authored for the Professional Research Environment
For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends far beyond the reaction flask. The final step—disposal—is a critical point of control for ensuring laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a comprehensive, technically grounded protocol for the proper disposal of Ethyl 3-bromo-4-fluorobenzoate (CAS No. 23233-33-2)[1], a halogenated aromatic compound. Our focus is not merely on the "how," but on the "why," empowering you to make informed, safe decisions.
Immediate Safety & Hazard Profile
Before any handling or disposal, a thorough understanding of the compound's hazard profile is non-negotiable. While a specific Safety Data Sheet (SDS) for Ethyl 3-bromo-4-fluorobenzoate should always be the primary reference, data from closely related analogs like Ethyl 4-bromobenzoate and Methyl 3-bromo-4-fluorobenzoate provide a strong basis for risk assessment.[2][3]
Key Hazards Summary
| Hazard Category | Description | Recommended Action & Rationale |
| Skin Corrosion/Irritation | Causes skin irritation.[2] | Action: Wear nitrile or neoprene gloves and a fully buttoned lab coat.[4][5][6] Rationale: Prevents direct contact, which can lead to localized inflammation and discomfort. |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[2] | Action: Use tight-sealing safety goggles or a face shield.[2][7] Rationale: Protects sensitive eye tissues from splashes that could cause significant pain and potential damage. |
| Respiratory Irritation | May cause respiratory irritation.[2][7][8] | Action: All handling and disposal procedures must be conducted within a certified chemical fume hood.[9][10][11] Rationale: A fume hood provides critical engineering control to prevent inhalation of vapors or aerosols. |
| Environmental Hazard | Halogenated organic compounds are persistent and can be harmful to aquatic life.[9][12] | Action: Do not discharge into drains or the environment.[2][4][5] Rationale: Prevents contamination of water systems and harm to ecosystems. |
The Core Principle: Segregation of Halogenated Waste
Ethyl 3-bromo-4-fluorobenzoate is a halogenated aromatic compound , containing both bromine and fluorine.[1][13] This classification is the single most important factor governing its disposal. Under regulations like the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), spent halogenated solvents are listed as hazardous wastes (F-listed wastes), necessitating a specific disposal pathway.[14][15]
Why Segregation is Critical:
-
Regulatory Compliance: Mixing halogenated and non-halogenated waste streams can render the entire volume of waste subject to stricter, more expensive disposal regulations.[16]
-
Incineration Chemistry: Proper high-temperature incineration of halogenated waste requires specialized scrubbers to neutralize the acidic gases (e.g., hydrobromic acid, hydrofluoric acid) produced.[17] If mixed with general organic waste and incinerated improperly, there is a risk of forming highly toxic and persistent environmental pollutants like dioxins and furans.
-
Solvent Recycling: Many non-halogenated solvent waste streams are reclaimed through distillation. The presence of halogens contaminates this process, making recovery impossible.
Operational Disposal Workflow
The following decision tree outlines the logical flow for managing waste streams containing Ethyl 3-bromo-4-fluorobenzoate.
Caption: Decision workflow for the safe segregation and disposal of Ethyl 3-bromo-4-fluorobenzoate waste.
Step-by-Step Disposal Protocol
This protocol details the practical steps for waste management from the point of generation to final handoff.
1. Container Selection and Preparation:
- Select a waste container made of a compatible material (e.g., high-density polyethylene, glass) that is in good condition with a secure, vapor-tight lid.
- Affix your institution's "Hazardous Waste" tag to the container before adding any waste.[16] Fill in the generator's name, location, and the date the first drop of waste is added.
2. Waste Collection:
- Liquid Waste: Carefully pour all liquid waste containing Ethyl 3-bromo-4-fluorobenzoate, including solvent rinses of glassware, into the designated "Halogenated Organic Liquid Waste" container.[4][9] Perform this transfer inside a chemical fume hood.
- Solid Waste: Place all contaminated solid materials (e.g., used silica gel, filter paper, contaminated gloves) into a separate, clearly labeled "Halogenated Organic Solid Waste" container or a heavy-duty, sealable plastic bag.[18]
- Cross-Contamination: Do NOT mix this waste stream with non-halogenated waste.[9][16]
3. Container Management:
- List the full chemical name, "Ethyl 3-bromo-4-fluorobenzoate," and any other components (e.g., solvents) on the hazardous waste tag as they are added.
- Keep the waste container tightly sealed at all times, except when actively adding waste.[2][10] This minimizes fugitive emissions.
- Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory. The container must be kept in a secondary containment bin to control potential leaks.[16]
4. Final Disposal:
- Once the container is full or the project is complete, complete the hazardous waste tag with final volume percentages.
- Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or equivalent authority.[9] They will manage the final transport to a licensed treatment, storage, and disposal facility (TSDF).
Spill and Decontamination Procedures
Accidents require immediate and correct action to mitigate exposure and environmental release.
1. Evacuate and Alert:
- Alert personnel in the immediate area. If the spill is large or outside of a fume hood, evacuate the lab and contact EHS.
2. Containment and Cleanup (for minor spills within a fume hood):
- Ensure you are wearing appropriate PPE: double-glove with nitrile gloves, wear safety goggles, and a lab coat.
- Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial spill kit absorbent.[5][10] Do NOT use paper towels or other combustible materials as the primary absorbent.
- Carefully collect the absorbed material using spark-proof tools and place it into a sealed, labeled container for disposal as halogenated solid waste.[8][10]
3. Decontamination:
- Clean the spill area with a suitable solvent (e.g., acetone, ethanol), collecting the rinsate as halogenated liquid waste.[9]
- Follow with a thorough wash using soap and water. All cleaning materials (wipes, gloves) must be disposed of as hazardous solid waste.[18]
- Contaminated clothing must be removed immediately and decontaminated before reuse.[2]
By adhering to these scientifically grounded and procedurally robust guidelines, you actively contribute to a culture of safety and responsibility, ensuring that the impact of your research remains a positive one.
References
- Navigating the Safe Handling of Halogenated Aromatic Compounds: A Guide for Labor
- Safe Laboratory Practices: Handling and Disposing of Organic Substances. HSC Chemistry.
- 3-Bromo-4-fluorobenzoic acid SDS, 1007-16-5 Safety D
- Bromination Process For Disposal Of Spilled Hazardous Materials Dec 1983.
- Bromine in orgo lab SOP.
- Bromine water - disposal. Chemtalk - #1 Science Forum For Lab Technicians.
- Methyl 3-bromo-4-fluorobenzo
- ETHYL-4-BROMO BENZOATE CAS No 5798-75-4 MATERIAL SAFETY D
- SAFETY DATA SHEET - Fisher Scientific (Ethyl 4-bromobenzo
- Standard Operating Procedure for Bromine.
- SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich.
- Safe Handing & Disposal of Organic Substances. Science Ready.
- SAFETY DATA SHEET - Fisher Scientific (3-Bromo-4-fluorobenzoic acid). Fisher Scientific.
- Halogen
- Halogenated Solvents in Laboratories.
- Ethyl 3-bromo-4-fluorobenzoate | CAS 23233-33-2. Santa Cruz Biotechnology.
- SAFETY DATA SHEET - Thermo Fisher Scientific. Thermo Fisher Scientific.
- Hazardous Waste Listings. U.S. Environmental Protection Agency.
- SAFETY DATA SHEET - Tokyo Chemical Industry (Methyl 3-Bromo-4-fluorobenzo
- EPA HAZARDOUS WASTE CODES. Unknown Source.
- Methyl 3-bromo-4-fluorobenzo
Sources
- 1. scbt.com [scbt.com]
- 2. fishersci.com [fishersci.com]
- 3. Methyl 3-bromo-4-fluorobenzoate | C8H6BrFO2 | CID 7018022 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. fishersci.com [fishersci.com]
- 8. echemi.com [echemi.com]
- 9. benchchem.com [benchchem.com]
- 10. ehs.providence.edu [ehs.providence.edu]
- 11. scienceready.com.au [scienceready.com.au]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. uakron.edu [uakron.edu]
- 14. epa.gov [epa.gov]
- 15. wku.edu [wku.edu]
- 16. campusoperations.temple.edu [campusoperations.temple.edu]
- 17. assets.thermofisher.cn [assets.thermofisher.cn]
- 18. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
